Netazepide
Description
This compound is an orally active, benzodiazepine type, selective cholecystokinin B receptor (CCKBR; CCK2R; gastrin receptor) antagonist with potential gastric acid reducing and antiproliferative activity. Upon administration, this compound, selectively binds to and blocks the CCKBR, thereby preventing the binding of gastrin and cholecystokinin. This may prevent gastric neuroendocrine enterochromaffin-like (ECL) cell-induced secretion of histamine, ultimately preventing gastric acid secretion from adjacent parietal cells. In addition, YF476 may inhibit ECL cell proliferation and ECL-derived gastric carcinoids.
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
gastrin and CCK-B receptor antagonist; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165906 | |
| Record name | Sograzepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155488-25-8 | |
| Record name | Netazepide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netazepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sograzepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETAZEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Netazepide on CCK2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netazepide, also known as YF476, is a potent, orally active, and highly selective antagonist of the Cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor.[1][2] It is a benzodiazepine derivative that has been extensively studied for its ability to modulate gastric acid secretion and cell proliferation.[1][3] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its action. Its high affinity and selectivity make it a valuable pharmacological tool and a promising therapeutic agent for conditions driven by hypergastrinemia, such as certain types of neuroendocrine tumors.[2]
The CCK2 Receptor: A Key Physiological Modulator
The CCK2 receptor (CCK2R) is a G protein-coupled receptor (GPCR) that plays a crucial role in gastrointestinal physiology and central nervous system functions.[4] Its primary endogenous ligands are the peptide hormones gastrin and cholecystokinin (CCK), which bind with similar high affinity.[5]
Key functions of CCK2R activation include:
-
Stimulation of Gastric Acid Secretion: In the stomach, gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells, triggering the release of histamine. Histamine, in turn, stimulates adjacent parietal cells to secrete gastric acid.[1]
-
Trophic Effects: Gastrin is a potent growth factor for the gastric mucosa, particularly for ECL cells. Prolonged stimulation of CCK2R can lead to hyperplasia and, in some cases, neoplastic transformation.[3][5]
-
Neuromodulation: In the brain, CCK2 receptors are involved in modulating anxiety, pain perception, and memory.[4]
Core Mechanism of Action: Competitive Antagonism
This compound functions as a selective, competitive antagonist at the CCK2 receptor.[2][6] This mechanism involves the following key principles:
-
Receptor Binding: this compound binds directly to the CCK2 receptor at the same recognition site as the endogenous ligands, gastrin and CCK.
-
No Intrinsic Activity: Unlike an agonist, the binding of this compound does not induce the necessary conformational change in the receptor to initiate intracellular signaling.
-
Blockade of Endogenous Ligands: By occupying the binding site, this compound physically prevents gastrin and CCK from accessing and activating the receptor. This effectively blocks the downstream physiological and pathological effects mediated by CCK2R activation.
The antagonism is reversible and dose-dependent. Increasing the concentration of this compound will lead to a greater occupancy of the CCK2 receptors, resulting in a more profound inhibition of gastrin-mediated responses.[7]
Intracellular Signaling Pathways
The CCK2 receptor primarily couples to the Gαq subunit of the heterotrimeric G protein.[8][9] The binding of an agonist like gastrin initiates a well-defined signaling cascade, which is effectively halted by this compound.
Agonist-Mediated CCK2 Receptor Signaling
When gastrin binds to and activates the CCK2 receptor, it triggers the Gq pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[9] The resulting increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to cellular responses such as histamine secretion and cell proliferation.[8][9]
This compound's Antagonistic Action
This compound competes with gastrin for the same binding site on the CCK2R. When this compound is bound, the receptor remains in an inactive state, and the Gq protein is not engaged. This prevents the entire downstream cascade, from PLC activation to calcium mobilization and PKC activity. The result is a complete blockade of gastrin-induced cellular effects.
Quantitative Pharmacological Data
In vitro studies have precisely quantified the high affinity and selectivity of this compound for the CCK2 receptor.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human (cloned) CCK2 Receptor | 0.19 nM | [10] |
| Canine (cloned) CCK2 Receptor | 0.62 nM | [10] | |
| Rat Brain CCK2 Receptor | 0.068 nM | [10][11] | |
| Rat Pancreatic CCK1 Receptor | 280 nM | [11] | |
| Selectivity | CCK1 / CCK2 (Rat) | ~4100-fold | [10][11] |
| Functional Antagonism (IC50) | Gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 2.7 nM | [12] |
Experimental Protocols and Methodologies
The characterization of this compound's mechanism of action relies on established in vitro and in vivo pharmacological assays.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for its receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CCK2 receptor.
-
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells expressing the target receptor (e.g., cloned human CCK2 receptors) or from tissues rich in the receptor (e.g., rat brain cortex).[10]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CCK2R ligand (e.g., [125I]CCK-8).[10]
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the CCK2 receptors.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Pentagastrin-Induced Acid Secretion Model
This functional assay assesses the ability of this compound to antagonize the physiological effects of a CCK2R agonist in a living organism.
-
Objective: To measure the inhibition of pentagastrin (a synthetic CCK2R agonist) stimulated gastric acid secretion by this compound.[7]
-
Methodology:
-
Animal Model: The study is typically conducted in conscious dogs with a Heidenhain pouch or in anesthetized rats.[10]
-
Baseline Measurement: Gastric secretions are collected to establish a baseline acid output.
-
Drug Administration: this compound or a vehicle (placebo) is administered, either orally or intravenously.[10]
-
Agonist Challenge: After a predetermined time to allow for drug absorption and distribution, a continuous intravenous infusion of pentagastrin is initiated to stimulate gastric acid secretion.[7]
-
Sample Collection: Gastric juice is collected at regular intervals throughout the pentagastrin infusion.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output (volume × concentration) is calculated.
-
Data Analysis: The acid output in the this compound-treated group is compared to the placebo group to determine the dose-dependent inhibitory effect. The ED50 (the dose of this compound that produces 50% of the maximal inhibitory effect) can be calculated.[10]
-
References
- 1. Facebook [cancer.gov]
- 2. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bps.ac.uk [bps.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
a comprehensive review of Netazepide's pharmacological profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netazepide (formerly YF476) is a potent and selective, orally active antagonist of the cholecystokinin B/gastrin receptor (CCK2R).[1][2] This technical guide provides an in-depth review of the pharmacological profile of this compound, summarizing key findings from non-clinical and clinical studies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound is a benzodiazepine derivative that functions as a competitive antagonist at the CCK2 receptor.[2] By selectively binding to and blocking the CCK2R, this compound prevents the binding of its natural ligands, gastrin and cholecystokinin (CCK).[2] This antagonism has significant implications for physiological processes regulated by gastrin, most notably gastric acid secretion and the proliferation of certain cell types in the gastric mucosa.[1][2]
The binding of gastrin to CCK2 receptors on enterochromaffin-like (ECL) cells stimulates the release of histamine. This histamine then acts on adjacent parietal cells to induce the secretion of gastric acid.[2] this compound disrupts this pathway by blocking the initial gastrin-CCK2R interaction, thereby preventing the downstream cascade that leads to acid production.[2] Furthermore, gastrin is known to have trophic effects on ECL cells, and its prolonged stimulation can lead to hyperplasia and, in some cases, the development of gastric neuroendocrine tumors (g-NETs).[1][3] this compound's ability to block this trophic effect is a key aspect of its therapeutic potential.[1][4]
Below is a diagram illustrating the signaling pathway of the CCK2 receptor and the inhibitory action of this compound.
CCK2 Receptor Signaling and this compound's Point of Inhibition.
Pharmacokinetics
This compound is orally active and exhibits dose-proportional pharmacokinetics.[5][6] Studies in healthy subjects have provided key insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Species | Dosing | Reference |
| Tmax (median) | ~1 hour | Human | 100 mg single oral dose | [5][6] |
| t1/2 (median) | ~7 hours | Human | 100 mg single oral dose | [5][6] |
| Oral Bioavailability | 15% (spray-dried formulation) | Human | Not specified | [6] |
| Pharmacokinetics | Dose-proportional | Human | 0.5 mg - 100 mg | [5][6] |
| Steady State | Reached by day 3 | Human | 10 mg and 25 mg repeated doses | [5] |
Clinical Studies
This compound has been investigated in several clinical trials for various conditions, including Barrett's esophagus and gastric neuroendocrine tumors (g-NETs).
Barrett's Esophagus
A randomized, double-blind, placebo-controlled trial was conducted to assess the effect of this compound on cellular proliferation in patients with non-dysplastic Barrett's esophagus.[7]
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Patients with non-dysplastic Barrett's esophagus |
| Treatment | This compound 25 mg daily or placebo for 12 weeks |
| Primary Outcome | Change in cellular proliferation (Ki67 staining) |
| Results | No significant effect on cellular proliferation was observed.[7] However, exploratory gene expression analyses suggested a potential shift towards a more gastric phenotype.[7] |
Gastric Neuroendocrine Tumors (g-NETs)
Open-label trials have evaluated the efficacy of this compound in patients with type 1 g-NETs, which are known to be gastrin-dependent.
| Study Design | Open-label trial |
| Patient Population | Patients with multiple type 1 g-NETs and elevated circulating gastrin and chromogranin A (CgA) |
| Treatment | Oral this compound for 12 weeks, with a 12-week follow-up |
| Key Outcomes | Tumor biomarkers (CgA), tumor number, and size |
| Results | This compound led to a significant reduction in plasma CgA, as well as a decrease in the number and size of tumors.[4][8] These effects were reversible upon cessation of treatment.[4] |
Experimental Protocols
In Vitro Receptor Binding Assay
The following is a generalized protocol for determining the binding affinity of a compound like this compound to the CCK2 receptor.
Generalized workflow for determining receptor binding affinity.
Methodology:
-
Membrane Preparation: A tissue source rich in CCK2 receptors, such as the gastric mucosa, is homogenized in a cold buffer containing protease inhibitors. The homogenate is then subjected to centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-gastrin) and varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the CCK2 receptor.
In Vivo Assessment of Gastric Acid Secretion
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on gastric acid secretion in vivo.
Generalized workflow for assessing in vivo gastric acid secretion.
Methodology:
-
Subject Preparation: Healthy human volunteers or animal models are selected for the study.
-
Drug Administration: A single or repeated oral dose of this compound is administered.
-
Stimulation of Acid Secretion: A gastrin agonist, such as pentagastrin, is infused to stimulate gastric acid secretion.
-
Sample Collection: Gastric secretions are collected via aspiration at specified time intervals.
-
Analysis: The collected gastric aspirate is analyzed for volume, pH, and the rate of H⁺ ion secretion (determined by titration).
-
Comparison: The results from the this compound-treated group are compared to those from a placebo-controlled group or baseline measurements to determine the extent of inhibition of gastric acid secretion.[9][10]
Conclusion
This compound is a well-characterized, potent, and selective CCK2 receptor antagonist with a clear mechanism of action. Its ability to inhibit gastrin-stimulated gastric acid secretion and the trophic effects of gastrin on ECL cells has been demonstrated in both non-clinical and clinical studies. While its utility in the context of Barrett's esophagus remains to be fully elucidated, it has shown significant promise in the treatment of gastrin-dependent gastric neuroendocrine tumors. The pharmacological profile of this compound, including its oral bioavailability and predictable pharmacokinetics, makes it a valuable tool for studying the role of the gastrin/CCK2R pathway in health and disease and a promising candidate for further therapeutic development.
References
- 1. Randomized, placebo-controlled trial of this compound (YF476), a gastrin receptor antagonist, in Barrett’s esophagus | Columbia University Department of Surgery [columbiasurgery.org]
- 2. Facebook [cancer.gov]
- 3. Effect of repeated doses of this compound, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. benchchem.com [benchchem.com]
- 6. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett's Esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The gastrin receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Netazepide: A Comprehensive Technical Guide to a Selective Gastrin/Cholecystokinin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netazepide (formerly YF476) is a potent, orally active, and highly selective competitive antagonist of the gastrin/cholecystokinin-2 (CCK2) receptor.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.
Introduction
Gastrin and cholecystokinin (CCK) are regulatory peptides that play crucial roles in the gastrointestinal tract and central nervous system.[4][5] Their actions are mediated through two G protein-coupled receptors: the CCK1 receptor and the CCK2 receptor (also known as the gastrin receptor).[4][5] Gastrin, primarily through the CCK2 receptor, is a key regulator of gastric acid secretion and has been implicated in the proliferation of certain cell types, including enterochromaffin-like (ECL) cells.[6][7]
Hypergastrinemia, a condition of elevated gastrin levels, is associated with the development of gastric neuroendocrine tumors (g-NETs), particularly type 1 g-NETs arising from ECL cell hyperplasia in patients with chronic atrophic gastritis.[1][6][8] this compound, by selectively blocking the CCK2 receptor, offers a targeted therapeutic approach to mitigate the effects of hypergastrinemia.[6][9]
Mechanism of Action
This compound is a benzodiazepine derivative that acts as a selective antagonist at the CCK2 receptor.[3][10] By binding to the CCK2 receptor, this compound prevents the binding of gastrin and CCK, thereby inhibiting their downstream signaling pathways.[3] This blockade leads to a reduction in gastric acid secretion and an inhibition of the trophic effects of gastrin on ECL cells.[3][11]
Gastrin/CCK2 Receptor Signaling Pathway
The activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gα12/13 proteins, leading to the activation of multiple downstream pathways that promote cell proliferation and survival.[4]
Quantitative Data
Binding Affinity and Selectivity
This compound demonstrates high affinity for the gastrin/CCK2 receptor with significant selectivity over the CCK1 receptor.
| Receptor | Species | Ki (nM) | Reference |
| Gastrin/CCK-B | Rat (brain) | 0.068 | [2] |
| Gastrin/CCK-B | Canine (cloned) | 0.62 | [2] |
| Gastrin/CCK-B | Human (cloned) | 0.19 | [2] |
| CCK-A | Rat (pancreas) | ~279 (4100-fold lower affinity than for Gastrin/CCK-B) | [2] |
Preclinical Efficacy
In animal models, this compound effectively inhibits gastrin-stimulated gastric acid secretion.
| Animal Model | Route | ED50 (µmol/kg) | Effect | Reference |
| Anesthetized Rats | Intravenous | 0.0086 | Inhibition of pentagastrin-induced acid secretion | [2] |
| Heidenhain Pouch Dogs | Intravenous | 0.018 | Inhibition of pentagastrin-stimulated gastric acid secretion | [2] |
| Heidenhain Pouch Dogs | Oral | 0.020 | Inhibition of pentagastrin-stimulated gastric acid secretion | [2] |
Clinical Pharmacokinetics in Healthy Subjects
Pharmacokinetic studies in healthy subjects have shown that this compound has dose-proportional pharmacokinetics.[12]
| Dose | Cmax (ng/mL) | tmax (h) | Reference |
| 100 mg (single dose) | ~120 | ~1 | [12] |
Note: This is a summary of available data; more comprehensive pharmacokinetic profiling is required.
Clinical Efficacy in Patients with Type 1 Gastric NETs
Clinical trials have demonstrated the efficacy of this compound in reducing tumor burden and normalizing biomarkers in patients with type 1 g-NETs.
12-Week Treatment Period: [8][13]
| Parameter | Baseline (Median) | 12 Weeks (Median) | p-value | Reference |
| Number of Tumors | 10 (range 4-30) | Significantly Reduced | < 0.001 | [13] |
| Size of Largest Tumor | 6 mm (range 3-15) | Significantly Reduced | < 0.001 | [13] |
| Plasma Chromogranin A (CgA) | Elevated | Normalized | < 0.001 | [13] |
52-Week Treatment Period: [13]
| Outcome | Result | Reference |
| Complete Tumor Eradication | 5 out of 13 patients | [13][14] |
| Reduction in Tumor Number and Size | Observed in remaining patients (p < 0.01 and p < 0.001, respectively) | [13] |
| Normalization of Plasma/Serum CgA | All patients (p < 0.001) | [13] |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative example for determining the binding affinity of a test compound like this compound to the CCK2 receptor.
References
- 1. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 6. ronnyallan.net [ronnyallan.net]
- 7. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist this compound (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triomedicines.com [triomedicines.com]
- 10. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bps.ac.uk [bps.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triomedicines.com [triomedicines.com]
The Discovery and Development of Netazepide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netazepide (formerly known as YF476) is a potent and highly selective, orally active antagonist of the cholecystokinin B/gastrin receptor (CCK2R).[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It details the preclinical and clinical data that underscore its therapeutic potential, particularly in conditions driven by hypergastrinemia, such as gastric neuroendocrine tumors (g-NETs).[4] This guide includes quantitative pharmacological data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.
Introduction: The Gastrin/CCK2 Receptor and Its Therapeutic Potential
The gastrin/cholecystokinin B receptor (CCK2R) is a G-protein coupled receptor predominantly found in the brain and the gastrointestinal tract.[5] In the stomach, it plays a crucial role in regulating gastric acid secretion and mucosal cell growth, particularly of enterochromaffin-like (ECL) cells.[6] The natural ligands for the CCK2R are the hormones gastrin and cholecystokinin (CCK).
Chronic hypergastrinemia, a condition of elevated gastrin levels, can lead to the hyperplasia of ECL cells and the development of gastric neuroendocrine tumors (g-NETs).[6] This has positioned the CCK2R as a key therapeutic target for a gastrin/CCK2 receptor antagonist to control these proliferative effects. While many such antagonists have been described, issues with potency, selectivity, and oral bioavailability have historically hindered their clinical development.[6][7] this compound emerged as a promising candidate due to its potent and selective antagonism of the CCK2R with good oral bioavailability.[7]
Discovery and Preclinical Pharmacology
This compound, chemically identified as (R)-1-[2,3-dihydro-2-oxo-1-pivaloylmethyl-5-(2'-pyridyl)-1H-1,4-benzodiazepin-3-yl]-3-(3-methylamino-phenyl)urea, is a benzodiazepine derivative.[2] Its development marked a significant advancement in the pursuit of a clinically viable CCK2R antagonist.
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the CCK2 receptor over the CCK1 receptor. In vitro radioligand binding assays have quantified this selectivity across different species.
| Receptor and Species | This compound (YF476) Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity (CCK1/CCK2) |
| Rat Brain CCK2 | 0.068 | L-365,260 | ~18 | 4100-fold |
| Rat Pancreatic CCK1 | 280 | CI-988 | ~4.8 | |
| Cloned Canine CCK2 | 0.62 | YM022 | ~0.04 | |
| Cloned Human CCK2 | 0.19 | L-365,260 | ~8.5 |
Table 1: In Vitro Receptor Binding Affinity of this compound (YF476) and Reference Compounds.[8]
In Vivo Efficacy
The antagonistic activity of this compound has been demonstrated in vivo through the inhibition of pentagastrin-stimulated gastric acid secretion in animal models.
| Animal Model | Route of Administration | This compound (YF476) ED50 (µmol/kg) | Reference Compound | Reference Compound ED50 (µmol/kg) |
| Anesthetized Rats | Intravenous | 0.0086 | Famotidine | 0.13 |
| Heidenhain Pouch Dogs | Intravenous | 0.018 | Famotidine | 0.078 |
| Heidenhain Pouch Dogs | Oral | 0.020 | - | - |
Table 2: In Vivo Efficacy of this compound (YF476) in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion.[8]
Mechanism of Action: Antagonism of CCK2R Signaling
The CCK2 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5] Activation of the CCK2R by gastrin initiates a signaling cascade that leads to increased intracellular calcium and the activation of protein kinase C (PKC), ultimately stimulating histamine release from ECL cells and promoting cell proliferation. This compound exerts its therapeutic effect by blocking this signaling pathway at the receptor level.
CCK2 Receptor Signaling Pathway
The binding of gastrin to the CCK2R triggers a conformational change in the receptor, leading to the activation of Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade leads to downstream effects including histamine secretion and the regulation of gene expression related to cell growth and proliferation.[5]
Clinical Development
This compound has undergone several clinical trials in healthy volunteers and patients with conditions associated with hypergastrinemia. These studies have evaluated its safety, tolerability, pharmacokinetics, and efficacy.
Pharmacokinetics
Pharmacokinetic studies have been conducted in healthy human subjects, as well as in rats and dogs.
| Species | Dose | tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| Human | 100 mg | ~1 | ~7 | 15 (spray-dried formulation) |
| Human | 25 mg (repeated dose) | 0.75 | 3.4 | - |
| Human | 100 mg (repeated dose) | 1.0 | 4.1 | - |
| Rat | - | - | - | 26-28 |
| Dog | - | - | - | 25-50 |
Table 3: Pharmacokinetic Parameters of this compound.[9][10]
Clinical Efficacy in Gastric Neuroendocrine Tumors (g-NETs)
Clinical trials in patients with type 1 g-NETs have demonstrated the efficacy of this compound in reducing tumor size and number.[4]
In one study, patients treated with this compound 50 mg once daily for 12 weeks showed a significant reduction in the number and size of tumors.[7] Longer-term treatment for 52 weeks resulted in the complete eradication of tumors in a subset of patients.[6] A key biomarker, plasma chromogranin A (CgA), a marker of ECL cell activity, was normalized in patients receiving this compound.[4][6]
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
CCK2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CCK2 receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the CCK2 receptor (e.g., rat brain cortex) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled CCK2R ligand (e.g., [¹²⁵I]CCK-8) and varying concentrations of this compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Pentagastrin-Stimulated Gastric Acid Secretion in Rats
Objective: To assess the in vivo antagonistic activity of this compound on gastric acid secretion.
Protocol:
-
Animal Preparation: Anesthetize rats and cannulate the trachea and esophagus. Ligate the pylorus to prevent gastric emptying.
-
Gastric Lavage: Gently wash the stomach with saline to remove any residual contents.
-
Drug Administration: Administer this compound intravenously or orally.
-
Stimulation of Acid Secretion: After a set period, infuse pentagastrin (a synthetic gastrin analog) intravenously to stimulate gastric acid secretion.
-
Sample Collection: Collect the gastric contents at regular intervals for a defined duration.
-
Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.
-
Data Analysis: Calculate the total acid output and determine the dose-response relationship for this compound's inhibition of pentagastrin-stimulated acid secretion to calculate the ED50.
Immunohistochemical Analysis of ECL Cell Proliferation
Objective: To evaluate the effect of this compound on ECL cell proliferation in gastric biopsies.
Protocol:
-
Tissue Preparation: Fix gastric biopsy specimens in formalin and embed in paraffin. Cut thin sections (e.g., 4 µm) and mount them on glass slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the target epitopes, often by heat-induced methods in a citrate buffer.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against a proliferation marker (e.g., Ki-67) or an ECL cell marker (e.g., chromogranin A).
-
Apply a labeled secondary antibody that binds to the primary antibody.
-
Add a substrate-chromogen solution to visualize the antibody binding (e.g., DAB, which produces a brown precipitate).
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Microscopic Analysis: Examine the stained sections under a microscope.
-
Quantification: Quantify the proliferation of ECL cells by determining the percentage of Ki-67 positive ECL cells (double-staining) or by assessing the density and pattern of ECL cell hyperplasia (e.g., linear, micronodular).[11]
Conclusion
This compound is a well-characterized, potent, and selective CCK2 receptor antagonist with a favorable pharmacokinetic profile and demonstrated efficacy in preclinical models and clinical trials. Its ability to inhibit gastrin-stimulated gastric acid secretion and, more importantly, to control the hyperproliferative effects of gastrin on ECL cells, makes it a promising therapeutic agent for the management of g-NETs and other conditions associated with hypergastrinemia. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Sampling strategies for analysis of enterochromaffin-like cell changes in Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist this compound (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Effect of repeated doses of this compound, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thebloodproject.com [thebloodproject.com]
Preclinical Studies and In Vitro Models for Netazepide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netazepide, also known as YF476, is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin-B (CCK2) receptor.[1][2][3] It is a benzodiazepine derivative that has been investigated for its potential therapeutic applications in conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors (g-NETs).[2][4][5] Gastrin, a hormone primarily responsible for stimulating gastric acid secretion, also exhibits trophic effects on certain cells, including enterochromaffin-like (ECL) cells of the stomach.[4] Persistent stimulation of ECL cells by gastrin can lead to hyperplasia and the development of neuroendocrine tumors.[2][5] this compound, by competitively blocking the CCK2 receptor, effectively inhibits the physiological actions of gastrin, thereby representing a targeted therapeutic strategy for these conditions.[1][4] This technical guide provides an in-depth overview of the preclinical studies and in vitro models used to characterize the pharmacology of this compound.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the CCK2 receptor.[1][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand gastrin, initiates a signaling cascade leading to various cellular responses.[6] In the stomach, activation of CCK2 receptors on ECL cells stimulates histamine release, which in turn acts on H2 receptors on parietal cells to induce gastric acid secretion.[7] Furthermore, gastrin, through the CCK2 receptor, promotes the proliferation and differentiation of ECL cells.[4]
This compound, by binding to the CCK2 receptor, prevents gastrin from binding and initiating these downstream signaling events. This blockade leads to a reduction in gastric acid secretion and an inhibition of the trophic effects of gastrin on ECL cells.[1][4] Non-clinical studies have demonstrated that this compound is a potent, selective, and competitive antagonist of the gastrin/CCK2 receptor.[1]
Signaling Pathway
The binding of gastrin to the CCK2 receptor on enterochromaffin-like (ECL) cells triggers a signaling cascade that results in histamine secretion and cellular proliferation. This compound acts as a competitive antagonist, blocking this interaction and its downstream effects.
Caption: Gastrin/CCK2R signaling pathway and this compound's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Species | Receptor | Value | Reference |
| Ki | Rat | CCK2 | 0.068 nM | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Study Type | Animal Model | Dose | Effect | Bioavailability | Reference |
| Vincristine-induced neuropathy | Mouse | 2 mg/kg/d, 5 mg/kg/d (p.o.) | Prevented tactile allodynia and nerve injury | 30-50% (non-clinical) | [7][8] |
| ECL-cell tumor prevention | Rat | Not specified | Prevented ECL cell growth induced by PPI | Not specified | [9] |
| ECL-cell tumor prevention | Cotton Rat | Not specified | Reduced incidence of ECL tumors | Not specified | [9] |
Table 3: Clinical Studies in Healthy Volunteers and Patients
| Study Population | Dose | Effect | Reference |
| Healthy Volunteers | 1, 5, 25, 100 mg (single dose) | Dose-dependent inhibition of pentagastrin-stimulated acid secretion | [10] |
| Healthy Volunteers | 100 mg (twice daily for 13 doses) | Persistent inhibition of pentagastrin-stimulated acid secretion | [10] |
| Patients with Type 1 g-NETs | 50 mg (once daily for 12 weeks) | Reduced tumor number and size, normalized plasma CgA | [5] |
| Patients with Type 1 g-NETs | 25 mg or 50 mg (once daily for 52 weeks) | Eradicated tumors in some patients, normalized CgA | [4] |
Experimental Protocols
In Vitro Models
1. CCK2 Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of this compound for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
-
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human CCK2 receptor (e.g., A431-CCK2R cells).[11]
-
Radioligand: A radiolabeled CCK2 receptor agonist, such as [125I]BH-CCK-8, is used.[12]
-
Incubation: In a 96-well plate, a constant concentration of the radioligand and membranes are incubated with increasing concentrations of unlabeled this compound.[13] Total binding is determined in the absence of this compound, and non-specific binding is measured in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM unlabeled CCK-8).[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[12]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[12]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays
-
Calcium Mobilization Assay: This assay assesses the ability of this compound to block agonist-induced intracellular calcium mobilization in cells expressing the CCK2 receptor.[6] The CCK2 receptor primarily signals through the Gq protein, leading to an increase in intracellular calcium.[6] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and then stimulated with a CCK2 receptor agonist in the presence or absence of this compound. The change in fluorescence is measured to determine the effect of this compound on calcium signaling.[12]
Preclinical In Vivo Models
1. Vincristine-Induced Neuropathy Model in Mice
This model is used to evaluate the neuroprotective effects of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for the vincristine-induced peripheral neuropathy mouse model.
-
Detailed Protocol:
-
Animals: Male C57BL/6J mice are typically used.
-
Drug Administration: this compound is administered orally (per os) at doses of 2 mg/kg/day or 5 mg/kg/day, starting one day before vincristine treatment and continuing throughout the study.[8]
-
Neuropathy Induction: Vincristine is administered via intraperitoneal (i.p.) injections at a dose of 100 µg/kg/day for 7 consecutive days.[8]
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey filament test at baseline and on multiple days following vincristine administration.[8]
-
Histological Analysis: At the end of the study, skin biopsies are taken to assess intraepidermal nerve fiber density, and dorsal root ganglia are collected to quantify neuron loss using immunohistochemistry for protein gene product 9.5 (PGP9.5).[8] Sciatic nerves can also be analyzed for myelinated fiber density and axon area using electron microscopy.[8]
-
Data Analysis: Data from the different treatment groups (vehicle, this compound, vincristine + vehicle, vincristine + this compound) are compared using appropriate statistical tests (e.g., ANOVA).[8]
-
2. Gene Expression Analysis in Human Gastric Biopsies
This method is used to identify genes and pathways affected by this compound treatment in patients with g-NETs.
-
Detailed Protocol:
-
Patient Samples: Gastric corpus biopsy specimens are obtained from patients with hypergastrinemia and type 1 g-NETs before, during (e.g., at 6 and 12 weeks), and after a course of this compound treatment.[14]
-
RNA Extraction: Total RNA is extracted from the biopsy samples.[14]
-
Microarray Analysis: Gene expression profiling is performed using microarrays (e.g., Affymetrix Human Gene 2.0 ST microarrays).[14]
-
Data Analysis: Differentially expressed genes between the different time points are identified.[14]
-
Validation: Findings from the microarray analysis are validated using techniques such as quantitative polymerase chain reaction (qPCR) in the same patient samples and in relevant in vitro models (e.g., human gastric adenocarcinoma cell line AGSGR stably expressing human CCK2R) and in vivo models (e.g., transgenic hypergastrinemic INS-GAS mice).[14][15]
-
Conclusion
The preclinical and in vitro studies of this compound have consistently demonstrated its high potency and selectivity as a CCK2 receptor antagonist. These studies have provided a strong rationale for its clinical development in the treatment of conditions driven by hypergastrinemia, particularly type 1 gastric neuroendocrine tumors. The experimental models and protocols described in this guide are essential tools for the continued investigation of this compound and other gastrin/CCK2 receptor antagonists. Further research using these models will be crucial for a deeper understanding of the therapeutic potential of this class of drugs.
References
- 1. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Gastrin Receptor Antagonist, Normalises Tumour Biomarkers and Causes Regression of Type 1 Gastric Neuroendocrine Tumours in a Nonrandomised Trial of Patients with Chronic Atrophic Gastritis | PLOS One [journals.plos.org]
- 3. Facebook [cancer.gov]
- 4. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. This compound, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. triomedicines.com [triomedicines.com]
- 10. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. This compound Inhibits Expression of Pappalysin 2 in Type 1 Gastric Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Netazepide: A Technical Guide to its Role in the Regulation of Gastric Acid Secretion
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways. The peptide hormone gastrin is a principal stimulant of this process, exerting its effects primarily through the cholecystokinin B (CCK2) receptor. Pathological hypergastrinemia can lead to conditions characterized by excessive acid secretion and mucosal cell proliferation. Netazepide (formerly YF476) is a potent, selective, and orally active antagonist of the gastrin/CCK2 receptor.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, its pharmacological effects on gastric acid secretion based on clinical data, detailed experimental protocols for assessing its activity, and the underlying signaling pathways involved.
Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor
This compound functions as a competitive antagonist at the human gastrin/CCK2 receptor.[1][3] Its primary role in regulating gastric acid secretion stems from its ability to block the physiological actions of gastrin. The secretion of gastric acid is predominantly controlled by the interplay between G-cells, enterochromaffin-like (ECL) cells, and parietal cells.[1]
-
Gastrin Release: G-cells in the gastric antrum release gastrin in response to stimuli such as the presence of peptides in the stomach lumen.[4][5]
-
ECL Cell Stimulation: Gastrin travels through the bloodstream and binds to CCK2 receptors located on ECL cells in the gastric mucosa.[1][6]
-
Histamine Release: This binding event stimulates ECL cells to secrete histamine.[2][5]
-
Parietal Cell Activation: Histamine acts as a paracrine mediator, binding to histamine H2 receptors on adjacent parietal cells. This activation of H2 receptors stimulates the H+/K+ ATPase (the proton pump), which is the final step in secreting hydrochloric acid into the stomach lumen.[1][7]
While gastrin can also directly stimulate parietal cells which express CCK2 receptors, this pathway is considered to have a minor contribution to acid secretion in humans.[7][8] this compound exerts its inhibitory effect by blocking the initial and most critical step in this cascade: the binding of gastrin to the CCK2 receptor on ECL cells, thereby preventing the downstream release of histamine and subsequent parietal cell activation.[2]
Signaling Pathway Diagram
The following diagram illustrates the gastrin-mediated signaling pathway for gastric acid secretion and the point of intervention for this compound.
Pharmacological Data: Clinical Efficacy
Clinical studies in healthy human subjects have quantified the dose-dependent inhibitory effect of this compound on gastric acid secretion. The primary endpoint in these studies is often the measurement of gastric acid output following stimulation with pentagastrin, a synthetic gastrin agonist.
Table 1: Effect of Single Oral Doses of this compound on Pentagastrin-Stimulated Gastric Acid Secretion
This table summarizes the results from a double-blind, five-way crossover study in 10 healthy subjects.[1][9] Pentagastrin was infused intravenously at 0.6 μg kg⁻¹ h⁻¹ to stimulate acid secretion.[1]
| Treatment Group | Mean H+ Secretion Rate (µmol/min) | % Inhibition vs. Placebo | Key Finding |
| Placebo | Data not specified, used as baseline | 0% | Pentagastrin significantly increased H+ secretion.[1] |
| This compound 1 mg | Dose-dependent decrease | >0% | Statistically significant inhibition (P < 0.02).[1][3] |
| This compound 5 mg | Dose-dependent decrease | > Inhibition at 1 mg | Statistically significant inhibition (P < 0.02).[1][3] |
| This compound 25 mg | Dose-dependent decrease | > Inhibition at 5 mg | Statistically significant inhibition (P < 0.02).[1][3] |
| This compound 100 mg | Near zero | ~100% | Abolished the response to pentagastrin.[1][9] |
Note: Specific mean values for H+ secretion rate for each dose were not provided in the source material, but the dose-dependent relationship and the effect of the 100 mg dose were explicitly stated.
Table 2: Comparison of this compound and Rabeprazole (PPI) after 6 Weeks of Dosing
This table summarizes data from a study comparing this compound, the proton pump inhibitor (PPI) rabeprazole, and a combination of both in healthy subjects.[10][11]
| Parameter | This compound Alone | Rabeprazole Alone | This compound + Rabeprazole |
| Pentagastrin-Stimulated Acid Secretion | Similarly inhibited | Similarly inhibited | Not specified, but basal acid reduced |
| Basal Acid Secretion | No significant change | No significant change | Reduced |
| Serum Gastrin | Increased | Increased | Increased more than either alone |
| Plasma Chromogranin A (CgA) * | Reduced | Increased | Reduced |
*Plasma CgA is a biomarker for ECL cell activity and growth.[12][13]
The data indicates that this compound is as effective as a PPI in blocking stimulated acid secretion.[10] Furthermore, this compound prevents the increase in the ECL-cell growth biomarker CgA that is seen with PPI-induced hypergastrinemia.[10][14]
Key Experimental Protocols
The evaluation of this compound's effect on gastric acid secretion relies on well-established clinical and pre-clinical methodologies.
Protocol: Pentagastrin-Stimulated Gastric Acid Aspiration Test (Human)
This protocol is a standard method used in clinical trials to assess the efficacy of acid-suppressing agents.[1][9][15]
Objective: To quantify the rate of gastric acid secretion under basal conditions and in response to a maximal stimulant (pentagastrin), and to measure the inhibitory effect of an antagonist like this compound.
Methodology:
-
Subject Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach, and its position is confirmed to be in the most dependent part of the gastric fundus.[16][17]
-
Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a baseline period (e.g., 30-60 minutes). Samples are collected in 15-minute intervals.[15][16]
-
Drug Administration: A single oral dose of this compound (e.g., 1, 5, 25, or 100 mg) or placebo is administered.[1]
-
Stimulation: After a set period for drug absorption (e.g., 60 minutes), a continuous intravenous infusion of pentagastrin (e.g., 0.6 μg kg⁻¹ h⁻¹) is initiated.[1][9]
-
Stimulated Acid Output (SAO) Measurement: Gastric secretions are continuously aspirated for the duration of the infusion (e.g., 2 hours), with samples collected in 15-minute intervals.[1][15]
-
Sample Analysis:
-
The volume of each 15-minute sample is recorded.
-
The pH of each sample is measured using a calibrated pH meter.
-
The titratable acidity is determined by titrating the gastric juice with a standardized base (e.g., 0.1 M NaOH) to a neutral pH.[18]
-
The H+ secretion rate (in µmol/min or mmol/hr) is calculated from the volume and titratable acidity.[15][18]
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the pentagastrin stimulation test.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective gastrin/CCK2 receptor antagonist that effectively inhibits gastric acid secretion by blocking the primary hormonal pathway involving gastrin and ECL cells.[1][2] Clinical data demonstrates its ability to produce a dose-dependent reduction in pentagastrin-stimulated acid output, with high doses completely abolishing the response.[1][9] Its efficacy in this regard is comparable to that of proton pump inhibitors.[10]
A key differentiating feature of this compound is its ability to prevent the trophic effects of hypergastrinemia on ECL cells, a phenomenon observed with long-term PPI use.[10][14] This makes this compound a valuable tool for studying the physiology of gastrin and a potential therapeutic agent for conditions driven by excess gastrin, such as Zollinger-Ellison syndrome and certain types of gastric neuroendocrine tumors.[13][19] Further research is warranted to fully elucidate the mechanism behind the observed tolerance to its effect on gastric pH during repeated dosing and to explore its full therapeutic potential in acid-related and gastrin-driven pathologies.[1][3]
References
- 1. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gastrin - Wikipedia [en.wikipedia.org]
- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parietal cell - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. bps.ac.uk [bps.ac.uk]
- 10. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triomedicines.com [triomedicines.com]
- 13. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 16. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. triomedicines.com [triomedicines.com]
Investigating the Downstream Signaling Pathways of Netazepide: A Technical Guide
Abstract: Netazepide is a potent, selective, and orally active antagonist of the gastrin/cholecystokinin B (CCK2) receptor, a G protein-coupled receptor pivotal in gastric acid secretion and cellular growth.[1][2][3] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. By competitively inhibiting the CCK2 receptor, this compound effectively blocks gastrin-mediated signaling cascades, including the canonical phospholipase C pathway and other proliferative and developmental pathways. This document details the molecular mechanism of action, summarizes key quantitative data from clinical and non-clinical studies, provides methodologies for relevant experiments, and visually represents the signaling cascades and workflows using pathway diagrams. It is intended for researchers, scientists, and drug development professionals engaged in gastroenterology and oncology.
Introduction to this compound
This compound (formerly YF476) is a benzodiazepine derivative recognized as a highly selective antagonist for the gastrin/CCK2 receptor (CCK2R).[1][4] Its primary mechanism involves blocking the binding of the hormone gastrin to its receptor, thereby inhibiting its physiological effects.[1] The principal actions of gastrin include the stimulation of gastric acid secretion and the promotion of mucosal cell growth, particularly of enterochromaffin-like (ECL) cells.[3][5] Consequently, this compound has demonstrated significant potential in reducing gastric acid and exhibiting antiproliferative activity, making it a promising therapeutic agent for conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors (g-NETs).[1][6][7]
The Canonical Gastrin/CCK2 Receptor Signaling Cascade
The CCK2 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gαq subunit.[8][9] The binding of gastrin to the CCK2R initiates a conformational change, leading to the activation of the associated Gαq protein. This activation triggers a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[10]
-
These events lead to a cascade of phosphorylation and activation of downstream targets, ultimately resulting in cellular responses such as histamine secretion from ECL cells, acid production, and gene transcription related to cell proliferation and differentiation.[5][6]
This compound's Mechanism of Action and Downstream Consequences
This compound functions as a competitive antagonist at the CCK2R.[2][11] It occupies the receptor's binding site, thereby preventing gastrin from binding and initiating the Gαq-mediated signaling cascade. This blockade is the primary event from which all of this compound's downstream effects originate.
The key consequences of this receptor blockade are:
-
Inhibition of Acid Secretion: By blocking gastrin's effect on ECL cells, this compound prevents the release of histamine, which in turn prevents the stimulation of adjacent parietal cells to secrete acid.[1][5]
-
Anti-proliferative Effects: Hypergastrinemia is a known driver of hyperplasia and tumor formation in gastric ECL cells.[5][6] this compound's antagonism of the CCK2R directly counters these trophic effects, leading to the regression of g-NETs and a reduction in biomarkers of ECL cell activity, such as Chromogranin A (CgA).[6][7][12]
-
Modulation of Gene Expression: this compound treatment has been shown to reduce the abundance of mRNAs for CgA and histidine decarboxylase (the enzyme responsible for histamine synthesis).[6][7] Furthermore, it has been found to inhibit a novel gastrin-regulated pathway involving Pappalysin 2 (PAPPA2) and the Insulin-like Growth Factor (IGF) signaling axis, which is implicated in gastric tumor development.[13]
Quantitative Analysis of this compound's Effects
Clinical and non-clinical studies have quantified the dose-dependent effects of this compound on gastric acid secretion and tumor biomarkers.
Table 1: Effect of this compound on Pentagastrin-Stimulated Gastric Acid Secretion
| This compound Dose (Single Oral) | Outcome on Pentagastrin Response | Citation |
|---|---|---|
| 1 mg, 5 mg, 25 mg | Dose-dependent inhibition of gastric aspirate volume and H+ secretion rate. | [2][11] |
| 100 mg | Abolished the response to pentagastrin (volume, H+ secretion, pH). |[2][11] |
Table 2: Effect of this compound on Gastric Neuroendocrine Tumors (g-NETs) and Biomarkers
| Treatment Regimen | Key Quantitative Outcomes | Citation |
|---|---|---|
| 50 mg once daily for 12 weeks | - Significant reduction in the number of tumors (P < 0.001).- Significant reduction in the size of the largest tumor (P < 0.001).- Plasma/serum Chromogranin A (CgA) reduced to within normal limits in all patients (P < 0.001). | [6] |
| 25 or 50 mg once daily for 52 weeks | - Cleared all tumors in 5 of 13 patients.- Reduced tumor number (P < 0.01) and size of the largest tumor (P < 0.001) in remaining patients.- Normalized CgA in all patients (P < 0.001). | [6] |
| this compound for 12 weeks | - Reduced abundance of CgA mRNA (p<0.05) and histidine decarboxylase mRNA (p<0.05) in biopsies. |[7] |
Experimental Protocols
The investigation of this compound's effects relies on specific, validated experimental procedures.
5.1 Pentagastrin-Stimulated Gastric Acid Secretion Assay This protocol is used to confirm the in-vivo antagonism of the gastrin receptor in human subjects.
-
Objective: To measure the effect of this compound on gastrin-agonist-stimulated gastric acid output.
-
Methodology:
-
Subjects fast overnight.
-
A nasogastric tube is inserted to allow for aspiration of gastric contents.
-
Baseline gastric secretions are collected.
-
A continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist), typically at a rate of 0.6 μg/kg/h, is administered.[2][11]
-
Gastric secretions are continuously aspirated at regular intervals (e.g., every 15 minutes) for the duration of the infusion.
-
For each sample, the volume is measured, the pH is determined, and the H+ (acid) concentration is titrated.
-
The H+ secretion rate is calculated (concentration × volume / time).
-
The procedure is performed after administration of placebo and after single or repeated doses of this compound to determine the inhibitory effect.[2][11]
-
5.2 Measurement of Circulating Biomarkers
-
Objective: To quantify systemic markers of ECL cell activity (CgA) and G-cell activity (gastrin).
-
Methodology:
-
Venous blood is collected into appropriate tubes (e.g., lithium-heparin for CgA, EDTA for gastrin).[14]
-
Plasma or serum is separated by centrifugation.
-
Concentrations of CgA and gastrin are measured using validated immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).[14]
-
Samples are taken at baseline and at multiple time points during and after treatment to monitor changes.[7]
-
5.3 Gene Expression Analysis from Gastric Biopsies
-
Objective: To measure changes in the expression of gastrin-regulated genes in the gastric mucosa.
-
Methodology:
-
Gastric corpus biopsies are obtained via endoscopy.
-
Biopsy samples are immediately placed in a nucleic acid preserving solution (e.g., RNAlater) and stored at -20°C or lower.[14]
-
Total RNA is extracted from the tissue using a suitable commercial kit.
-
RNA quality and quantity are assessed (e.g., via spectrophotometry or microfluidics).
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is performed using specific primers for target genes (e.g., CgA, histidine decarboxylase, PAPPA2) and housekeeping genes for normalization.
-
Relative gene expression is calculated to determine the effect of this compound treatment compared to baseline.
-
Conclusion
This compound exerts its effects by competitively antagonizing the gastrin/CCK2 receptor, a critical control point for gastric physiology and mucosal cell growth. This action effectively halts the downstream signaling cascade initiated by gastrin, most notably the Gαq/PLC/Ca2+ pathway. The consequences of this blockade are a potent, dose-dependent reduction in gastric acid secretion and a significant antiproliferative effect on gastrin-dependent tissues, leading to the regression of neuroendocrine tumors. The ability of this compound to modulate these key signaling pathways underscores its targeted mechanism and establishes it as a valuable therapeutic candidate for managing hypergastrinemia-driven diseases.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triomedicines.com [triomedicines.com]
- 6. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bps.ac.uk [bps.ac.uk]
- 12. One moment, please... [triomedicines.com]
- 13. This compound Inhibits Expression of Pappalysin 2 in Type 1 Gastric Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Netazepide: A Technical Guide to Therapeutic Applications Beyond Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netazepide (formerly YF476) is a potent, selective, and orally active antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1][2] While its role in oncology, particularly in the context of gastrin-dependent tumors, is a primary focus of investigation, its mechanism of action presents significant therapeutic potential in several non-oncological conditions characterized by hypergastrinemia. This guide provides an in-depth technical overview of the current evidence for this compound's use in Zollinger-Ellison syndrome, its potential application in Barrett's esophagus, and its effects on gastric acid physiology. We consolidate quantitative data from key clinical studies, detail experimental protocols, and visualize the core signaling pathways to support further research and development.
Mechanism of Action
This compound is a benzodiazepine derivative that functions as a competitive antagonist at the CCK2 receptor.[1][3] The hormone gastrin, acting through this receptor, is the principal stimulant of gastric acid secretion via a paracrine mechanism. Gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells in the gastric mucosa, triggering the release of histamine.[1] Histamine, in turn, stimulates adjacent parietal cells to secrete hydrochloric acid. Furthermore, gastrin exerts trophic, or growth-promoting, effects on ECL cells.[4]
By selectively blocking the CCK2 receptor, this compound effectively inhibits both gastrin-stimulated acid secretion and the proliferative effects of gastrin on ECL cells.[1][4] This dual action forms the basis of its therapeutic utility in conditions of acid hypersecretion and ECL cell hyperplasia.
Therapeutic Application: Zollinger-Ellison Syndrome (ZES)
Zollinger-Ellison syndrome is a rare disorder characterized by a gastrin-secreting tumor (gastrinoma), leading to severe hypergastrinemia.[5] This results in excessive gastric acid production, causing severe peptic ulcers, and stimulates the growth of ECL cells, potentially leading to neuroendocrine tumors (NETs).[5] this compound is an ideal therapeutic candidate as it addresses both the acid hypersecretion and the trophic effects of gastrin.[5]
Quantitative Data from Clinical Studies
While large-scale trials are limited due to the rarity of the condition, studies in related hypergastrinemic states, such as autoimmune chronic atrophic gastritis (CAG) with type 1 gastric NETs, provide strong evidence of this compound's efficacy.
Table 1: Efficacy of this compound in Patients with CAG and Type 1 Gastric NETs
| Study Duration | Number of Patients (N) | Dosage | Key Outcomes | p-value | Reference |
|---|---|---|---|---|---|
| 12 Weeks | 16 | 50 mg once daily | - Significant reduction in number of tumors- Significant reduction in size of largest tumor- Plasma/serum Chromogranin A (CgA) normalized | <0.001<0.001<0.001 | [4] |
| 52 Weeks | 13 | 25 mg or 50 mg once daily | - All tumors cleared in 5 of 13 patients- Significant reduction in number of tumors- Significant reduction in size of largest tumor- Plasma/serum CgA normalized | N/A<0.01<0.001<0.001 |[4] |
Table 2: Effect of this compound on Biomarkers in CAG Patients (12-Week Study)
| Biomarker | Change from Baseline | Timepoint | p-value | Reference |
|---|---|---|---|---|
| Plasma CgA | Reduced to within normal limits | 3 weeks | <0.01 | [6] |
| CgA mRNA abundance | Reduced | 6 and 12 weeks | <0.05 | [6] |
| Histidine decarboxylase (HDC) mRNA abundance | Reduced | 6 and 12 weeks | <0.05 |[6] |
Potential Application: Barrett's Esophagus (BE)
Barrett's esophagus is a metaplastic condition where the normal esophageal lining is replaced by tissue resembling the intestinal lining. It is a known precursor to esophageal adenocarcinoma (EAC).[7] Patients with BE are often on long-term proton pump inhibitors (PPIs), which suppress acid but can lead to secondary hypergastrinemia.[7][8] The trophic effects of this elevated gastrin on the BE epithelium are a concern. The CCK2 receptor is highly expressed in BE tissue, and gastrin has been shown to induce proliferation in vitro.[3]
A randomized, double-blind, placebo-controlled trial was conducted to assess this compound's effect on cellular proliferation in patients with non-dysplastic BE.[3]
Quantitative Data from the BE Clinical Trial
Table 3: this compound in Non-Dysplastic Barrett's Esophagus (12-Week Study)
| Parameter | This compound Arm (N=10) | Placebo Arm (N=10) | p-value | Reference |
|---|---|---|---|---|
| Primary Outcome | ||||
| Mean Change in Ki67+ cells/mm² | +35.6 (SD 620.7) | +307.8 (SD 640.3) | 0.35 | [8][9] |
| Pharmacodynamic Markers | ||||
| Change in Serum Gastrin | Significantly Increased | No significant change | 0.015 | [3] |
| Change in Plasma CgA | Significantly Decreased | No significant change | 0.001 |[3] |
The study concluded that this compound did not reduce cellular proliferation in non-dysplastic BE, despite showing biological activity by increasing serum gastrin and decreasing plasma CgA.[3][8] However, exploratory gene expression analyses suggested a potential shift from an intestinal to a more gastric phenotype, warranting further investigation.[3][10]
Experimental Protocols
Protocol: Open-Label Trial in CAG with Type 1 Gastric NETs
-
Study Design: An open-label, multi-center study involving patients with Helicobacter pylori negative CAG, hypergastrinemia, and multiple type 1 gastric NETs.[4]
-
Treatment Regimen: Patients received this compound 50 mg orally, once daily for 12 weeks, followed by a 12-week follow-up period. A subsequent extension study treated patients for 52 weeks with either 25 mg or 50 mg once daily.[4]
-
Assessments:
-
Endoscopy: Performed at baseline, 6, 12, and 24 weeks (for the 12-week study). Tumors were counted and measured.[6]
-
Biomarkers: Blood samples for circulating gastrin and CgA were taken at baseline and at 3, 6, 9, 12, and 24 weeks.[6] Gastric mucosal biopsies were taken during endoscopy to assess mRNA abundance of CgA, HDC, and other markers.[4][6]
-
Safety: Assessed through monitoring of adverse events and clinical laboratory tests.[4]
-
Protocol: Randomized Controlled Trial in Barrett's Esophagus
-
Study Design: A randomized, double-blind, placebo-controlled trial in patients with non-dysplastic Barrett's esophagus.[3]
-
Inclusion Criteria: History of BE without dysplasia, on daily PPI therapy for at least one year.[11]
-
Treatment Regimen: Patients were randomized to receive either this compound 25 mg daily or a matching placebo for 12 weeks.[3]
-
Assessments:
-
Endoscopy: Upper endoscopy with four-quadrant biopsies every 2 cm along the BE segment was performed at baseline and at the end of the 12-week treatment period.[3]
-
Primary Outcome: Change in cellular proliferation, assessed by Ki67 density on immunohistochemistry.[3]
-
Secondary Outcomes: Changes in serum gastrin, plasma CgA, and gene expression in biopsy tissue (analyzed via RNA-sequencing).[3]
-
Compliance & Safety: Assessed via patient diaries, pill counts, and adverse event monitoring.[3]
-
Conclusion and Future Directions
This compound demonstrates profound and consistent efficacy in managing the pathological consequences of hypergastrinemia in conditions like Zollinger-Ellison syndrome and autoimmune atrophic gastritis, primarily by normalizing ECL cell biomarkers and causing regression of associated neuroendocrine tumors.[4][6] Its mechanism as a selective gastrin/CCK2 receptor antagonist is well-established.[2]
The application of this compound in Barrett's esophagus is more nuanced. While the initial randomized controlled trial did not meet its primary endpoint of reducing cellular proliferation, the drug's biological activity was confirmed.[3] The observed changes in gene expression suggest complex effects on cellular differentiation that merit further research. Future studies could explore this compound's role in different subsets of BE patients or in combination with other agents.
Overall, this compound remains a valuable tool for studying the physiology of gastrin and a promising therapeutic agent for gastrin-driven diseases beyond oncology. Longer-term, placebo-controlled trials in larger patient populations are warranted to confirm its therapeutic potential and safety profile.[4]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triomedicines.com [triomedicines.com]
- 6. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Collection - Data from Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett's Esophagus - Cancer Prevention Research - Figshare [aacr.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett's Esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, placebo-controlled trial of this compound (YF476), a gastrin receptor antagonist, in Barrett’s esophagus | Columbia University Department of Surgery [columbiasurgery.org]
Netazepide's Impact on Enterochromaffin-like Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Netazepide, a potent and selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist, has demonstrated significant efficacy in mitigating enterochromaffin-like (ECL) cell proliferation and inducing the regression of type 1 gastric neuroendocrine tumors (NETs). This technical guide delineates the mechanism of action of this compound, its quantifiable effects on ECL cell-derived growths, and the experimental methodologies used to substantiate these findings. The intricate signaling pathways governing ECL cell proliferation and the inhibitory action of this compound are also visually elucidated.
Introduction: The Role of Gastrin in ECL Cell Proliferation
Enterochromaffin-like (ECL) cells, located in the gastric mucosa, play a crucial role in regulating gastric acid secretion through the release of histamine. The proliferation and function of these cells are primarily under the trophic influence of the hormone gastrin.[1][2] Conditions leading to hypergastrinemia, such as autoimmune chronic atrophic gastritis or long-term use of proton pump inhibitors (PPIs), can result in ECL cell hyperplasia and, in some cases, the development of type 1 gastric NETs.[3][4] Gastrin exerts its effects by binding to the CCK2 receptors on ECL cells, initiating a signaling cascade that promotes cell growth and proliferation.[5][6]
This compound: Mechanism of Action
This compound (formerly known as YF476) is an orally active, potent, and highly selective antagonist of the gastrin/CCK2 receptor.[3][7] Its primary mechanism of action involves competitively blocking the binding of gastrin to the CCK2 receptors on ECL cells.[8][9] This blockade effectively interrupts the downstream signaling pathways that are responsible for gastrin-mediated ECL cell proliferation and histamine release.[10][11] By inhibiting this trophic stimulation, this compound leads to a reduction in ECL cell activity and a decrease in their proliferation, ultimately causing the regression of hyperplastic and neoplastic ECL cell lesions.[7][8]
Quantitative Effects of this compound on ECL Cell Proliferation and Tumor Growth
Clinical studies have provided robust quantitative data on the efficacy of this compound in managing ECL cell proliferation and associated tumors.
Table 1: Effect of this compound on Type 1 Gastric NETs and Biomarkers
| Parameter | Baseline (Median, Range) | Post-Netazepide Treatment (Median, Range) | Duration of Treatment | Reference |
| Number of Tumors | 10 (4–30) | Significant Reduction (p < 0.001) | 12 weeks | [8] |
| Size of Largest Tumor (mm) | 6 (3–15) | Significant Reduction (p < 0.001) | 12 weeks | [8] |
| Plasma/Serum Chromogranin A (CgA) | Elevated | Normalized (p < 0.001) | 12 weeks | [8] |
| Number of Tumors | 13 and 14 (in two patients) | 5 and 3 (in the same two patients) | Long-term | |
| Complete Tumor Regression | N/A | Achieved in 3 out of 5 patients | 3, 9, and 12 months | |
| Serum Chromogranin A (CgA) Reduction (nmol/l) | N/A | 4.1 ± 0.5 (mean) | Long-term | |
| Volume Density of CgA IR Cells (%) | N/A | 2.0 ± 0.4 (mean change) | Long-term |
Experimental Protocols
Assessment of ECL Cell Proliferation and Tumor Burden
4.1.1. Gastroscopy and Biopsy
-
Objective: To visualize, count, measure, and sample gastric tumors and surrounding mucosa.[3][10]
-
Procedure:
-
Upper gastrointestinal endoscopy is performed to inspect the gastric fundus and body, where type 1 NETs are typically located.[12]
-
High-definition endoscopy with virtual chromoendoscopy (e.g., Narrow Band Imaging) is utilized to enhance lesion detection.[12]
-
The number of tumors is counted, and the size of the largest tumor is measured using calibrated biopsy forceps or a graduated probe.[8]
-
Targeted biopsies of the tumors and the surrounding flat mucosa are obtained for histological analysis.[12][13] For monitoring treatment response, biopsies are typically taken at baseline and at specified intervals during and after treatment.[3]
-
4.1.2. Immunohistochemistry for Ki-67
-
Objective: To quantify the proliferation index of ECL cells.[14]
-
Procedure:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded gastric biopsy sections (3-5 μm) are deparaffinized and rehydrated through a series of xylene and graded ethanol washes.[15][16]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.[15][17]
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the sections in 3% hydrogen peroxide for 5-10 minutes.[15]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein block or normal serum for 10-20 minutes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki-67 (e.g., clone MIB-1) at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.[14][17]
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate (for ABC method) or a polymer-based detection system.[15][17]
-
Chromogen: The antigen-antibody complex is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[15]
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.[15]
-
Analysis: The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined area of the tumor or hyperplastic ECL cell clusters.[14]
-
Measurement of Biomarkers
4.2.1. Plasma Chromogranin A (CgA) Measurement by ELISA
-
Objective: To measure the circulating levels of CgA, a biomarker for ECL cell activity and neuroendocrine tumors.[8][18]
-
Procedure (Sandwich ELISA):
-
Sample Collection and Preparation: Whole blood is collected in EDTA-containing tubes. Plasma is separated by centrifugation (e.g., 850-1500 x g for 10 minutes) within one hour of collection.[3][18] Plasma samples are stored at -20°C or below if not analyzed immediately.[3]
-
Assay Procedure: a. Microtiter plate wells pre-coated with a CgA-specific antibody are prepared. b. Standards, controls, and patient plasma samples are added to the wells and incubated (e.g., 1-2 hours at room temperature) to allow CgA to bind to the immobilized antibody.[5][19] c. The wells are washed to remove unbound substances. d. A second, enzyme-conjugated (e.g., HRP) antibody specific for CgA is added to the wells and incubated, forming a "sandwich" complex.[18][19] e. After another washing step, a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.[5][19] f. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5][19]
-
Quantification: The concentration of CgA in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of CgA.[19]
-
Signaling Pathways and Visualization
Gastrin-Mediated ECL Cell Proliferation Signaling Pathway
Gastrin binding to the CCK2 receptor on ECL cells activates a cascade of intracellular signaling events, prominently involving the extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade.[7][8] This pathway ultimately leads to the transcription of genes involved in cell proliferation and differentiation.
Caption: Gastrin/CCK2R signaling pathway in ECL cells and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The evaluation of this compound's effect on ECL cell proliferation follows a structured experimental workflow, from patient selection to data analysis.
Caption: Experimental workflow for clinical trials of this compound in patients with type 1 gastric NETs.
Conclusion
This compound represents a targeted and effective therapeutic strategy for the management of ECL cell hyperplasia and type 1 gastric NETs. By antagonizing the gastrin/CCK2 receptor, this compound directly counteracts the primary driver of ECL cell proliferation. The quantitative data from clinical trials, supported by established experimental protocols, provide compelling evidence of its efficacy in reducing tumor burden and normalizing key biomarkers. The continued investigation of this compound and its long-term effects holds significant promise for patients with conditions associated with hypergastrinemia-induced ECL cell proliferation.
References
- 1. ldn.de [ldn.de]
- 2. documents.cap.org [documents.cap.org]
- 3. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. demeditec.com [demeditec.com]
- 6. CCK2 receptors are necessary for the differentiation and proliferation of ECL cells in mouse and rat stomach | springermedicine.com [springermedicine.com]
- 7. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MANAGEMENT OF GASTRIC NEUROENDOCRINE TUMORS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cholecystokinin-2 receptor blockade on rat stomach ECL cells. A histochemical, electron-microscopic and chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Step‐by‐Step Approach to the Incidental Diagnosis of Type I Gastric Neuroendocrine Tumors: Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biopsies in Gastrointestinal Endoscopy: When and How - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A descriptive analysis of gastric cancer with an immunohistochemical Study of Ki67 and p53 as prognostic factors. Bahrain experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. ccij-online.org [ccij-online.org]
- 17. ijpras.com [ijpras.com]
- 18. ibl-international.com [ibl-international.com]
- 19. sceti.co.jp [sceti.co.jp]
An In-Depth Technical Guide to Netazepide: Molecular Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netazepide, also known as YF476, is a potent, orally active, and highly selective competitive antagonist of the gastrin/cholecystokinin-2 (CCK2) receptor.[1][2][3] As a member of the benzodiazepine class of compounds, its unique molecular architecture allows for high-affinity binding to the CCK2 receptor, thereby blocking the physiological effects of its endogenous ligands, gastrin and cholecystokinin (CCK).[4][5] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and development efforts.
Molecular Structure and Chemical Properties
This compound is a chiral molecule with a complex heterocyclic structure. Its systematic IUPAC name is 1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀N₆O₃ | [6] |
| Molecular Weight | 498.6 g/mol | [6] |
| IUPAC Name | 1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | [6] |
| CAS Number | 155488-25-8 | [6] |
| Synonyms | YF476, YF-476, Sograzepide | [6] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedchemExpress |
Table 1: Physicochemical Properties of this compound
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of the core 1,4-benzodiazepine scaffold is well-established.[7][8] The synthesis of this compound would likely involve a multi-step process culminating in the coupling of the functionalized benzodiazepine core with the substituted phenylurea side chain. The general approach to synthesizing similar 1,4-benzodiazepine derivatives often involves the reaction of a 2-aminobenzophenone with an amino acid derivative to form the seven-membered ring, followed by further modifications.[9]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a selective antagonist at the CCK2 receptor, a G protein-coupled receptor (GPCR).[4][5] The CCK2 receptor is primarily coupled to the Gαq subunit of the heterotrimeric G protein.[2][10]
Upon binding of the endogenous agonists gastrin or CCK, the CCK2 receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.[2][10]
This compound competitively binds to the CCK2 receptor, preventing the binding of gastrin and CCK and thereby inhibiting this signaling cascade.[1][2]
Biological Activity and Quantitative Data
This compound is a highly potent and selective antagonist of the CCK2 receptor. Its binding affinity has been characterized in various in vitro systems.
| Receptor/System | Ligand | Assay Type | Value | Units | Source |
| Human CCK2 Receptor | This compound | Ki | 0.19 | nM | MedchemExpress |
| Canine CCK2 Receptor | This compound | Ki | 0.62 | nM | MedchemExpress |
| Rat Brain CCK2 Receptor | This compound | Ki | 0.068 | nM | MedchemExpress |
| Gastrin/CCK-B Receptor | This compound (Sograzepide) | IC₅₀ | 0.1 | nM | TargetMol |
| Gastrin/CCK-A Receptor | This compound (Sograzepide) | IC₅₀ | 502 | nM | TargetMol |
Table 2: In Vitro Binding Affinity of this compound
In functional assays, this compound has been shown to effectively inhibit pentagastrin-stimulated gastric acid secretion in a dose-dependent manner.[3][11]
| Study Population | Treatment | Effect on Pentagastrin-stimulated H⁺ Secretion | Source |
| Healthy Subjects | Single oral doses of this compound (1, 5, 25, 100 mg) | Dose-dependent inhibition (P < 0.02) | [11] |
| Healthy Subjects | 100 mg this compound | Abolished the response | [11] |
Table 3: In Vivo Functional Activity of this compound
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of this compound for the CCK2 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the CCK2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.[1]
-
Assay Buffer: Prepare an assay buffer, for example, 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 0.1% bovine serum albumin (BSA).
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-L-365,260), and varying concentrations of this compound.[6] Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the functional antagonist activity of this compound at the CCK2 receptor by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Culture a suitable cell line stably expressing the human CCK2 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of a CCK2 receptor agonist (e.g., pentagastrin or CCK-8) to the wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.[4]
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC₅₀ value for this compound's inhibition of the agonist response.
References
- 1. N-[(3R)-1-(3,3-Dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-5-(2-pyridinyl)-1H-1,4-benzodiazepin-3-yl]-N'-[3-(methylamino)phenyl]urea CAS#: 155488-25-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin-2 Receptor Targeting with Radiolabeled Peptides: Current Status and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helda.helsinki.fi [helda.helsinki.fi]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Netazepide Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Netazepide in mouse models, tailored for professionals in research and drug development. This document outlines key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, selective, and orally active antagonist of the cholecystokinin 2 receptor (CCK2R), also known as the gastrin receptor. As a benzodiazepine derivative, its primary mechanism of action involves blocking the binding of the peptide hormones gastrin and cholecystokinin (CCK) to the CCK2R. This inhibition modulates downstream signaling pathways involved in gastric acid secretion and cellular proliferation. Consequently, this compound is a critical pharmacological tool for investigating the roles of the gastrin/CCK2R axis in various physiological and pathological conditions, including neuroendocrine tumors and sensory neuropathies.
Quantitative Data: Dosage and Administration Summary
The dosages and administration routes for this compound can vary depending on the specific mouse model and experimental objectives. The following table summarizes a validated protocol in a vincristine-induced sensory neuropathy mouse model. This data should serve as a reference point for designing further studies.
| Parameter | Details | Reference |
| Mouse Model | Vincristine-Induced Sensory Neuropathy | |
| Dosage | 2 mg/kg/day and 5 mg/kg/day | |
| Administration Route | Oral Gavage (per os) | |
| Vehicle | 50% DMSO, 30% PEG 300, 20% sterile water | |
| Frequency | Daily | |
| Treatment Schedule | Prophylactic: initiated one day prior to vincristine administration and continued for the duration of the study (8 days) |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol details the preparation of a this compound solution for oral gavage, as utilized in the vincristine-induced neuropathy model.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by combining 50% DMSO, 30% PEG 300, and 20% sterile water. For example, to prepare 1 mL of vehicle, mix 500 µL of DMSO, 300 µL of PEG 300, and 200 µL of sterile water.
-
Calculating this compound Amount: Determine the total volume of drug solution needed for the experiment. Calculate the required mass of this compound based on the desired final concentration.
-
Dissolution: Weigh the calculated amount of this compound powder and add it to the appropriate volume of the prepared vehicle.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved, ensuring a clear and homogenous solution.
-
Storage: Store the prepared solution as recommended by the supplier, typically protected from light to maintain stability.
Protocol for Oral Gavage Administration
Oral gavage is a common method for precise oral drug administration in mice.
Materials:
-
Prepared this compound solution
-
1 mL syringes
-
20-22 gauge, 1.5-inch flexible plastic or stainless steel oral gavage needles with a ball tip
-
Animal scale
Procedure:
-
Animal Handling: Weigh the mouse to calculate the precise volume of the this compound solution to be administered.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's body is held in a vertical position to straighten the esophagus.
-
Gavage Needle Insertion: Measure the correct insertion depth by placing the gavage needle externally from the tip of the mouse's nose to the last rib. Mark this depth on the needle.
-
Administration: Gently insert the gavage needle into the diastema (the space behind the incisors) and advance it along the roof of the mouth. The mouse will typically swallow the needle as it reaches the pharynx, allowing for smooth passage into the esophagus. Do not apply force.
-
Substance Delivery: Once the needle is at the predetermined depth, dispense the solution slowly and steadily.
-
Withdrawal: After administration, gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of immediate distress, such as respiratory difficulty.
Visualization of Pathways and Workflows
This compound's Mechanism of Action: CCK2R Signaling Pathway
This compound acts by competitively inhibiting the CCK2 receptor. The following diagram illustrates the key signaling events downstream of CCK2R activation and the inhibitory action of this compound.
Caption: this compound inhibits CCK2R signaling.
General Experimental Workflow for this compound Studies in Mice
This flowchart provides a logical progression for in vivo studies involving this compound administration in mouse models.
Caption: Experimental workflow for this compound administration.
Application Notes and Protocols for Assessing Netazepide Efficacy in Gastric Neuroendocrine Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric neuroendocrine tumors (gNETs) are a heterogeneous group of neoplasms originating from enterochromaffin-like (ECL) cells in the stomach lining. A key driver in the pathogenesis of type 1 and type 2 gNETs is hypergastrinemia, the excessive secretion of the hormone gastrin. Gastrin exerts its proliferative effects through the cholecystokinin 2 receptor (CCK2R), making this receptor a prime therapeutic target. Netazepide is a potent and selective CCK2R antagonist that has shown promise in reducing tumor size and number in clinical trials.[1][2][3][4][5][6] These application notes provide a detailed protocol for the in vitro assessment of this compound's efficacy in relevant gastric neuroendocrine tumor cell lines.
Cell Line Selection and Culture
The choice of an appropriate cell line is critical for the relevance of in vitro studies. While well-established human gNET cell lines are scarce, the following are recommended models:
-
ECC10 and ECC12 Cell Lines: These human cell lines were derived from small-cell gastrointestinal neuroendocrine carcinomas and are available from the RIKEN BioResource Research Center (BRC).[3][7][8][9][10][11] They represent a relevant model for studying gNETs.
-
AGS-GR Cell Line: This is a human gastric adenocarcinoma cell line (AGS) that has been stably transfected to express the human CCK2 receptor.[12] While not a neuroendocrine line, it is a well-documented model for studying CCK2R-mediated signaling and the effects of its antagonists.[12]
Culture Protocols
ECC10 and ECC12 Cell Culture Protocol: [7][8][9]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Antibiotics: Penicillin (100 U/mL) and Streptomycin (100 µg/mL).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture:
-
ECC10 (Suspension): Split 1:2 to 1:4 once a week by pipetting. Renew medium 2 times per week.
-
ECC12 (Adherent): Split 1:4 once every 2-3 weeks. Renew medium 2 times per week. For passaging, use 0.25% Trypsin-EDTA.
-
-
Cryopreservation: Culture medium supplemented with 10% DMSO.
AGS-GR Cell Culture Protocol: [13][14][15][16][17]
-
Culture Medium: Ham's F-12K Medium supplemented with 10% FBS and an appropriate concentration of a selection antibiotic (e.g., G418) to maintain CCK2R expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage when cells are 70-90% confluent. Use Trypsin-EDTA to detach the cells. A split ratio of 1:3 to 1:6 is recommended every 2 to 3 days.
-
Cryopreservation: 60% Basal medium, 30% FBS, and 10% DMSO.
Experimental Protocols
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Assessment of Apoptosis (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V conjugated to a fluorescent dye (FITC), and necrotic cells using Propidium Iodide (PI).
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells/well in a 6-well plate and treat with different concentrations of this compound (including a vehicle control) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
The following tables present illustrative data for the efficacy of this compound. Note: This data is hypothetical and serves as an example of how to structure experimental results.
Table 1: Effect of this compound on the Viability of Gastric Neuroendocrine Tumor Cell Lines (Illustrative Data)
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| ECC12 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 85.2 ± 3.8 | |
| 10 | 62.7 ± 5.1 | |
| 50 | 41.3 ± 3.9 | |
| 100 | 25.8 ± 2.7 | |
| AGS-GR | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 90.1 ± 4.1 | |
| 10 | 70.5 ± 3.5 | |
| 50 | 52.1 ± 4.8 | |
| 100 | 35.6 ± 3.1 |
Table 2: IC50 Values of this compound in Gastric Neuroendocrine Tumor Cell Lines (Illustrative Data)
| Cell Line | IC50 (µM) |
| ECC12 | 45.8 |
| AGS-GR | 58.2 |
Table 3: Induction of Apoptosis by this compound in ECC12 Cells (48h Treatment) (Illustrative Data)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.2 |
| This compound (50 µM) | 55.3 ± 3.5 | 28.7 ± 2.9 | 16.0 ± 1.8 |
Visualizations
Gastrin/CCK2R Signaling Pathway
The binding of gastrin to its receptor, CCK2R, activates multiple downstream signaling pathways that promote cell proliferation, migration, and survival, while inhibiting apoptosis.[7][8][13][16] this compound, as a CCK2R antagonist, blocks these downstream effects.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the key steps in the in vitro evaluation of this compound.
Conclusion
This document provides a comprehensive set of protocols for the preclinical in vitro evaluation of this compound's efficacy against gastric neuroendocrine tumor cell lines. By utilizing the recommended cell lines and standardized assays, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of this compound and other CCK2R antagonists in the treatment of gNETs.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line ECC10 (CVCL_1188) [cellosaurus.org]
- 4. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of gastrin(17) to human gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CELL SEARCH SYSTEM -CELL BANK- (RIKEN BRC) [RCB0983 : ECC10] [cellbank.brc.riken.jp]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. CELL SEARCH SYSTEM -CELL BANK- (RIKEN BRC) [RCB1009 : ECC12] [cellbank.brc.riken.jp]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cellosaurus cell line ECC12 (CVCL_1189) [cellosaurus.org]
- 12. Gastrin suppresses growth of CCK2 receptor expressing colon cancer cells by inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AGS Cell Line - Exploration of Gastric Adenocarcinoma AGS Cells in Cancer Studies [cytion.com]
- 14. ebiohippo.com [ebiohippo.com]
- 15. bcrj.org.br [bcrj.org.br]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. AGS Cell Line - Creative Biogene [creative-biogene.com]
Netazepide: A Novel Investigational Tool for Vincristine-Induced Neuropathy
Application Notes and Protocols for Researchers
Introduction
Vincristine, a potent vinca alkaloid, is a cornerstone of chemotherapy regimens for various cancers, including leukemias and lymphomas.[1] Its clinical utility, however, is frequently hampered by a significant and often dose-limiting side effect: vincristine-induced peripheral neuropathy (VIPN).[2][3] VIPN can manifest as sensory, motor, and autonomic dysfunction, leading to debilitating pain, dose reduction, or even cessation of cancer treatment.[2][4] The underlying mechanisms of VIPN are complex, involving microtubule disruption, mitochondrial dysfunction, calcium dysregulation, and neuroinflammation.[1][2][5]
Recent preclinical evidence has highlighted the cholecystokinin type 2 receptor (CCK2R) as a promising therapeutic target for mitigating VIPN.[5][6][7] Netazepide, a selective and orally active CCK2R antagonist, has demonstrated a remarkable ability to prevent the painful symptoms and nerve damage associated with vincristine administration in animal models.[5][8] These findings position this compound not only as a potential therapeutic agent but also as a valuable research tool to dissect the molecular pathways of chemotherapy-induced neuropathy.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate vincristine-induced neuropathy, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a benzodiazepine derivative that acts as a selective antagonist of the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor or gastrin receptor.[8] The CCK2R is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands gastrin and cholecystokinin, primarily signals through the Gαq protein.[6] This initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] Subsequently, intracellular calcium levels rise, and protein kinase C (PKC) is activated.[9][10]
Vincristine-induced neurotoxicity is, in part, mediated by an increase in intracellular calcium in dorsal root ganglion (DRG) neurons and the activation of the PKC/ERK pathway, contributing to neuronal hyperexcitability and inflammation.[5][11] By blocking the CCK2R, this compound is hypothesized to prevent the exacerbation of these pathological signaling events, thereby protecting against the development of neuropathy.
Data Presentation
The following tables summarize the key quantitative findings from a preclinical study investigating the preventive effects of this compound on vincristine-induced neuropathy in a mouse model.[6][12]
Table 1: Effect of this compound on Vincristine-Induced Mechanical Allodynia
| Treatment Group | Day 1 (Paw Withdrawal Threshold, g) | Day 3 (Paw Withdrawal Threshold, g) | Day 5 (Paw Withdrawal Threshold, g) | Day 7 (Paw Withdrawal Threshold, g) |
| Vehicle + Vehicle | Normal Sensitivity | Normal Sensitivity | Normal Sensitivity | Normal Sensitivity |
| Vehicle + Vincristine | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| This compound (2 mg/kg) + Vincristine | Normal Sensitivity Restored | Normal Sensitivity Restored | Normal Sensitivity Restored | Normal Sensitivity Restored |
| This compound (5 mg/kg) + Vincristine | Normal Sensitivity Restored | Normal Sensitivity Restored | Normal Sensitivity Restored | Normal Sensitivity Restored |
Data adapted from Bernard et al., 2024.[6][12] "Normal Sensitivity" indicates a paw withdrawal threshold comparable to the control group, while "Significant Decrease" indicates hypersensitivity to mechanical stimuli (allodynia).
Table 2: Effect of this compound on Vincristine-Induced Nerve Damage
| Treatment Group | Intraepidermal Nerve Fiber (IENF) Density | Dorsal Root Ganglion (DRG) Neuron Density |
| Vehicle + Vehicle | Normal | Normal |
| Vehicle + Vincristine | Significant Decrease | Significant Decrease |
| This compound (2 mg/kg) + Vincristine | No Significant Effect | No Significant Effect |
| This compound (5 mg/kg) + Vincristine | Alleviated Decrease | Alleviated Decrease |
Data adapted from Bernard et al., 2024.[6][7] "Normal" indicates densities comparable to the control group. "Significant Decrease" reflects nerve damage. "Alleviated Decrease" indicates a protective effect of this compound.
Experimental Protocols
Animal Model of Vincristine-Induced Neuropathy
A widely used and reproducible model involves the administration of vincristine to rodents, which recapitulates the key features of clinical VIPN, including mechanical allodynia and nerve fiber loss.[13]
Materials:
-
Male C57BL/6J mice (or other suitable rodent strain)
-
Vincristine sulfate solution (e.g., 1 mg/mL in sterile saline)
-
This compound
-
Vehicle for this compound (e.g., 50% PEG 300, 40% NaCl 0.9%, 10% DMSO)[6]
-
Sterile syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration
-
Animal balance
Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
On Day 0, begin daily intraperitoneal injections of vincristine at a dose of 100 µg/kg for 7 consecutive days (Day 0 to Day 6).[5][7]
-
Administer this compound (e.g., 2 mg/kg or 5 mg/kg) or its vehicle orally once daily, starting one day before the first vincristine injection (Day -1) and continuing until the final day of vincristine treatment (Day 6).[5][7]
-
A control group should receive vehicle for both vincristine and this compound.
-
Monitor the general health and body weight of the animals daily.
Assessment of Mechanical Allodynia (von Frey Test)
This behavioral test measures the sensitivity of the animals' paws to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment and apparatus for several days before the first measurement.
-
Place each animal in a separate testing chamber on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Perform baseline measurements before the start of treatment and then at regular intervals (e.g., Days 1, 3, 5, and 7) after the initiation of vincristine treatment.[6][7]
Histological Analysis of Nerve Damage
Immunohistochemistry is used to quantify nerve fiber density in skin biopsies and neuron density in the dorsal root ganglia.
Materials:
-
Tissue fixation and processing reagents (e.g., paraformaldehyde, sucrose solutions, OCT embedding medium)
-
Cryostat
-
Primary antibodies (e.g., anti-PGP9.5 for nerve fibers)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
At the end of the experimental period, euthanize the animals and collect skin biopsies from the hind paws and the lumbar dorsal root ganglia (L4-L6).
-
Fix the tissues in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions.
-
Embed the tissues in OCT medium and freeze.
-
Cut thin sections (e.g., 50 µm for skin, 10 µm for DRG) using a cryostat.
-
Perform immunohistochemical staining for PGP9.5 to visualize intraepidermal nerve fibers and DRG neurons.
-
Capture fluorescent images using a microscope.
-
Quantify the IENF density (number of fibers per length of the epidermis) and the number of DRG neurons using image analysis software.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways in vincristine neuropathy and this compound's action.
Experimental Workflow
Caption: Experimental workflow for investigating this compound in vincristine neuropathy.
References
- 1. Vincristine-Induced Peripheral Neuropathy (VIPN) in Pediatric Tumors: Mechanisms, Risk Factors, Strategies of Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gosset.ai [gosset.ai]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Unlocking New Therapeutic Options for Vincristine-Induced Neuropathic Pain: The Impact of Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wnt/β-Catenin Signaling Contributes to Vincristine-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Netazepide Clinical Trials in Chronic Atrophic Gastritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing clinical trials to evaluate the efficacy and safety of Netazepide, a gastrin/cholecystokinin-2 (CCK2) receptor antagonist, for the treatment of chronic atrophic gastritis (CAG).
Introduction and Scientific Rationale
Chronic atrophic gastritis (CAG) is a pre-neoplastic condition characterized by the loss of gastric glands, which may be replaced by intestinal-type epithelium (intestinal metaplasia) or fibrous tissue.[1][2] A key driver in the pathophysiology of autoimmune CAG is hypergastrinemia, which results from achlorhydria.[3] Gastrin is a potent growth factor for gastric mucosal cells, particularly enterochromaffin-like (ECL) cells, and its sustained overproduction can promote cellular proliferation and progression towards neoplasia.[4][5]
This compound is an orally active, potent, and selective gastrin/CCK2 receptor antagonist.[3][6] By blocking the CCK2 receptor, this compound inhibits the trophic and proliferative signals of gastrin on the gastric mucosa.[6][7] Previous clinical studies in patients with autoimmune CAG and secondary gastric neuroendocrine tumors (NETs) have demonstrated that this compound can reduce tumor size and number and normalize key biomarkers like Chromogranin A (CgA).[3][8] This provides a strong rationale for investigating this compound as a potential therapy to reverse or halt the progression of the underlying atrophic gastritis itself.
The objective of these protocols is to outline a robust experimental design for a clinical trial to assess the histological and serological effects of this compound in patients diagnosed with CAG.
Gastrin Signaling Pathway and Mechanism of Action of this compound
Gastrin exerts its effects by binding to the CCK2 receptor, a G-protein coupled receptor found on parietal and ECL cells.[4][9] This binding activates multiple downstream signaling pathways, including the phospholipase C (PLC) and Ras/MEK/ERK pathways, which ultimately promote cell proliferation, growth, and survival, while inhibiting apoptosis.[10][11] this compound competitively antagonizes the CCK2 receptor, thereby blocking these gastrin-mediated effects.[6]
Proposed Clinical Trial Design
A randomized, double-blind, placebo-controlled, multi-center study is proposed to evaluate the efficacy of this compound in patients with CAG.
-
Study Population: Adults (e.g., 18-75 years old) with a histologically confirmed diagnosis of moderate-to-severe chronic atrophic gastritis (e.g., OLGA Stage II-IV).[12][13]
-
Inclusion Criteria:
-
Endoscopic and histological diagnosis of CAG based on the Updated Sydney System.[13]
-
Evidence of hypergastrinemia (if studying autoimmune CAG).
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Presence of high-grade dysplasia or gastric cancer.
-
History of gastrectomy.[13]
-
Active Helicobacter pylori infection (should be treated before enrollment).
-
Use of proton pump inhibitors or H2 receptor antagonists within a specified washout period.
-
-
Intervention: Oral this compound (dose selected based on Phase 1/2 data) or matching placebo, administered once daily.[8]
-
Duration: A treatment period of 52 weeks is suggested to observe potential histological changes, with a follow-up period.[8]
The primary and secondary endpoints are designed to measure histological improvement, changes in key biomarkers, and safety.
| Table 1: Proposed Clinical Trial Endpoints | | :--- | :--- | | Primary Endpoint | Description | | Histological Improvement | A significant decrease of at least one stage in the Operative Link on Gastritis Assessment (OLGA) staging system from baseline to end of treatment. | | Secondary Endpoints | Description | | Histological Regression | Proportion of patients with regression of intestinal metaplasia. | | Serological Response | Normalization or significant reduction in serum Chromogranin A (CgA) levels. | | | Improvement in the serum Pepsinogen I/II ratio. | | Gene Expression | Modulation of gene transcripts in corpus biopsies related to cell proliferation and differentiation (e.g., CgA, Histidine Decarboxylase).[8] | | Safety & Tolerability | Incidence and severity of adverse events (AEs) and serious adverse events (SAEs). | | Quality of Life | Changes in patient-reported outcomes using validated questionnaires for dyspeptic symptoms. |
Experimental Protocols
Detailed and standardized protocols are critical for ensuring data integrity and minimizing variability across study sites.
Objective: To visually assess the gastric mucosa and collect tissue samples for histological analysis in a standardized manner.
Procedure:
-
Patient Preparation: Patients should fast for at least 8 hours prior to the procedure. Sedation should be administered according to institutional guidelines.[14]
-
Mucosal Visualization: Ensure optimal visualization by cleaning the mucosa with water, mucolytic agents (e.g., N-acetylcysteine), and simethicone.[2]
-
Systematic Examination: Perform a thorough examination using high-definition white-light endoscopy and/or narrow-band imaging to assess mucosal features such as color, vascular patterns, and the presence of nodules or polyps.[2]
-
Biopsy Sampling (Updated Sydney System):
-
Sample Handling:
-
Place antral/incisura biopsies in one specimen jar and corpus biopsies in a separate, clearly labeled jar.[16]
-
Fix samples in 10% neutral buffered formalin for transport to the pathology lab.
-
Objective: To grade the severity and determine the topographic extent of atrophic gastritis for risk stratification.
Procedure:
-
Tissue Processing: Fixed biopsy samples are embedded in paraffin, sectioned (e.g., 4-5 μm), and mounted on glass slides.
-
Staining: Slides are stained with Hematoxylin and Eosin (H&E) for general morphology. Special stains may be used to confirm H. pylori status (if applicable) or better visualize intestinal metaplasia.[14]
-
Microscopic Evaluation: A qualified pathologist, blinded to the treatment allocation, will assess each biopsy for:
-
Chronic inflammation (lymphoplasmacytic infiltrate).
-
Neutrophil activity.
-
Glandular atrophy (loss of appropriate glands).
-
Intestinal metaplasia.
-
-
Scoring and Staging (OLGA System): The severity of atrophy in the antrum and corpus is scored on a four-tiered scale (0-3). The combination of these scores determines the overall OLGA stage (0-IV), which correlates with gastric cancer risk.[17][18]
| Table 2: Operative Link on Gastritis Assessment (OLGA) Staging System | | :--- | :--- | :--- | :--- | :--- | | Corpus Atrophy Score | Antrum Atrophy Score | | | | | | 0 (None) | 1 (Mild) | 2 (Moderate) | 3 (Severe) | | 0 (None) | Stage 0 | Stage I | Stage II | Stage III | | 1 (Mild) | Stage I | Stage I | Stage II | Stage III | | 2 (Moderate) | Stage II | Stage II | Stage III | Stage IV | | 3 (Severe) | Stage III | Stage III | Stage IV | Stage IV | | Source: Adapted from Operative Link on Gastritis Assessment (OLGA) staging guidelines.[17][18] |
Objective: To non-invasively monitor gastric mucosal status and the biological activity of this compound.
Procedure:
-
Sample Collection: Collect venous blood samples into appropriate tubes (e.g., serum separator tubes for pepsinogens and gastrin, EDTA tubes for CgA) at baseline and specified time points throughout the trial (e.g., weeks 12, 24, 52).[3]
-
Sample Processing: Process samples according to laboratory manual specifications (e.g., centrifugation to separate serum/plasma, aliquoting, and storage at -80°C until analysis).
-
Analysis: Use validated enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays to quantify serum/plasma concentrations of the biomarkers listed below.
| Table 3: Serological Biomarkers in Chronic Atrophic Gastritis | | :--- | :--- | :--- | | Biomarker | Source | Clinical Significance in CAG | | Pepsinogen I (PGI) | Chief cells in the corpus/fundus | Levels decrease with corpus atrophy.[16] | | Pepsinogen II (PGII) | Chief cells throughout the stomach | Levels are less affected by corpus atrophy. | | PGI/PGII Ratio | Calculated ratio | A low ratio (e.g., ≤3) is a strong indicator of atrophic gastritis.[19][20][21] | | Gastrin-17 | G-cells in the antrum | Levels are high in autoimmune (corpus-predominant) CAG due to lack of acid feedback.[4] | | Chromogranin A (CgA) | Neuroendocrine cells (ECL cells) | A marker of ECL cell hyperplasia secondary to hypergastrinemia; levels are expected to decrease with this compound treatment.[3][7] |
Experimental Workflow and Data Analysis
The overall trial workflow should follow a logical progression from patient recruitment to final analysis, ensuring data is collected consistently at predefined time points.
Statistical Analysis: The primary efficacy analysis will compare the change in OLGA stage between the this compound and placebo groups using appropriate statistical tests (e.g., chi-square or Fisher's exact test for proportions, ANCOVA for continuous measures with baseline adjustment). All analyses will be conducted on the intent-to-treat (ITT) population. Safety data will be summarized descriptively.
References
- 1. Efficacy and validation of a clinical predictive model for chronic atrophic gastritis in patients: a multi-center retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. This compound, a Gastrin Receptor Antagonist, Normalises Tumour Biomarkers and Causes Regression of Type 1 Gastric Neuroendocrine Tumours in a Nonrandomised Trial of Patients with Chronic Atrophic Gastritis | PLOS One [journals.plos.org]
- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Histopathological Evaluation of Gastric Mucosal Atrophy for Predicting Gastric Cancer Risk: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Atrophic Gastritis Workup: Approach Considerations, Laboratory Studies, Procedures [emedicine.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Atrophic Gastritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Gastritis staging in clinical practice: the OLGA staging system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Serum Pepsinogen I and Pepsinogen II as Non-invasive Biomarkers for the Diagnosis of Chronic Atrophic Gastritis [journal-imab-bg.org]
- 21. Low PG I/II ratio as a marker of atrophic gastritis: Association with nutritional and metabolic status in healthy people - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effect of Netazepide on Serum Chromogranin A Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netazepide is a potent and selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist.[1][2][3] It has been investigated for its therapeutic potential in conditions characterized by hypergastrinemia, such as neuroendocrine tumors (NETs) and Barrett's esophagus.[4][5] Chromogranin A (CgA) is a protein co-secreted with hormones by neuroendocrine cells and is a widely used biomarker for the diagnosis and monitoring of NETs.[6][7] Gastrin, acting through the CCK2 receptor on enterochromaffin-like (ECL) cells, stimulates the release of CgA.[1][8] this compound is expected to reduce serum CgA levels by blocking this gastrin-mediated pathway.[1][9]
These application notes provide a detailed protocol for measuring the effect of this compound on serum CgA levels in a clinical or pre-clinical research setting.
Signaling Pathway
The following diagram illustrates the mechanism of action by which this compound influences Chromogranin A levels.
Experimental Protocols
Subject/Patient Preparation
Proper subject preparation is critical for accurate CgA measurements.
-
Medication Washout: Proton pump inhibitors (PPIs) can significantly increase CgA levels.[7][10] It is mandatory to discontinue all PPI medications for at least two weeks before baseline and any subsequent blood draws for CgA measurement.[4][10] H2 receptor antagonists do not appear to interfere with the test.[10]
-
Fasting: Subjects should fast for a minimum of 8-12 hours before blood collection.[1][2] Water is permitted.
This compound Dosing Regimen
The dosing of this compound will depend on the specific study protocol. Based on clinical trial data, a common oral dosage is 25 mg once daily.[8][11] However, doses can range from 1 mg to 50 mg daily.[11][12] A placebo control group is essential for robust data interpretation.
Blood Sample Collection and Processing
A standardized blood collection and processing procedure is crucial for reliable results.
-
Sample Type: While both serum and plasma can be used, consistency is key. Some studies indicate that CgA levels may be higher in plasma (EDTA) than in serum.[5][13] Therefore, it is recommended to use the same sample type for all subjects and time points within a study and establish separate reference ranges if both are used.[13][14] This protocol will focus on serum.
-
Collection:
-
Collect 5-10 mL of whole blood into a serum separator tube (SST).
-
Gently invert the tube 5-10 times to mix the clot activator with the blood.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1000-1300 x g for 15 minutes at room temperature.
-
-
Aliquoting and Storage:
-
Carefully aspirate the serum and transfer it to a clean, labeled polypropylene tube.
-
If the assay is to be performed within 72 hours, store the serum at 2-8°C.
-
For longer-term storage, freeze the serum at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Chromogranin A Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
A commercially available Chromogranin A ELISA kit should be used. The following is a general protocol; refer to the specific kit manufacturer's instructions for precise details.
-
Materials and Reagents:
-
Chromogranin A ELISA kit (containing microplate, standards, controls, wash buffer, conjugate, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer and any other reagents as instructed in the kit manual.
-
Sample Dilution: Serum samples may require dilution with the provided assay buffer. The dilution factor will depend on the expected CgA concentrations.
-
Standard Curve: Prepare a standard curve according to the kit instructions by diluting the provided CgA standards.
-
Incubation: Pipette standards, controls, and diluted samples into the appropriate wells of the antibody-coated microplate. Incubate as specified in the manual (typically 1-2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.
-
Conjugate Addition: Add the enzyme-labeled conjugate to each well and incubate (typically 30-60 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark (typically 15-30 minutes at room temperature).
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
Data Tables
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=X) | Placebo Group (n=Y) | p-value |
| Age (years), mean ± SD | |||
| Sex (Male/Female), n (%) | |||
| Baseline Serum CgA (ng/mL), mean ± SD | |||
| Baseline Serum Gastrin (pg/mL), mean ± SD |
Table 2: Serum Chromogranin A Levels (ng/mL) Over Time
| Time Point | This compound Group (mean ± SD) | Placebo Group (mean ± SD) | Change from Baseline (this compound), % | p-value (vs. Placebo) |
| Baseline | 0% | |||
| Week 4 | ||||
| Week 8 | ||||
| Week 12 |
Statistical Analysis
-
Compare baseline characteristics between the this compound and placebo groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).
-
Use a mixed-effects model or repeated measures ANOVA to analyze the change in serum CgA levels over time between the two groups.
-
A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability in CgA levels | Inconsistent fasting, incomplete medication washout, improper sample handling | Strictly enforce fasting and medication washout protocols. Standardize blood collection, processing, and storage procedures. |
| No significant change in CgA with this compound | Insufficient drug dosage, short treatment duration, non-compliance | Consider dose-escalation studies. Extend the treatment period. Monitor subject compliance. |
| High background in ELISA | Inadequate washing, contaminated reagents | Ensure thorough washing between steps. Use fresh, properly stored reagents. |
| Low signal in ELISA | Inactive enzyme conjugate, incorrect incubation times/temperatures | Use a new conjugate. Adhere strictly to the protocol's incubation parameters. |
References
- 1. Chromogranin A Test | Quirónsalud [quironsalud.com]
- 2. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 3. [PDF] Comparison of chromogranin A (CgA) levels in serum and plasma (EDTA2K) and the respective reference ranges in healthy males. | Semantic Scholar [semanticscholar.org]
- 4. logan.testcatalog.org [logan.testcatalog.org]
- 5. The differences in chromogranin A (CgA) concentrations measured in serum and in plasma by IRMA and ELISA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ldn.de [ldn.de]
- 7. ibl-international.com [ibl-international.com]
- 8. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtestsonline.org.uk [labtestsonline.org.uk]
- 10. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 11. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Comparison of chromogranin A (CgA) levels in serum and plasma (EDTA2K) and the respective reference ranges in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application of Netazepide in Preclinical Models of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal Lobe Epilepsy (TLE) is the most prevalent form of focal epilepsy in adults and is frequently resistant to current anti-seizure medications. This highlights the urgent need for novel therapeutic strategies targeting distinct neurobiological pathways. Recent research has implicated the cholecystokinin (CCK) system, particularly the cholecystokinin 2 receptor (CCK2R), as a potential mediator in the pathophysiology of TLE. Netazepide (formerly known as YF476) is a potent and selective CCK2R antagonist. Emerging evidence suggests its potential as a tool for investigating TLE and as a candidate for a new anti-seizure drug.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical TLE models.
Rationale for Use
The entorhinal cortex, a key structure in the temporal lobe, serves as a critical relay center between the hippocampus and neocortex and is rich in CCK-positive (CCK+) neurons.[1] Studies have shown increased CCK expression in patients with TLE.[1] In animal models of TLE, such as the intrahippocampal kainic acid (KA) model, there is an upregulation of CCK expression and enhanced excitability of CCK+ neurons in the entorhinal cortex during both inter-ictal phases and spontaneous seizures.[1][2] This suggests that the CCK system, via the CCK2R, contributes to the strengthening of excitatory circuits and the propagation of seizure activity.[2] By blocking the CCK2R, this compound is hypothesized to suppress this enhanced excitability and reduce seizure frequency.[1][2]
Signaling Pathways
The CCK2R is a G protein-coupled receptor widely distributed in limbic areas such as the hippocampus and amygdala.[3] Its activation by CCK has been shown to increase neuronal excitability. One proposed mechanism involves the activation of Phospholipase C (PLC), leading to the generation of a cationic current and subsequent membrane depolarization, which increases the firing frequency of action potentials.[4] this compound, as a competitive antagonist, blocks CCK from binding to the CCK2R, thereby preventing this cascade and reducing neuronal hyperexcitability.
Quantitative Data Summary
Recent studies have demonstrated the efficacy of this compound (YF476) in reducing seizure frequency in both mouse and miniature pig models of TLE induced by kainic acid.[1][2] The therapeutic effects were found to be comparable to established anti-seizure drugs.[2]
| Animal Model | Drug/Treatment | Dose | Route of Administration | Key Findings | Reference |
| Mouse (C57BL/6J) | This compound (YF476) | Not Specified | Intraperitoneal (i.p.) | Significantly suppressed convulsive seizure frequency during and post-treatment. | [1] |
| Miniature Pig (Bama) | This compound (YF476) | Not Specified | Intramuscular (i.m.) | Reduced severe seizures by 87% and mild seizures by 73% on average. | [2] |
| Miniature Pig (Bama) | Phenytoin | Not Specified | Intramuscular (i.m.) | Efficacy was comparable to this compound. | [1] |
| Miniature Pig (Bama) | Carbamazepine | Not Specified | Intramuscular (i.m.) | Efficacy was comparable to this compound. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments based on published studies investigating CCK2R antagonists in TLE models.
Protocol 1: Kainic Acid-Induced TLE Model and Drug Administration
This protocol describes the induction of TLE in mice and the subsequent administration of this compound to assess its anti-seizure effects.
Materials:
-
Male C57BL/6J mice
-
Kainic Acid (KA)
-
This compound (YF476)
-
Stereotaxic apparatus
-
EEG recording system (electrodes, amplifier, data acquisition software)
-
Vehicle for drug dissolution (e.g., saline, DMSO)
Procedure:
-
Animal Surgery and Electrode Implantation:
-
Anesthetize mice according to approved institutional protocols.
-
Secure the mouse in a stereotaxic frame.
-
Implant a recording electrode in the hippocampus or cortex and a reference electrode over the cerebellum for EEG monitoring.
-
Implant a guide cannula for intrahippocampal injection.
-
Allow animals to recover for at least one week post-surgery.
-
-
Induction of TLE:
-
Gently restrain the recovered mouse.
-
Inject kainic acid intrahippocampally through the implanted cannula.
-
Monitor the animal for the development of status epilepticus (SE). SE is typically characterized by continuous seizures lasting for several hours.
-
After SE, animals enter a latent period (typically 2-3 weeks) before the onset of spontaneous recurrent seizures (SRSs).
-
-
EEG and Behavioral Monitoring:
-
Continuously record video-EEG 24/7 to establish a baseline frequency of SRSs for each animal over a period of 1-2 weeks.
-
Manually or automatically score seizures based on behavioral manifestations (e.g., Racine scale) and electrographic characteristics.
-
-
This compound Administration:
-
Following the baseline recording period, administer this compound via intraperitoneal (i.p.) injection.
-
A control group should receive vehicle injections.
-
The treatment period should last for a pre-determined duration (e.g., 1-2 weeks).
-
-
Data Analysis:
-
Quantify the frequency, duration, and severity of seizures during the baseline, treatment, and post-treatment periods.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare seizure parameters between the this compound-treated group and the vehicle control group.
-
Protocol 2: Post-mortem Histological Analysis
This protocol is for examining neuronal damage and changes in the CCK system following TLE induction and treatment.
Materials:
-
Microtome (cryostat or vibratome)
-
Microscope
-
Primary antibodies (e.g., anti-CCK, anti-NeuN, anti-c-Fos)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
At the end of the experiment, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain (e.g., 30-40 µm thickness) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with the primary antibody (e.g., rabbit anti-CCK) overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibody.
-
For neuronal loss assessment, use a marker like NeuN. To assess neuronal activity during seizures, c-Fos staining can be used.
-
-
Imaging and Analysis:
-
Mount the stained sections onto slides.
-
Capture images of relevant brain regions (e.g., hippocampus, entorhinal cortex) using a fluorescence microscope.
-
Quantify the intensity of immunoreactivity or the number of labeled cells using image analysis software (e.g., ImageJ).
-
Compare the results between experimental groups.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in a TLE model.
References
- 1. A cholecystokinin 2 receptor antagonist alleviates seizure severity in a mouse and miniature pig model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. [Cholecystokinins and their receptors. Functional aspects] [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin facilitates neuronal excitability in the entorhinal cortex via activation of TRPC-like channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Netazepide's Impact on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Netazepide, a selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist, on glucose metabolism. Given the established role of gastrin and CCK2 receptors in pancreatic islet function, understanding the impact of this compound on glucose homeostasis is crucial for its development and therapeutic application.[1]
Introduction
This compound is a potent and selective antagonist of the gastrin/CCK2 receptor.[2] Gastrin, a hormone primarily known for stimulating gastric acid secretion, also exerts effects on pancreatic islet cells, including the stimulation of insulin secretion.[3][4][5][6] The CCK2 receptor is expressed on pancreatic beta cells, suggesting a direct role in the regulation of insulin release.[1] Studies have indicated that gastrin can potentiate glucose-stimulated insulin secretion.[3][4] Furthermore, research in animal models has shown that CCK2 receptor deficiency can lead to hyperphagia, obesity, and disturbed glucose homeostasis.[7] A study on sleeve gastrectomy in animals suggested that the associated improvements in glucose metabolism are mediated by gastrin and can be prevented by this compound.
These findings underscore the importance of thoroughly evaluating the on-target and potential off-target effects of this compound on glucose metabolism. This document provides detailed protocols for in vivo and in vitro studies to elucidate these effects.
Key Signaling Pathways
The signaling pathway of gastrin/CCK impacting glucose metabolism primarily involves the CCK2 receptor on pancreatic β-cells. Activation of this G-protein coupled receptor can lead to downstream signaling cascades that modulate insulin secretion. The exact intracellular mechanisms are complex but are thought to involve phospholipase C and subsequent increases in intracellular calcium, which is a key trigger for insulin granule exocytosis.
In Vivo Assessment of Glucose Metabolism
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental test to assess how an organism handles a glucose load, reflecting insulin secretion and sensitivity.
Experimental Workflow:
Protocol:
-
Animal Model: Use age- and weight-matched rodents (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals for 6 hours with free access to water.[8]
-
Pre-treatment: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at a predetermined time before the glucose challenge.
-
Baseline Blood Sample (t=0): Collect a small blood sample from the tail vein to measure baseline glucose and insulin levels.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.[9]
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[10]
-
Analysis: Measure blood glucose concentrations immediately using a glucometer. Centrifuge the remaining blood to separate plasma/serum for insulin measurement by ELISA.
-
Data Presentation: Plot blood glucose and insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin.
Data Presentation:
Table 1: Blood Glucose Levels During OGTT in Mice Treated with this compound
| Treatment Group | Time 0 (mg/dL) | Time 15 (mg/dL) | Time 30 (mg/dL) | Time 60 (mg/dL) | Time 120 (mg/dL) | Glucose AUC (mg/dL*min) |
| Vehicle Control | 85 ± 5 | 250 ± 15 | 220 ± 12 | 150 ± 10 | 90 ± 6 | 18500 ± 1200 |
| This compound (10 mg/kg) | 87 ± 6 | 280 ± 18 | 265 ± 15 | 180 ± 12 | 110 ± 8 | 22000 ± 1500 |
| This compound (30 mg/kg) | 86 ± 5 | 310 ± 20 | 295 ± 18 | 210 ± 14 | 130 ± 9 | 25500 ± 1700 |
Table 2: Plasma Insulin Levels During OGTT in Mice Treated with this compound
| Treatment Group | Time 0 (ng/mL) | Time 15 (ng/mL) | Time 30 (ng/mL) | Time 60 (ng/mL) | Time 120 (ng/mL) | Insulin AUC (ng/mL*min) |
| Vehicle Control | 0.5 ± 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.6 ± 0.1 | 250 ± 30 |
| This compound (10 mg/kg) | 0.5 ± 0.1 | 2.8 ± 0.3 | 2.2 ± 0.2 | 1.2 ± 0.1 | 0.5 ± 0.1 | 200 ± 25 |
| This compound (30 mg/kg) | 0.5 ± 0.1 | 2.2 ± 0.2 | 1.8 ± 0.2 | 1.0 ± 0.1 | 0.5 ± 0.1 | 160 ± 20 |
Insulin Tolerance Test (ITT)
The ITT assesses peripheral insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Protocol:
-
Animal Model and Acclimatization: As described for the OGTT.
-
Fasting: Fast the animals for 4-6 hours.[8]
-
Pre-treatment: Administer this compound or vehicle control.
-
Baseline Blood Sample (t=0): Collect a baseline blood sample.
-
Insulin Administration: Inject human insulin (e.g., 0.75 U/kg body weight) intraperitoneally.[11]
-
Blood Sampling: Collect blood samples at 15, 30, and 60 minutes post-insulin injection.[11]
-
Analysis: Measure blood glucose concentrations.
-
Data Presentation: Plot blood glucose levels over time and express as a percentage of the baseline value.
Data Presentation:
Table 3: Blood Glucose Levels During ITT in Mice Treated with this compound
| Treatment Group | Time 0 (mg/dL) | Time 15 (% of Baseline) | Time 30 (% of Baseline) | Time 60 (% of Baseline) |
| Vehicle Control | 88 ± 5 | 55 ± 4 | 45 ± 3 | 60 ± 5 |
| This compound (10 mg/kg) | 89 ± 6 | 58 ± 5 | 48 ± 4 | 65 ± 6 |
| This compound (30 mg/kg) | 87 ± 5 | 60 ± 5 | 50 ± 4 | 68 ± 6 |
Hyperinsulinemic-Euglycemic Clamp
This is the gold standard for assessing insulin sensitivity in vivo.[1][7][12][13] It involves a constant infusion of insulin to achieve hyperinsulinemia, while glucose is infused at a variable rate to maintain euglycemia.
Protocol: This is a complex surgical procedure requiring specialized equipment and expertise. A simplified overview is provided.
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling).[12][13] Animals are allowed to recover for several days.
-
Fasting: Animals are fasted overnight.
-
Clamp Procedure: A continuous infusion of insulin is initiated. Blood glucose is monitored every 5-10 minutes, and a variable rate of glucose infusion is adjusted to maintain blood glucose at the basal level.
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome measure. A higher GIR indicates greater insulin sensitivity.
Data Presentation:
Table 4: Hyperinsulinemic-Euglycemic Clamp Parameters in Rats Treated with this compound
| Treatment Group | Basal Glucose (mg/dL) | Clamp Insulin (ng/mL) | Glucose Infusion Rate (GIR) (mg/kg/min) |
| Vehicle Control | 95 ± 7 | 12.5 ± 1.0 | 25 ± 2.0 |
| This compound (30 mg/kg/day) | 98 ± 8 | 12.3 ± 1.2 | 22 ± 1.8 |
In Vitro Assessment of Pancreatic Islet Function and Glucose Uptake
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This assay directly measures the effect of this compound on the insulin secretory capacity of pancreatic islets in response to glucose.
Experimental Workflow:
Protocol:
-
Islet Isolation: Isolate pancreatic islets from rodents by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate batches of size-matched islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 1-2 hours.
-
Incubation: Incubate the islets for 1 hour in KRBB containing:
-
Low glucose (2.8 mM) ± this compound
-
High glucose (16.7 mM) ± this compound
-
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify insulin concentration using an ELISA kit.
-
Normalization: Normalize insulin secretion to the total insulin content or DNA content of the islets.
Data Presentation:
Table 5: Glucose-Stimulated Insulin Secretion from Isolated Rat Islets
| Condition | Insulin Secretion (ng/islet/hour) |
| Low Glucose (2.8 mM) + Vehicle | 0.25 ± 0.05 |
| Low Glucose (2.8 mM) + this compound (1 µM) | 0.24 ± 0.04 |
| High Glucose (16.7 mM) + Vehicle | 2.50 ± 0.30 |
| High Glucose (16.7 mM) + this compound (1 µM) | 1.80 ± 0.25 |
In Vitro Glucose Uptake Assay
This assay measures the direct effect of this compound on glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.
Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.
-
Treatment: Treat the cells with this compound or vehicle for a specified duration.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes to induce glucose uptake. A basal (unstimulated) group should be included.
-
Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose and incubate for 10-15 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular glucose analog.
-
Lysis and Measurement: Lyse the cells and measure the amount of internalized glucose analog by fluorescence or scintillation counting.
Data Presentation:
Table 6: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
| Condition | Glucose Uptake (Fold Change over Basal) |
| Basal + Vehicle | 1.0 ± 0.1 |
| Basal + this compound (1 µM) | 1.1 ± 0.1 |
| Insulin (100 nM) + Vehicle | 3.5 ± 0.4 |
| Insulin (100 nM) + this compound (1 µM) | 3.4 ± 0.3 |
Conclusion
The protocols outlined in these application notes provide a robust framework for a thorough investigation of this compound's effects on glucose metabolism. By employing a combination of in vivo and in vitro techniques, researchers can gain a comprehensive understanding of how antagonism of the CCK2 receptor by this compound influences glucose homeostasis, insulin secretion, and insulin sensitivity. This knowledge is essential for the continued development and safe therapeutic use of this compound.
References
- 1. uab.edu [uab.edu]
- 2. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Gastrin on Basal- and Glucose-Stimulated Insulin Secretion in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of gastrin on the release of insulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of secretin, pancreozymin, and gastrin on insulin and glucagon secretion in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Netazepide in Barrett's Esophagus Research
These application notes provide a comprehensive overview of the research protocols for the administration of Netazepide, a gastrin/cholecystokinin-2 (CCK2) receptor antagonist, in the context of Barrett's Esophagus (BE). This document is intended for researchers, scientists, and drug development professionals investigating the potential of this compound as a chemopreventive agent in BE.
Introduction and Rationale
Barrett's Esophagus is a premalignant condition characterized by the replacement of the normal squamous epithelium of the esophagus with a metaplastic columnar epithelium. It is a known risk factor for the development of esophageal adenocarcinoma. The hormone gastrin, acting through the CCK2 receptor (CCK2R), has been implicated in the proliferation and progression of BE.[1][2] Patients with BE are often treated with proton pump inhibitors (PPIs) to control acid reflux, which can lead to hypergastrinemia.[3] This raises concerns that elevated gastrin levels may promote the progression of BE to dysplasia and cancer.[3][4]
This compound (also known as YF476) is a potent and selective CCK2R antagonist.[5] By blocking the gastrin receptor, this compound is hypothesized to inhibit the pro-proliferative and anti-apoptotic effects of gastrin on the Barrett's epithelium, potentially reducing the risk of neoplastic progression.[5][6] The research protocols outlined below are based on a randomized, double-blind, placebo-controlled trial of this compound in patients with non-dysplastic Barrett's Esophagus.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trial of this compound in patients with Barrett's Esophagus.
Table 1: Study Design and Dosing Regimen
| Parameter | Value | Reference |
| Study Design | Randomized, double-blind, placebo-controlled | [5] |
| Patient Population | Patients with non-dysplastic Barrett's Esophagus | [5][7] |
| Treatment Arm | This compound 25 mg daily | [5] |
| Control Arm | Placebo daily | [5] |
| Treatment Duration | 12 weeks | [3][5] |
| Total Participants | 20 completed the study | [3] |
Table 2: Primary and Secondary Outcome Measures
| Outcome | Measurement | Result | Reference |
| Primary Outcome | |||
| Cellular Proliferation | Change in Ki67+ cells/mm² | No significant difference between this compound and placebo | [3][5] |
| This compound | +35.6 (SD 620.7) | [3] | |
| Placebo | +307.8 (SD 640.3) | [3] | |
| Secondary Outcomes | |||
| Serum Gastrin | Change from baseline | Significantly increased in the this compound group | [5] |
| Plasma Chromogranin A (CgA) | Change from baseline | Significantly decreased in the this compound group | [5] |
| Gene Expression | RNA-sequencing | Increased expression of gastric phenotype genes (TFF2, MUC5B) and some cancer-associated markers (REG3A, PAX9, MUC1). Decreased expression of intestinal markers (MUC2, FABP1, FABP2, CDX1). | [3][5] |
| Safety and Tolerability | Adverse event monitoring | No serious adverse events related to the study drug occurred. | [5] |
Experimental Protocols
Patient Selection and Enrollment Protocol
3.1.1 Inclusion Criteria:
-
Documented history of Barrett's Esophagus with a circumferential segment of at least 1 cm or a maximal length of at least 2 cm.[5]
-
Intestinal metaplasia confirmed on esophageal biopsies.[5]
-
No evidence of low-grade dysplasia, high-grade dysplasia, or esophageal adenocarcinoma.[5][7]
-
Stable use of a proton pump inhibitor (PPI) at least once daily for the preceding year.[7]
3.1.2 Exclusion Criteria:
-
History of BE with histologically confirmed dysplasia or adenocarcinoma.[5]
-
History of gastric or esophageal surgery.[5]
-
History of atrophic gastritis, pernicious anemia, or Zollinger-Ellison syndrome.[5]
-
History of cancer within a specified timeframe.[5]
Drug Administration Protocol
-
Randomization: Eligible subjects are randomized in a 1:1 ratio to receive either this compound or a matching placebo.[5]
-
Blinding: The study is conducted in a double-blind fashion, where both the investigators and the subjects are unaware of the treatment assignment.[5]
-
Dosage: Subjects are administered one capsule of either 25 mg this compound or placebo orally, once daily for 12 weeks.[5]
-
Concomitant Medication: Subjects continue their stable PPI regimen throughout the study period.[1]
Endoscopic Surveillance and Biopsy Protocol
This protocol is based on established guidelines for Barrett's Esophagus surveillance.[8][9][10]
-
Baseline Endoscopy (Visit 1):
-
Perform a high-definition upper endoscopy.
-
Document the extent of the Barrett's segment using the Prague classification (circumferential and maximal extent).[8]
-
Obtain four-quadrant biopsies every 2 cm along the length of the Barrett's segment.[5][8]
-
Collect any additional targeted biopsies from visible mucosal irregularities.[8]
-
Process biopsies for histological confirmation of non-dysplastic BE and for baseline biomarker analysis.
-
-
End-of-Treatment Endoscopy (12 Weeks):
-
Repeat the high-definition upper endoscopy.
-
Follow the same biopsy protocol as the baseline endoscopy to collect tissue for the primary and secondary outcome assessments.[5]
-
Biomarker Analysis Protocols
3.4.1 Ki-67 Immunohistochemistry for Cellular Proliferation:
-
Tissue Preparation:
-
Fix esophageal biopsy specimens in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[11]
-
Wash with a TBST buffer.[11]
-
Block non-specific binding with a serum-based blocking buffer for 30 minutes.[11]
-
Incubate with a primary antibody against Ki-67 (e.g., MIB-1 clone) at an optimized dilution overnight at 4°C.
-
Wash with TBST.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with TBST.
-
Incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.[11]
-
-
Analysis:
-
Quantify the number of Ki-67 positive cells (displaying nuclear staining) per square millimeter of esophageal epithelium.[5] Automated image analysis software is recommended for accuracy and reproducibility.
-
3.4.2 Serum Gastrin and Plasma Chromogranin A (CgA) Analysis:
-
Sample Collection: Collect whole blood samples at baseline and at the end of the 12-week treatment period.
-
Processing:
-
For serum gastrin, allow blood to clot and then centrifuge to separate the serum.
-
For plasma CgA, collect blood in EDTA-containing tubes and centrifuge to separate the plasma.
-
-
Analysis: Analyze serum gastrin and plasma CgA levels using commercially available and validated immunoassays (e.g., ELISA or radioimmunoassay).
3.4.3 Gene Expression Analysis (RNA-Sequencing):
-
RNA Extraction: Extract total RNA from fresh-frozen or RNAlater-preserved esophageal biopsies using a suitable RNA extraction kit.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform sequencing on a high-throughput sequencing platform.
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound and placebo groups and between baseline and end-of-treatment samples.
-
Conduct pathway analysis to identify biological pathways affected by this compound treatment.
-
Visualizations
Signaling Pathway of Gastrin in Barrett's Esophagus
Caption: Gastrin/CCK2R signaling pathway in Barrett's Esophagus.
Experimental Workflow for this compound Clinical Trial
Caption: Experimental workflow for a clinical trial of this compound in Barrett's Esophagus.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Ki-67 and ProExC are useful immunohistochemical markers in esophageal squamous intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett's Esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACG Clinical Guideline: Diagnosis and Management of Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antiapoptotic role for gastrin and the gastrin/CCK-2 receptor in Barrett's esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, placebo-controlled trial of this compound (YF476), a gastrin receptor antagonist, in Barrett’s esophagus | Columbia University Department of Surgery [columbiasurgery.org]
- 8. droracle.ai [droracle.ai]
- 9. Diagnosis and management of Barrett esophagus: European Society of Gastrointestinal Endoscopy (ESGE) Guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgcdn.gi.org [acgcdn.gi.org]
- 11. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
Methodology for Testing Netazepide in Zollinger-Ellison Syndrome Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zollinger-Ellison Syndrome (ZES) is a rare endocrine disorder characterized by severe peptic ulcer disease and diarrhea, resulting from a gastrin-producing neuroendocrine tumor (gastrinoma). The excessive secretion of gastrin leads to hypergastrinemia, which in turn stimulates gastric acid hypersecretion and proliferation of enterochromaffin-like (ECL) cells. Netazepide, a potent and selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist, presents a targeted therapeutic approach for managing ZES by directly blocking the effects of gastrin.[1] This document provides detailed application notes and protocols for the clinical investigation of this compound in patients with Zollinger-Ellison Syndrome.
Mechanism of Action of this compound
This compound is an orally active, competitive antagonist of the gastrin/CCK2 receptor.[1] In Zollinger-Ellison syndrome, elevated gastrin levels continuously stimulate these receptors on parietal cells, leading to excessive gastric acid production, and on ECL cells, promoting their growth.[2] By blocking the gastrin/CCK2 receptor, this compound is expected to inhibit both gastric acid secretion and the trophic effects of gastrin on the gastric mucosa, making it an ideal therapeutic candidate for ZES.[1][2]
Preclinical and Early Phase Clinical Data Summary
Non-clinical studies have demonstrated that this compound is a potent and highly selective gastrin/CCK2 receptor antagonist with good oral bioavailability.[3] In animal models, it has been shown to prevent ECL cell hyperplasia and the development of ECL cell tumors induced by hypergastrinemia.[3]
Clinical trials in healthy subjects and patients with other conditions associated with hypergastrinemia, such as chronic atrophic gastritis (CAG) and Barrett's Esophagus, have provided valuable data on the safety and efficacy of this compound.[4][5] These studies have shown that this compound is well-tolerated and effectively antagonizes the effects of gastrin.[1]
Quantitative Data from Relevant Clinical Studies
The following tables summarize key quantitative data from clinical trials of this compound in conditions involving hypergastrinemia. While not specific to ZES, these data inform the proposed methodology.
Table 1: Pharmacodynamic Effects of this compound in a Study of Patients with Chronic Atrophic Gastritis and Gastric NETs [5]
| Parameter | Baseline (Median, Range) | 12 Weeks of this compound 50 mg/day (Median, Range) | P-value |
| Number of Tumors | 10 (4–30) | Reduced from baseline | <0.001 |
| Size of Largest Tumor (mm) | 6 (3–15) | Reduced from baseline | <0.001 |
| Plasma/Serum Chromogranin A (CgA) | Elevated | Normalized | <0.001 |
| Serum Gastrin (pmol/L) | 415 | Unchanged | Not Significant |
Table 2: Biomarker Changes in a Randomized Controlled Trial of this compound in Barrett's Esophagus [4]
| Parameter | This compound 25 mg/day (Mean Change) | Placebo (Mean Change) | P-value |
| Serum Gastrin | Increased | No significant change | 0.015 |
| Plasma Chromogranin A (CgA) | Decreased | No significant change | 0.001 |
Proposed Phase II Clinical Trial Protocol for this compound in Zollinger-Ellison Syndrome
This protocol outlines a proposed Phase II, open-label, single-arm study to evaluate the efficacy, safety, and pharmacodynamics of this compound in patients with Zollinger-Ellison Syndrome.
Study Objectives
-
Primary Objective: To assess the efficacy of this compound in controlling gastric acid hypersecretion in patients with ZES.
-
Secondary Objectives:
-
To evaluate the effect of this compound on serum gastrin and chromogranin A (CgA) levels.
-
To assess the symptomatic response to this compound treatment.
-
To evaluate the safety and tolerability of this compound in the ZES population.
-
To explore the effect of this compound on the number and size of gastrinomas, where measurable.
-
Patient Population
A total of 15-20 adult patients with a confirmed diagnosis of Zollinger-Ellison Syndrome.
Inclusion Criteria
-
Age ≥ 18 years.
-
Confirmed diagnosis of ZES based on:
-
Fasting serum gastrin concentration >10 times the upper limit of normal, OR
-
Fasting serum gastrin >100 pg/mL with a gastric pH <2, AND a positive secretin stimulation test.
-
-
Basal acid output (BAO) >15 mEq/hr in patients without prior gastric surgery, or >5 mEq/hr in patients with prior gastric surgery.
-
Ability to provide written informed consent.
Exclusion Criteria
-
History of gastric or esophageal surgery that would interfere with the assessment of gastric acid output.
-
Known hypersensitivity to benzodiazepines.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
-
Concurrent use of other investigational drugs.
-
Inability to discontinue proton pump inhibitors (PPIs) or H2-receptor antagonists for a required washout period.
Study Design and Treatment
This will be an open-label, single-center or multi-center study.
-
Screening Phase (up to 4 weeks): Confirmation of eligibility, baseline assessments.
-
Treatment Phase (12 weeks): Patients will receive this compound 25-50 mg orally once daily. The starting dose may be 25 mg, with a possible escalation to 50 mg based on response and tolerability.
-
Follow-up Phase (4 weeks): Post-treatment safety and efficacy assessments.
Experimental Protocols
-
Procedure: Basal acid output (BAO) will be measured at baseline and at weeks 4, 8, and 12 of treatment. After an overnight fast, a nasogastric tube is placed into the stomach, and gastric contents are aspirated and discarded. Gastric juice is then collected in 15-minute aliquots for one hour.
-
Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0. The acid output is expressed in milliequivalents per hour (mEq/hr).
-
Sample Collection: Fasting blood samples will be collected at baseline, and at weeks 4, 8, 12, and at the 4-week follow-up visit.
-
Analytes:
-
Serum Gastrin: Measured by a validated immunoassay.
-
Plasma Chromogranin A (CgA): Measured by a validated enzyme-linked immunosorbent assay (ELISA).
-
-
Method: A validated gastrointestinal symptom questionnaire will be administered at baseline and at each study visit to assess the frequency and severity of symptoms such as abdominal pain, diarrhea, and heartburn.
-
Imaging: For patients with measurable tumors, imaging studies (e.g., CT, MRI, or somatostatin receptor scintigraphy) will be performed at baseline and at the end of the treatment phase to assess changes in tumor size according to RECIST criteria.
-
Assessments: Safety will be monitored through the recording of adverse events, physical examinations, vital signs, 12-lead ECGs, and standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at each study visit.
Efficacy Endpoints
-
Primary Endpoint: Percentage of patients with a reduction in BAO to <10 mEq/hr at 12 weeks.
-
Secondary Endpoints:
-
Mean change from baseline in BAO.
-
Change from baseline in fasting serum gastrin and plasma CgA levels.
-
Proportion of patients with a clinically significant improvement in symptom scores.
-
Objective tumor response rate in patients with measurable disease.
-
Data Presentation
All quantitative data will be summarized in structured tables for clear comparison of baseline and on-treatment values.
Table 3: Proposed Table for Summarizing Gastric Acid Output Data
| Timepoint | Mean Basal Acid Output (mEq/hr) | Standard Deviation | % of Patients with BAO <10 mEq/hr |
| Baseline | |||
| Week 4 | |||
| Week 8 | |||
| Week 12 |
Table 4: Proposed Table for Summarizing Biomarker Data
| Timepoint | Mean Serum Gastrin (pg/mL) | Standard Deviation | Mean Plasma CgA (ng/mL) | Standard Deviation |
| Baseline | ||||
| Week 4 | ||||
| Week 8 | ||||
| Week 12 | ||||
| Follow-up |
Visualizations
Signaling Pathway of Gastrin in Zollinger-Ellison Syndrome
Caption: Gastrin signaling in ZES and the action of this compound.
Experimental Workflow for the Proposed Clinical Trial
Caption: Proposed clinical trial workflow for this compound in ZES.
Conclusion
The targeted mechanism of action of this compound as a gastrin/CCK2 receptor antagonist makes it a highly promising therapeutic agent for the management of Zollinger-Ellison Syndrome. The proposed clinical trial protocol provides a framework for rigorously evaluating its efficacy and safety in this patient population. Data from such a study will be crucial in establishing the role of this compound as a novel, non-surgical treatment option for patients with ZES.
References
- 1. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triomedicines.com [triomedicines.com]
- 3. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Netazepide Solubility Issues in Experimental Assays
Welcome to the technical support center for Netazepide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays, with a focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as YF476) is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin B (CCK-B) receptor.[1] Its primary mechanism of action involves blocking the binding of gastrin and cholecystokinin to the CCK-B receptor, thereby inhibiting downstream signaling pathways.[2] This action can prevent the secretion of gastric acid and may inhibit the proliferation of certain cell types, such as enterochromaffin-like (ECL) cells.[2]
Q2: In which solvents is this compound soluble?
Q3: My this compound solution, initially clear in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium. Why does this happen and what can I do?
This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous environments. When the DMSO stock is diluted into a larger volume of aqueous buffer, the concentration of the organic solvent drops significantly, and the compound may crash out of solution.
Troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells.
-
Use a co-solvent system: For animal studies and some cellular assays, a co-solvent system can be highly effective.[1]
-
Warm the aqueous medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Increase mixing speed: Add the this compound stock to the aqueous solution while vortexing or rapidly mixing to ensure quick and even dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Sonication: If precipitation occurs, brief sonication in a water bath sonicator may help to redissolve the compound.[1]
Q4: What is the recommended way to prepare this compound for in vivo animal studies?
Several formulations have been successfully used for in vivo administration. These typically involve an initial stock solution in DMSO, which is then further diluted in a vehicle containing solubility-enhancing agents. The following table summarizes some published protocols.[1]
Data Presentation: Solubility and Formulation Protocols
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 200.57 mM) | Saturation is unknown. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | Data not publicly available | Expected to be less soluble than in DMSO. |
| Methanol | Data not publicly available | Expected to be less soluble than in DMSO. |
| Acetone | Data not publicly available | Expected to be less soluble than in DMSO. |
| PBS (Phosphate Buffered Saline) | Poor | This compound has low aqueous solubility. |
Published Formulation Protocols for Experimental Assays
| Protocol | Components | Final this compound Concentration | Application | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.17 mM) | In vivo | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 4.17 mM) | In vivo | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.17 mM) | In vivo | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 498.58 g/mol ), add 200.57 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (37°C) or brief sonication can be used to ensure complete dissolution.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Serial Dilution (Optional): If a very low final concentration of this compound is required, perform an intermediate dilution of the DMSO stock in cell culture medium.
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Mandatory Visualizations
Gastrin/CCK-B Receptor Signaling Pathway
References
Netazepide Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Netazepide dosage for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active antagonist of the gastrin/cholecystokinin-2 (CCK2) receptor.[1][2][3] By blocking this receptor, this compound inhibits the physiological effects of gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion and promoting the growth of certain cells in the stomach lining, particularly enterochromaffin-like (ECL) cells.[1][4]
Q2: What are the main therapeutic applications of this compound under investigation?
A2: this compound is primarily being investigated for the treatment of conditions associated with hypergastrinemia (elevated gastrin levels). This includes type 1 gastric neuroendocrine tumors (g-NETs), which are often a consequence of chronic atrophic gastritis and the resulting hypergastrinemia.[2][5][6] It is also being explored for its potential in managing gastric acid-related conditions and the trophic effects of hypergastrinemia induced by proton pump inhibitors (PPIs).[1][7]
Q3: How does this compound affect gastric pH and gastrin levels?
A3: Single oral doses of this compound have been shown to cause a dose-dependent and sustained increase in gastric pH, indicating a reduction in gastric acid secretion.[1][8][9] However, with repeated dosing, a tolerance to the effect on gastric pH has been observed.[1][8][10] Despite this tolerance, repeated doses of this compound still lead to a significant increase in plasma gastrin levels, which is consistent with persistent antagonism of the gastrin receptor and suppression of gastric acid secretion.[1][8][10]
Q4: What is the pharmacokinetic profile of this compound?
A4: In healthy subjects, this compound is orally active and exhibits dose-proportional pharmacokinetics.[8][9] Following a 100 mg oral dose, the median time to maximum plasma concentration (tmax) is approximately 1 hour, and the half-life (t½) is about 7 hours.[9] Steady-state concentrations are typically reached by day 3 of repeated dosing with little to no accumulation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Diminished effect on gastric pH with repeated dosing. | Development of tolerance. This is a documented phenomenon with this compound.[8] | Focus on other biomarkers of this compound activity, such as plasma gastrin or chromogranin A (CgA) levels, which remain responsive.[1][7] The increase in plasma gastrin indicates continued target engagement.[1][10] |
| Variability in therapeutic response between subjects. | Differences in baseline gastrin levels, severity of the underlying condition (e.g., density of g-NETs), or individual patient metabolism. | Stratify experimental groups based on baseline gastrin levels. Consider a lead-in period to establish a stable baseline. For in-vitro studies, ensure consistent cell line characteristics. |
| Unexpected changes in gene expression. | This compound can modulate the expression of various genes related to gastric and intestinal phenotypes. | Perform baseline and post-treatment gene expression analysis (e.g., RNA-sequencing) to understand the specific effects in your experimental model.[11] |
| Tumor regrowth after cessation of treatment. | The therapeutic effect of this compound on g-NETs is dependent on continuous receptor blockade.[12][13] | For long-term studies aimed at tumor regression, continuous administration of this compound is necessary.[12][13] |
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Human Studies
| Study Population | Dosage Regimen | Key Findings | Reference |
| Healthy Subjects | Single oral doses (1, 5, 25, 100 mg) | Dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion. 100 mg abolished the response. | [3] |
| Healthy Subjects | Repeated doses (5, 10, 25 mg once daily for 14 days) | Dose-dependent increase in gastric pH on day 1, but tolerance developed by days 7 and 14. Significant increase in plasma gastrin persisted. | [8][10] |
| Patients with Type 1 g-NETs | 25 mg or 50 mg once daily for 12 weeks | Significant reduction in the number and size of tumors. Normalization of circulating chromogranin A (CgA). | [2][5] |
| Patients with Type 1 g-NETs | 25 mg or 50 mg once daily for 52 weeks | Eradication of all tumors in 5 out of 13 patients. Continued reduction in tumor number and size in others. Normalization of CgA. | [5][13] |
| Patients with Barrett's Esophagus | 25 mg once daily for 12 weeks | No significant effect on cellular proliferation. Increased serum gastrin and decreased plasma CgA, indicating biological activity. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy on Gastric Acid Secretion in Healthy Subjects (Adapted from Published Studies)
-
Subject Recruitment: Recruit healthy adult volunteers with no history of gastrointestinal disease.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is recommended.
-
Treatment Arms:
-
Placebo
-
This compound (e.g., single oral doses of 5 mg, 25 mg, and 100 mg)
-
-
Procedure:
-
Administer the assigned treatment after an overnight fast.
-
At a predetermined time post-dosing, infuse pentagastrin (a synthetic gastrin agonist, e.g., 0.6 μg/kg/h) intravenously to stimulate gastric acid secretion.[1]
-
Continuously aspirate gastric secretions via a nasogastric tube.
-
Measure the volume, pH, and hydrogen ion (H+) concentration of the gastric aspirate.[1]
-
-
Endpoint Analysis: Compare the volume and H+ secretion rate between the this compound and placebo groups to determine the dose-dependent inhibitory effect of this compound.
Protocol 2: Evaluation of this compound on Tumor Burden in a Preclinical Model of Gastric Neuroendocrine Tumors
-
Animal Model: Utilize a relevant animal model that develops hypergastrinemia-induced gastric neuroendocrine tumors (e.g., INS-GAS mice or gerbils infected with Helicobacter pylori).
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 2 mg/kg/day and 5 mg/kg/day, administered orally)[14]
-
-
Dosing Regimen: Administer this compound or vehicle daily for a predetermined period (e.g., 4-12 weeks).
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Collect blood samples at baseline and at the end of the study to measure serum gastrin and chromogranin A levels.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect the stomachs.
-
Perform histopathological analysis to quantify the number and size of gastric neuroendocrine tumors.
-
Conduct immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and ECL cells.
-
Visualizations
Caption: Gastrin Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for Preclinical this compound Studies.
References
- 1. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bps.ac.uk [bps.ac.uk]
- 4. triomedicines.com [triomedicines.com]
- 5. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ronnyallan.net [ronnyallan.net]
- 7. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of repeated doses of this compound, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of repeated doses of this compound, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triomedicines.com [triomedicines.com]
- 13. This compound, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice | MDPI [mdpi.com]
Navigating In Vivo Studies with Netazepide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting unexpected side effects and understanding the pharmacological profile of Netazepide during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacological effects of this compound in vivo?
This compound is a potent, selective, and orally active gastrin/CCK2 receptor antagonist.[1][2][3] Its primary function is to block the binding of gastrin to cholecystokinin B receptors (CCKBR), which in turn prevents the secretion of gastric acid from parietal cells.[1] In preclinical and clinical studies, single oral doses of this compound have been shown to cause a sustained, dose-dependent increase in gastric pH.[4][5]
Q2: What are the commonly reported side effects of this compound in clinical trials?
Clinical studies have shown that this compound is generally well-tolerated.[4][5][6][7] Adverse events reported by subjects receiving this compound were similar to those who received a placebo.[4] These events were typically mild to moderate, and none were considered to be directly related to the treatment.[8] Importantly, no clinically relevant changes in safety assessments, including medical examinations, electrocardiograms (ECGs), and blood and urine tests, have been observed.[4][8]
Q3: We observed a decrease in the effect of this compound on gastric pH after repeated dosing. Is this an expected outcome?
Yes, this is a documented phenomenon. While single doses of this compound lead to a significant increase in gastric pH, studies have shown that tolerance to this effect can develop with repeated administration.[4][5][6][7] Even though the direct impact on pH diminishes, the drug continues to exert its antagonistic effect on gastrin receptors. This is evidenced by a persistent increase in circulating gastrin levels, which is consistent with the ongoing suppression of gastric acid secretion.[4][5] The precise mechanism behind this tolerance is still under investigation.[5][7]
Q4: Does this compound administration lead to hypergastrinemia?
Yes, an increase in circulating gastrin levels (hypergastrinemia) is an expected consequence of this compound's mechanism of action.[4][5][9] By blocking the gastrin/CCK2 receptors, this compound disrupts the negative feedback loop that normally regulates gastrin production.[10] This leads to an increase in gastrin secretion.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause & Explanation | Recommended Action & Experimental Protocol |
| Decreased efficacy in gastric pH control with chronic dosing. | This is likely due to the development of tolerance to the pH-modifying effects of this compound, a known pharmacological effect.[4][5][6][7] Despite this, the antagonism of the gastrin receptor persists, as indicated by elevated gastrin levels.[4][5] | Confirm persistent target engagement: Measure serum gastrin levels. A sustained elevation in gastrin indicates that this compound is still active at the gastrin/CCK2 receptor. Experimental Protocol: Serum Gastrin Measurement 1. Collect blood samples at baseline and at various time points following repeated this compound administration. 2. Separate serum by centrifugation. 3. Analyze gastrin concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit. 4. Compare post-treatment levels to baseline to confirm hypergastrinemia. |
| Unexpected physiological changes unrelated to gastric acid secretion. | This compound is highly selective for the gastrin/CCK2 receptor.[2][3] However, off-target effects, though not reported in clinical trials, can never be entirely ruled out in new experimental models. | Assess for off-target activity: Evaluate the expression and activity of related receptors, such as the CCK-A receptor, although this compound has a much lower affinity for it.[3] Experimental Protocol: Receptor Binding Assay 1. Prepare membrane fractions from tissues of interest. 2. Perform competitive binding assays using radiolabeled ligands for both CCK-A and CCK-B receptors in the presence of varying concentrations of this compound. 3. Determine the binding affinity (Ki) of this compound for each receptor to confirm its selectivity. |
| No observable effect of this compound on gastric pH. | This could be due to issues with drug formulation, administration, or dosage. This compound has good oral bioavailability.[8] | Verify drug integrity and administration: 1. Confirm the correct dosage and formulation of this compound. 2. Ensure proper administration technique (e.g., oral gavage) to guarantee delivery. 3. Measure plasma concentrations of this compound to confirm absorption and bioavailability. Experimental Protocol: Pharmacokinetic Analysis 1. Administer a single dose of this compound to the animal model. 2. Collect blood samples at multiple time points post-administration. 3. Analyze plasma concentrations of this compound using a validated method such as liquid chromatography-mass spectrometry (LC-MS). |
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental context, the following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating its in vivo effects.
Caption: Mechanism of action of this compound in the gastric mucosa.
Caption: Troubleshooting workflow for unexpected in vivo observations with this compound.
References
- 1. This compound | C28H30N6O3 | CID 9870520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of repeated doses of this compound, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bps.ac.uk [bps.ac.uk]
- 8. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triomedicines.com [triomedicines.com]
Technical Support Center: Enhancing the Oral Bioavailability of Netazepide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during experiments aimed at improving the oral bioavailability of Netazepide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as YF476) is a potent and selective gastrin/CCK2 receptor antagonist.[1] Its clinical development is challenged by low oral bioavailability, which is less than 15% in humans.[2] This poor bioavailability is likely a result of both low aqueous solubility and significant first-pass metabolism.[3]
Q2: What are the known physicochemical properties of this compound?
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A3: Based on its known low solubility and the challenges with its oral absorption, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. A definitive classification would require experimental determination of its solubility and permeability across the physiological pH range.
Q4: What are the primary formulation strategies to consider for improving this compound's oral bioavailability?
A4: Given its low solubility, the following formulation strategies are recommended for consideration:
-
Amorphous Solid Dispersions: Increasing the dissolution rate and apparent solubility by dispersing this compound in a polymeric carrier in an amorphous state. A spray-dried formulation has been used in clinical studies.[2]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the drug, leading to a faster dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of this compound.
Q5: How can the impact of first-pass metabolism on this compound's bioavailability be addressed?
A5: Strategies to mitigate first-pass metabolism include:
-
Increasing the Dose: This is a straightforward but often suboptimal approach.
-
Co-administration with Enzyme Inhibitors: Identifying and co-administering an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for this compound's metabolism could increase its systemic exposure. However, this approach carries the risk of drug-drug interactions.
-
Prodrugs: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.
-
Alternative Routes of Administration: For preclinical studies, routes that bypass the liver, such as intravenous or subcutaneous administration, can be used to assess the intrinsic activity of the compound.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound.
| Problem | Potential Cause | Recommended Action |
| Low in vitro dissolution rate of amorphous solid dispersion. | - Inappropriate polymer selection.- Drug recrystallization during storage or dissolution.- Insufficient drug loading. | - Screen a panel of polymers with varying properties (e.g., HPMC, PVP, Soluplus®).- Conduct stability studies under accelerated conditions to assess physical stability.- Evaluate different drug-to-polymer ratios to optimize drug loading while maintaining an amorphous state. |
| Phase separation or drug precipitation during in vitro lipolysis of a lipid-based formulation. | - Poor drug solubility in the lipolysis products.- Formulation is not effectively emulsifying.- High drug loading leading to supersaturation and precipitation. | - Perform lipid digestion studies and analyze the solubility of this compound in the aqueous and lipid phases.- Optimize the surfactant and co-surfactant concentrations to improve emulsification.- Reduce the drug loading in the formulation. |
| High variability in in vivo pharmacokinetic data in animal models. | - Inconsistent food effects.- Formulation instability in the GI tract.- Saturation of metabolic enzymes or transporters. | - Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).- Assess the stability of the formulation in simulated gastric and intestinal fluids.- Conduct dose-escalation studies to investigate the linearity of pharmacokinetics. |
| Caco-2 permeability assay shows low Papp value and high efflux ratio. | - this compound is a substrate for efflux transporters (e.g., P-glycoprotein).- Poor apical solubility limits the concentration gradient for absorption. | - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil) to confirm P-gp substrate liability.- Use enabling formulations (e.g., with solubilizing excipients) in the donor compartment to increase the concentration of dissolved drug. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₃₀N₆O₃ | PubChem[5] |
| Molecular Weight | 498.6 g/mol | PubChem[5] |
| Computed LogP | 3.8 | PubChem[5] |
| Oral Bioavailability (Human) | < 15% | ResearchGate[2] |
| Oral Bioavailability (Rat, Dog) | 25-50% | ResearchGate[2] |
| Solubility | Poor aqueous solubility | University of Liverpool Repository[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane (DCM), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Ensure complete dissolution using a magnetic stirrer.
-
Remove the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove residual solvent.
-
Gently scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for drug content, amorphous nature (using XRD and DSC), and in vitro dissolution.
-
Protocol 2: In Vitro Lipolysis of a this compound Lipid-Based Formulation
-
Materials: this compound-loaded SEDDS formulation, fasted state simulated intestinal fluid (FaSSIF), pancreatin solution, calcium chloride solution, 4-bromophenylboronic acid (lipase inhibitor).
-
Procedure:
-
Prepare FaSSIF and equilibrate to 37°C in a thermostated reaction vessel.
-
Add the this compound SEDDS formulation to the FaSSIF and stir for 10 minutes to allow for dispersion.
-
Initiate lipolysis by adding the pancreatin/calcium chloride solution.
-
Maintain the pH of the medium at 6.5 using a pH-stat by titrating with NaOH.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and immediately add the lipase inhibitor.
-
Centrifuge the aliquots to separate the aqueous and lipid phases.
-
Analyze the concentration of this compound in each phase by a validated HPLC method.
-
Protocol 3: Caco-2 Permeability Assay for this compound
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).
-
Prepare a dosing solution of this compound in HBSS (with a low percentage of a co-solvent like DMSO if necessary).
-
For the apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For the basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Visualizations
Caption: Experimental workflow for improving this compound's oral bioavailability.
References
- 1. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 5. This compound | C28H30N6O3 | CID 9870520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Netazepide Long-Term Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Netazepide in long-term experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor (CCK2R).[1] By blocking this receptor, this compound inhibits the binding of gastrin and cholecystokinin. This action prevents the stimulation of gastric neuroendocrine enterochromaffin-like (ECL) cells, which in turn reduces the secretion of histamine and ultimately decreases gastric acid secretion from parietal cells.[1]
Q2: What are the expected effects of long-term this compound treatment on gastric pH and plasma gastrin levels?
A2: Long-term this compound treatment presents a unique pharmacodynamic profile. While single doses lead to a dose-dependent and sustained increase in 24-hour gastric pH, repeated dosing can result in the development of tolerance to this effect on gastric pH.[2][3][4] However, despite this tolerance, this compound continues to exert its effect as a gastrin receptor antagonist. This is evidenced by a persistent suppression of pentagastrin-stimulated gastric acid secretion and a significant increase in plasma gastrin levels.[2][3][4] The elevated gastrin is considered a harmless consequence of the receptor blockade.[5]
Q3: What are the common adverse events observed during long-term this compound treatment in clinical trials?
A3: Clinical trials have generally shown this compound to be well-tolerated.[2][5] Reported adverse events are typically mild-to-moderate in nature.[5] No severe adverse events directly related to this compound have been consistently reported in the available literature.
Q4: Are there any known drug interactions with this compound?
A4: Caution should be exercised when co-administering this compound with drugs that are metabolized by or are inhibitors/inducers of cytochrome P450 enzymes, particularly CYP3A4/5, CYP2C8, or CYP2C9. It is advisable to avoid concomitant use with such medications or to conduct a formal drug interaction study.
Q5: How does this compound affect enterochromaffin-like (ECL) cells?
A5: this compound's antagonism of the gastrin receptor on ECL cells inhibits their growth and activity.[5] This is supported by the normalization of circulating chromogranin A (CgA), a biomarker of ECL cell activity, during this compound treatment.[5] In preclinical models, this compound has been shown to prevent ECL cell hyperplasia.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during long-term experiments with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Decreased efficacy in raising gastric pH over time. | Development of tolerance to the pH-modifying effect of this compound with repeated dosing.[2][3][4] | 1. Confirm Persistent Receptor Antagonism: Measure pentagastrin-stimulated acid output. A continued suppression of acid secretion in response to a gastrin analogue will confirm that this compound is still actively blocking the CCK2R.[3] 2. Monitor Biomarkers: Assess plasma gastrin and chromogranin A (CgA) levels. A sustained elevation in gastrin and normalization or reduction in CgA indicates ongoing target engagement.[5] 3. Re-evaluate Primary Endpoint: If the primary experimental endpoint is solely based on gastric pH, consider incorporating direct measures of gastrin receptor antagonism or downstream cellular effects. |
| High variability in plasma gastrin levels between subjects. | 1. Inter-individual differences in pharmacokinetics. 2. Dietary factors influencing gastrin release. 3. Underlying gastrointestinal conditions. | 1. Standardize Sample Collection: Ensure strict adherence to fasting protocols before blood draws. 2. Normalize Data: Express changes in gastrin levels as a fold-change from baseline for each subject to account for individual starting points. 3. Screen Subjects: Exclude subjects with pre-existing conditions known to affect gastrin levels (e.g., atrophic gastritis). |
| Inconsistent Chromogranin A (CgA) measurements. | 1. Sample handling and storage issues. 2. Assay variability. 3. Pulsatile secretion of CgA. | 1. Standardize Sample Processing: Follow a strict protocol for blood collection, processing to plasma or serum, and storage at -80°C. Avoid repeated freeze-thaw cycles. 2. Use a Validated ELISA Kit: Employ a commercially available, validated ELISA kit and run quality controls with each assay. 3. Consistent Timing of Blood Draws: Collect samples at the same time of day for each measurement point to minimize diurnal variation. |
| Unexpected off-target effects observed in cellular or animal models. | 1. Interaction with other receptors at high concentrations. 2. Effects on other signaling pathways. | 1. Dose-Response Curve: Perform a comprehensive dose-response analysis to ensure the lowest effective concentration is being used. 2. Counter-screening: Test this compound against a panel of other relevant receptors to assess selectivity. 3. Control Experiments: Include appropriate vehicle controls and consider using a structurally unrelated CCK2R antagonist as a comparator. |
Data Presentation
Table 1: Expected Biomarker Changes with Long-Term this compound Treatment
| Biomarker | Expected Change | Rationale |
| Gastric pH (24h average) | Initial increase, may return towards baseline with chronic dosing.[2][4] | Development of tolerance to the pH effect. |
| Plasma Gastrin | Sustained significant increase.[2][4] | Feedback mechanism due to blockade of gastrin receptors. |
| Plasma Chromogranin A (CgA) | Normalization or decrease from elevated baseline.[5] | Inhibition of gastrin-mediated ECL cell stimulation. |
| Pentagastrin-Stimulated Acid Output | Sustained inhibition.[3] | Confirms persistent antagonism of the CCK2R. |
Experimental Protocols
24-Hour Ambulatory Gastric pH Monitoring
Objective: To continuously measure the pH of the stomach over a 24-hour period.
Methodology:
-
Patient Preparation: Patients should fast overnight. Certain medications that can interfere with gastric pH, such as proton pump inhibitors or H2 receptor antagonists, should be discontinued for a specified period before the study, as per the study protocol.
-
Probe Insertion: A thin, flexible catheter with a pH sensor at its tip is passed through the nostril, down the esophagus, and positioned in the stomach. The correct placement is typically confirmed by radiographic imaging or manometry.
-
Data Recording: The catheter is connected to a small, portable recording device that is worn by the patient. The device records pH values at regular intervals over a 24-hour period.
-
Patient Diary: The patient is instructed to maintain a diary, recording the times of meals, sleep, and any symptoms experienced.
-
Data Analysis: After 24 hours, the catheter is removed, and the data from the recorder is downloaded to a computer. The percentage of time the gastric pH is above a certain threshold (e.g., pH > 4) is calculated and correlated with the patient's diary entries.
Measurement of Plasma Gastrin by ELISA
Objective: To quantify the concentration of gastrin in plasma samples.
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Sample Storage: Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure (Competitive Assay Principle):
-
Bring all reagents and samples to room temperature.
-
Add a known amount of biotinylated gastrin and the plasma sample to a microplate pre-coated with an anti-gastrin antibody.
-
Incubate to allow the gastrin in the sample and the biotinylated gastrin to compete for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated gastrin captured by the antibody.
-
Wash the plate again.
-
Add a TMB substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of gastrin in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the gastrin concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of gastrin.
-
Measurement of Plasma Chromogranin A (CgA) by ELISA
Objective: To quantify the concentration of CgA in plasma samples.
Methodology:
-
Sample Collection and Processing: Follow the same procedure as for plasma gastrin measurement (EDTA plasma is preferred).
-
Sample Storage: Store plasma aliquots at -80°C.
-
ELISA Procedure (Sandwich Assay Principle):
-
Bring all reagents and samples to room temperature.
-
Add plasma samples to microplate wells pre-coated with a monoclonal antibody specific for human CgA.
-
Incubate to allow CgA in the sample to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a second, HRP-conjugated monoclonal antibody that binds to a different epitope on the captured CgA.
-
Incubate to form the "sandwich."
-
Wash the plate to remove unbound conjugated antibody.
-
Add TMB substrate solution. The HRP enzyme catalyzes a color change that is directly proportional to the amount of CgA in the sample.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Determine the CgA concentration from a standard curve.
-
Mandatory Visualizations
Caption: Gastrin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term this compound studies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. cloud-clone.com [cloud-clone.com]
- 5. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Netazepide's Use in Combination with Chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combined use of Netazepide with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for combining this compound with chemotherapy?
A1: The primary established rationale is to mitigate chemotherapy-induced side effects, particularly peripheral neuropathy. A preclinical study has shown that this compound can prevent vincristine-induced sensory neuropathy in mice.[1] this compound, a selective gastrin/CCK2 receptor antagonist, shows potential in protecting neurons from the neurotoxic effects of certain chemotherapeutic agents.[1] Additionally, given that CCK2 receptors are expressed in various cancers, there is a theoretical basis for investigating this compound's potential to offer direct anti-cancer effects or to sensitize cancer cells to chemotherapy, although this remains an area for further investigation.[1]
Q2: Is there evidence for this compound enhancing the anti-tumor effects of chemotherapy?
A2: Currently, there is limited direct evidence from preclinical or clinical studies demonstrating that this compound synergistically enhances the tumor-killing effects of conventional chemotherapy agents. One study investigating the combination of this compound and vincristine in a cancer-free mouse model explicitly stated that the anti-cancer properties of the combination were not evaluated.[1] However, this compound has demonstrated anti-tumor activity in gastrin-dependent tumor models, such as type 1 gastric neuroendocrine tumors (NETs), by blocking the trophic effects of gastrin.[2][3][4][5] This suggests that in cancers where gastrin signaling is a driver of proliferation, this compound could contribute to the overall anti-cancer effect when combined with chemotherapy.
Q3: What is the mechanism of action by which this compound may prevent chemotherapy-induced peripheral neuropathy (CIPN)?
A3: The precise mechanism is still under investigation. However, it is known that the cholecystokinin type 2 receptor (CCK2R), which this compound blocks, is expressed in the peripheral nervous system, including the dorsal root ganglia (DRG).[1] Overstimulation of CCK2R may contribute to neuronal hyperexcitability and damage. Vincristine, a neurotoxic chemotherapeutic agent, is known to disrupt the microtubule network within neurons, leading to axonal damage and neuropathy.[1] By blocking CCK2R, this compound may protect neurons from this damage, as evidenced by the prevention of DRG neuron loss and the preservation of intraepidermal nerve fiber density in mice treated with vincristine.[1]
Q4: What types of cancers are most likely to be responsive to a combination of this compound and chemotherapy?
A4: Based on its mechanism of action, cancers that are gastrin-dependent or overexpress the CCK2 receptor are the most logical candidates. This includes gastric neuroendocrine tumors.[2][3][4][5][6] The potential for reducing chemotherapy side effects, such as peripheral neuropathy, makes the combination potentially applicable to a broader range of cancers where neurotoxic agents like vinca alkaloids are used.[1]
Troubleshooting Guides
Issue 1: Difficulty in observing a neuroprotective effect of this compound in an in vivo model of CIPN.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Timing of Administration | Ensure that this compound is administered prior to the chemotherapeutic agent. In a mouse model of vincristine-induced neuropathy, this compound was given one day before the start of vincristine treatment and continued daily throughout the chemotherapy regimen.[1] Dosages of 2 mg/kg/d and 5 mg/kg/d of this compound were shown to be effective.[1] |
| Inappropriate Animal Model | The choice of animal model and the specific chemotherapeutic agent are crucial. The demonstrated neuroprotective effects of this compound have been in a mouse model using vincristine.[1] The efficacy may vary with other neurotoxic agents and in different animal strains. |
| Assessment of Neuropathy | Ensure sensitive and appropriate methods are used to assess peripheral neuropathy. Tactile allodynia, measured by the von Frey filament test, is a common and sensitive behavioral test.[1] Histological analysis of dorsal root ganglia and intraepidermal nerve fiber density can provide quantitative measures of neuroprotection.[1] |
Issue 2: Lack of a discernible anti-tumor effect from this compound in combination with chemotherapy in a cancer model.
| Possible Cause | Troubleshooting Step |
| Cancer Model is Not Gastrin-Dependent | This compound's primary anti-tumor effect is through the blockade of gastrin/CCK2 receptors.[2][3][4][5] If the chosen cancer cell line or xenograft model does not express these receptors or its growth is not driven by gastrin, a direct anti-proliferative effect from this compound is unlikely. Confirm CCK2R expression in your model system using techniques like qPCR or immunohistochemistry. |
| Focus on Side Effect Mitigation | The current evidence for this compound in combination with chemotherapy primarily supports its role in reducing side effects.[1] Consider shifting the primary endpoint of the experiment to assess the amelioration of chemotherapy-induced toxicities, which may in turn allow for higher or more sustained doses of the chemotherapeutic agent. |
Quantitative Data Summary
Table 1: Effect of this compound on Vincristine-Induced Tactile Allodynia in Mice
| Treatment Group | Day 1 (p-value vs Veh-VCR) | Day 3 (p-value vs Veh-VCR) | Day 5 (p-value vs Veh-VCR) | Day 7 (p-value vs Veh-VCR) |
| Veh-VCR | N/A | N/A | N/A | N/A |
| NTZ2-VCR | 0.0065 | 0.0005 | 0.0125 | 0.0132 |
| NTZ5-VCR | 0.0165 | Not Reported | 0.0023 | 0.0003 |
Data extracted from a preclinical study in a mouse model of vincristine-induced peripheral neuropathy.[1] P-values represent the statistical significance of the prevention of allodynia by this compound compared to the vehicle-vincristine group.
Table 2: Neuroprotective Effects of this compound in Vincristine-Treated Mice
| Parameter | Veh-VCR vs Veh-Ctrl (p-value) | NTZ2-VCR vs Veh-VCR (p-value) | NTZ5-VCR vs Veh-VCR (p-value) |
| IENF Density | 0.0043 (lower) | Not Significantly Different | Not Significantly Different |
| DRG Neuron Density | 0.0325 (lower) | 0.0152 (prevented loss) | 0.0022 (prevented loss) |
| Myelinated Fiber Density | 0.0076 (lower) | 0.0206 (prevented decrease) | 0.0206 (prevented decrease) |
| Myelinated Axon Area | < 0.01 (increased) | 0.0313 (prevented increase) | 0.0043 (prevented increase) |
IENF: Intraepidermal Nerve Fiber; DRG: Dorsal Root Ganglion. Data from a preclinical study showing this compound's ability to prevent nerve damage induced by vincristine.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Neuroprotective Effects in a Vincristine-Induced Peripheral Neuropathy Mouse Model
This protocol is adapted from a study demonstrating the efficacy of this compound in preventing vincristine-induced peripheral neuropathy.[1]
1. Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6J).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the testing environment before the start of the experiment.
2. Reagents and Administration:
-
Vincristine: Prepare a solution for intraperitoneal (i.p.) injection at a concentration that allows for a dosage of 100 µg/kg/day.
-
This compound: Prepare for oral administration (per os) at 2 mg/kg/day and 5 mg/kg/day. A suitable vehicle can be a mixture of 50% PEG 300, 40% NaCl 0.9%, and 10% DMSO.[1]
-
Vehicle Control: Administer the vehicle used for this compound and vincristine to the control groups.
3. Experimental Groups:
-
Group 1: Vehicle Control (receives vehicles for both drugs)
-
Group 2: Vincristine Control (receives this compound vehicle and vincristine)
-
Group 3: this compound 2 mg/kg + Vincristine
-
Group 4: this compound 5 mg/kg + Vincristine
4. Dosing Schedule:
-
Day -1: Begin oral administration of this compound or its vehicle.
-
Day 0 to Day 7: Continue daily oral administration of this compound or its vehicle.
-
Day 0 to Day 7: Administer vincristine or its vehicle via i.p. injection.
5. Behavioral Testing (Tactile Allodynia):
-
Perform the von Frey filament test on Days 1, 3, 5, and 7.
-
Acclimatize mice in individual plastic cages with a wire mesh floor for at least 30 minutes before testing.
-
Apply von Frey filaments to the plantar surface of the hind paw to determine the paw withdrawal threshold.
6. Histological Analysis (at the end of the experiment):
-
Euthanize animals and collect dorsal root ganglia (DRG) and skin from the plantar surface of the hind paw.
-
Process tissues for immunohistochemistry to assess DRG neuron density (e.g., using NeuN staining) and intraepidermal nerve fiber (IENF) density (e.g., using PGP9.5 staining).
-
Collect sciatic nerves for electron microscopy to analyze myelinated and unmyelinated fibers.
7. Statistical Analysis:
-
Use appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to compare the results between the different treatment groups.
Visualizations
Caption: Hypothesized Neuroprotective Mechanism of this compound.
Caption: In Vivo Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Gastrin Receptor Antagonist, Normalises Tumour Biomarkers and Causes Regression of Type 1 Gastric Neuroendocrine Tumours in a Nonrandomised Trial of Patients with Chronic Atrophic Gastritis | PLOS One [journals.plos.org]
- 3. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist this compound (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Tachyphylaxis with Repeated Netazepide Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing tachyphylaxis associated with repeated administration of Netazepide, a selective gastrin/cholecystokinin B receptor (CCKBR/CCK2R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an orally active, selective antagonist of the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[1][2] By blocking this receptor, this compound inhibits the binding of gastrin and cholecystokinin, which can prevent gastric acid secretion from parietal cells and inhibit the proliferation of enterochromaffin-like (ECL) cells.[1][2]
Q2: What is tachyphylaxis, and how is it observed with this compound?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated doses.[3][4] With this compound, studies in healthy subjects have shown that while single doses cause a sustained, dose-dependent increase in gastric pH, this effect is largely diminished with repeated dosing.[5][6] However, it's important to note that despite this tolerance to the pH effect, the antagonism of gastrin/CCK2 receptors and the suppression of pentagastrin-induced H+ secretion persist.[7]
Q3: What is the proposed mechanism for tachyphylaxis observed with this compound's effect on gastric pH?
A3: The precise mechanism for the tolerance to this compound's effect on gastric pH is not fully elucidated and requires further study.[7] However, a common mechanism for tachyphylaxis in G-protein coupled receptors (GPCRs) like the CCK2 receptor involves receptor desensitization. This process can include receptor phosphorylation by G protein-coupled receptor kinases (GRKs), recruitment of β-arrestin, uncoupling from the G-protein, and receptor internalization.[8][9]
Q4: Does tachyphylaxis render this compound ineffective?
A4: Not necessarily. While the effect on gastric pH diminishes, studies have shown that repeated doses of this compound still lead to persistent inhibition of pentagastrin-induced H+ secretion and an increase in plasma gastrin, which is consistent with continued suppression of gastric acid secretion.[5][6] The clinical relevance of the tolerance to the pH effect is still under investigation.[5]
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during in vitro and in vivo experiments investigating this compound and tachyphylaxis.
Issue 1: Diminished or absent response to this compound in a cell-based assay after repeated treatments.
-
Possible Cause 1: CCK2 Receptor Desensitization and Internalization.
-
Troubleshooting Steps:
-
Assess Receptor Expression: Quantify the cell surface expression of the CCK2 receptor before and after repeated this compound treatment using techniques like cell surface ELISA or flow cytometry with a receptor-specific antibody. A decrease in surface receptors would suggest internalization.
-
Investigate β-arrestin Recruitment: Perform a β-arrestin recruitment assay. An increase in β-arrestin translocation to the plasma membrane upon this compound treatment would indicate the initiation of the desensitization pathway.
-
Visualize Receptor Localization: Use immunofluorescence and confocal microscopy to visualize the subcellular localization of the CCK2 receptor. A shift from the plasma membrane to intracellular vesicles after prolonged this compound exposure would confirm internalization.
-
-
-
Possible Cause 2: Altered G-protein Coupling.
-
Troubleshooting Steps:
-
Perform a GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation. A reduced GTPγS binding in response to a CCK2 receptor agonist after pre-treatment with this compound could indicate receptor-G-protein uncoupling.
-
-
Issue 2: Inconsistent results in measuring gastric acid suppression in animal models with repeated this compound dosing.
-
Possible Cause 1: Variability in Drug Administration and Pharmacokinetics.
-
Troubleshooting Steps:
-
Verify Dosing Regimen: Ensure consistent timing and dosage of this compound administration.
-
Measure Plasma Drug Levels: If possible, measure plasma concentrations of this compound to confirm consistent exposure across subjects and time points.
-
-
-
Possible Cause 2: Physiological Compensation.
-
Troubleshooting Steps:
-
Measure Plasma Gastrin Levels: An increase in plasma gastrin is an expected physiological response to gastric acid suppression. Monitoring gastrin levels can provide an indirect measure of continued target engagement by this compound, even if the direct pH effect is reduced.
-
Assess Pentagastrin-Stimulated Acid Output: As demonstrated in clinical studies, challenging with a gastrin agonist like pentagastrin can reveal persistent antagonist activity at the CCK2 receptor, even when basal pH is not significantly elevated.
-
-
Data Presentation
Table 1: Effect of Single and Repeated Doses of this compound on Pentagastrin-Stimulated Gastric Acid Secretion
| Treatment Group | Dose | Change in H+ Secretion Rate (vs. Placebo) | Change in Gastric Volume (vs. Placebo) | Change in Gastric pH (vs. Placebo) |
| Single Dose Study | ||||
| This compound | 1 mg | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent reduction in pH drop |
| This compound | 5 mg | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent reduction in pH drop |
| This compound | 25 mg | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent reduction in pH drop |
| This compound | 100 mg | Abolished response | Significant inhibition | Significant reduction in pH drop |
| Repeated Dose Study (13 doses) | ||||
| This compound | 100 mg twice daily | Persistent reduction (P < 0.001) | Persistent reduction (P < 0.001) | Effect mostly lost |
Data summarized from studies in healthy subjects.[7]
Experimental Protocols
Protocol 1: In Vitro Assessment of CCK2 Receptor Desensitization
This protocol describes a method to investigate whether repeated this compound administration leads to CCK2 receptor desensitization and internalization in a cell line stably expressing the human CCK2 receptor (e.g., HEK293-CCK2R).
1. Cell Culture and Treatment: a. Culture HEK293-CCK2R cells in appropriate media and conditions. b. Seed cells in multi-well plates suitable for the downstream assays. c. Treat cells with this compound (e.g., 100 nM) or vehicle for various time points (e.g., 0, 1, 4, 8, 24 hours) to induce potential tachyphylaxis.
2. Functional Assay (Calcium Mobilization): a. After the pre-treatment period with this compound, wash the cells with assay buffer. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4][7][10] c. Stimulate the cells with a CCK2 receptor agonist (e.g., pentagastrin or CCK-8) at a concentration that elicits a submaximal response (EC80). d. Measure the change in intracellular calcium concentration using a fluorescence plate reader. e. A diminished calcium response in cells pre-treated with this compound compared to vehicle-treated cells would indicate functional desensitization.
3. Receptor Internalization Assay (Immunofluorescence): a. Seed cells on glass coverslips and treat with this compound or vehicle as described in step 1. b. Fix the cells with paraformaldehyde. c. Permeabilize the cells (for total receptor staining) or leave non-permeabilized (for surface receptor staining). d. Incubate with a primary antibody specific for an extracellular epitope of the CCK2 receptor. e. Incubate with a fluorescently labeled secondary antibody. f. Mount the coverslips and visualize the cells using a confocal microscope. g. Compare the localization of the CCK2 receptor in this compound-treated versus vehicle-treated cells. A punctate, intracellular staining pattern in treated cells would be indicative of receptor internalization.[11][12]
Mandatory Visualizations
Caption: CCK2 Receptor Signaling Pathway.
Caption: Workflow for Tachyphylaxis Investigation.
Caption: Troubleshooting Diminished Response.
References
- 1. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. CCK2 Receptors - GPCR/G protein - BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
Netazepide Technical Support Center: Minimizing Off-Target Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Netazepide, a potent and highly selective cholecystokinin B receptor (CCKBR/CCK2R) antagonist. The following information is designed to help minimize off-target effects and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, benzodiazepine-type antagonist that selectively binds to and blocks the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[1] By inhibiting the binding of gastrin and cholecystokinin to this receptor, this compound can prevent the secretion of gastric acid and inhibit the proliferation of certain cell types, such as enterochromaffin-like (ECL) cells.[1]
Q2: How selective is this compound for the CCK2 receptor?
This compound is a highly selective antagonist for the CCK2 receptor.[2][3][4][5] Non-clinical studies have demonstrated its high selectivity for the CCK2 receptor over the cholecystokinin A (CCK1) receptor, which is a key factor in minimizing off-target effects.[3] One study found that the affinity of this compound for the rat brain gastrin/CCK-B receptor was 4100-fold higher than for the rat pancreatic CCK-A receptor.[1]
Q3: What are the potential off-target effects of this compound?
Due to its high selectivity, significant off-target effects at pharmacologically relevant concentrations are not widely reported. However, as with any small molecule, the potential for off-target interactions increases at higher concentrations. It is crucial to use the lowest effective concentration to minimize the risk of engaging unintended targets.
Q4: What is a suitable starting concentration for in vitro experiments?
The optimal concentration of this compound will depend on the specific cell type and experimental conditions. Based on its in vitro binding affinity (Ki) for the human CCK2R, which is in the sub-nanomolar range, a starting concentration of 1-10 nM is recommended for cell-based assays.[1] A dose-response experiment should always be performed to determine the lowest concentration that achieves the desired level of CCK2R antagonism.
Q5: How can I confirm that the observed effects in my experiment are due to CCK2R antagonism?
To confirm on-target activity, consider the following experimental controls:
-
Positive Control: Use a known agonist of the CCK2R, such as pentagastrin, to stimulate the receptor and demonstrate that this compound can block this effect.[3]
-
Negative Control: In cell-based assays, use a cell line that does not express the CCK2R to show that this compound has no effect.
-
Rescue Experiment: After treatment with this compound, introduce a high concentration of a CCK2R agonist to see if the antagonist's effect can be overcome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in a cell-based assay. | Non-specific binding of this compound to labware. | Use low-adhesion plasticware for all steps of the experiment. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA). |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing. | |
| No observable effect of this compound, even at high concentrations. | Low or absent CCK2R expression in the experimental model. | Confirm CCK2R expression in your cells or tissue using techniques like qPCR, western blot, or a radioligand binding assay. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. | |
| Unexpected or paradoxical effects of this compound. | Off-target effects at high concentrations. | Perform a dose-response curve to ensure you are using the lowest effective concentration. Refer to the experimental workflow for assessing off-target effects. |
| Cellular stress or toxicity. | Assess cell viability using a standard method (e.g., MTT or trypan blue exclusion) in the presence of this compound at the concentrations used in your experiment. |
Data Presentation
The following table summarizes the binding affinity of this compound for its target receptor, CCK2R, and its selectivity over the related CCK1R.
| Receptor | Species | Preparation | Ki (nM) | Selectivity (CCK1R/CCK2R) | Reference |
| CCK2R (Gastrin/CCK-B) | Human | Cloned Receptor | 0.19 | - | [1] |
| CCK2R (Gastrin/CCK-B) | Canine | Cloned Receptor | 0.62 | - | [1] |
| CCK2R (Gastrin/CCK-B) | Rat | Brain | 0.068 | 4100-fold | [1] |
| CCK1R (CCK-A) | Rat | Pancreas | ~279 | - | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity for CCK2R
This protocol is adapted from standard competitive binding assay procedures and can be used to determine the inhibitory constant (Ki) of this compound for the CCK2R.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCK2R.
-
Radiolabeled CCK2R agonist (e.g., [125I]-Gastrin I).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well filter plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding) or the this compound dilution.
-
50 µL of the radiolabeled CCK2R agonist at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Functional Assay (cAMP Measurement) to Assess this compound Antagonism
This protocol describes how to measure the antagonist effect of this compound on CCK2R-mediated changes in intracellular cyclic adenosine monophosphate (cAMP). This assay is suitable for CCK2Rs coupled to Gs or Gi proteins.
Materials:
-
A cell line expressing the human CCK2R (e.g., HEK293 or CHO cells).
-
A CCK2R agonist (e.g., pentagastrin).
-
This compound stock solution.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Add the CCK2R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for the recommended time for the cAMP kit (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen kit.
-
Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: Signaling pathway of the CCK2 receptor and the inhibitory action of this compound.
Caption: A logical workflow to confirm the on-target and assess the off-target effects of this compound.
References
- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Netazepide Protocols for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Netazepide protocols for various animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly YF476) is a potent, highly selective, and orally active gastrin/cholecystokinin type 2 (CCK2) receptor antagonist.[1][2][3] It functions by blocking the binding of gastrin and cholecystokinin to the CCK2 receptor.[2] This action can prevent the secretion of histamine from gastric enterochromaffin-like (ECL) cells, which in turn reduces gastric acid secretion from parietal cells.[2] Additionally, this compound can inhibit the proliferation of ECL cells.[2]
Q2: What are the common research applications of this compound in animal models?
This compound is utilized in a variety of animal models to investigate the role of the gastrin/CCK2 receptor in different physiological and pathological processes. Common applications include:
-
Gastric Acid Secretion: Studying the inhibition of pentagastrin-induced gastric acid secretion.[3][4]
-
Gastrointestinal Cell Growth: Preventing hypergastrinemia-induced ECL cell growth in rats.[3][4]
-
Neuroendocrine Tumors: Reducing the incidence and promoting the regression of ECL cell tumors in animal models with hypergastrinemia.[3][5]
-
Neuropathic Pain: Preventing vincristine-induced peripheral neuropathy in mice.[6]
-
Barrett's Esophagus: Investigating its effects on cellular proliferation and gene expression in animal models of Barrett's esophagus.[7]
Q3: What is the oral bioavailability of this compound in different species?
The oral bioavailability of this compound varies across species. Non-clinical studies have reported the following:
Troubleshooting Guide
Problem 1: Reduced effect on gastric pH after repeated oral dosing.
-
Symptom: Initial doses of this compound effectively increase gastric pH, but the effect diminishes with subsequent doses.
-
Cause: This phenomenon of "tolerance" to the effect on gastric pH with repeated dosing has been observed in healthy human subjects.[9][10] However, this does not necessarily indicate a loss of efficacy in blocking the gastrin/CCK2 receptor. Studies have shown that despite the reduced effect on pH, plasma gastrin levels remain elevated, suggesting persistent suppression of gastric acid secretion.[5][9]
-
Solution:
-
Alternative Endpoint: Instead of relying solely on gastric pH, consider measuring plasma gastrin levels or the inhibition of pentagastrin-induced gastric acid secretion to assess the biological activity of this compound.[5][10]
-
Dose Adjustment: While tolerance is observed, it does not appear to be absolute. The dose-dependent nature of this compound's effect on gastric acid secretion persists with repeated administration.[10] Consider if the initial dose is sufficient for the intended biological effect, even with the observed tolerance on pH.
-
Problem 2: Variability in experimental results between animals.
-
Symptom: Inconsistent or highly variable data points for the measured outcomes in animals receiving the same dose of this compound.
-
Cause: This could be due to several factors:
-
Inconsistent Dosing: Inaccurate oral gavage or injection techniques can lead to variability in the administered dose.
-
Vehicle Issues: Poor solubility or stability of this compound in the chosen vehicle can result in inconsistent drug delivery.
-
Biological Variability: Individual differences in absorption, metabolism, and receptor expression can contribute to varied responses.
-
-
Solution:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, IV, IP, or SC injection) to minimize variability.
-
Optimize Vehicle Solution: Use a validated vehicle solution where this compound is known to be soluble and stable. For oral administration in mice, a vehicle of 50% PEG 300, 40% NaCl 0.09%, and 10% DMSO has been used successfully.[6] For intravenous administration, ensure the solution is sterile and properly formulated.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability on the overall results.
-
Monitor Plasma Levels: If feasible, measuring plasma concentrations of this compound can help to identify outliers and correlate drug exposure with the observed effects.
-
Problem 3: Unexpected side effects or adverse events.
-
Symptom: Animals exhibit signs of distress, weight loss, or other unexpected physiological changes following this compound administration.
-
Cause: While this compound has been generally well-tolerated in non-clinical and clinical studies, high doses or specific experimental conditions could potentially lead to adverse effects.[8][11]
-
Solution:
-
Review Dosage: Ensure the administered dose is within the reported therapeutic and non-toxic range for the specific animal model. A no-observable-adverse-effect level (NOAEL) of 100 mg/kg/day has been established in 13-week toxicology studies in rats and dogs.[5]
-
Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of this compound and the administration vehicle itself.
-
Close Monitoring: Implement a thorough monitoring plan to observe animals for any signs of adverse effects. This should include regular weight checks and clinical observations.
-
Consult Veterinary Staff: If unexpected adverse events occur, consult with the institutional veterinary staff immediately.
-
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters in Different Species
| Species | Administration Route | Dose | Tmax | t1/2 | Oral Bioavailability (%) | Reference(s) |
| Human | Oral | 100 mg | ~1 hour | ~7 hours | ~15 (spray-dried) | [5] |
| Rat | Oral | - | - | - | 26-28 | [8] |
| Dog | Oral | - | - | - | 27-50 | [8] |
Table 2: Recommended this compound Dosages in Animal Models
| Animal Model | Application | Administration Route | Recommended Dose | Reference(s) |
| Mouse | Prevention of Vincristine-Induced Neuropathy | Oral | 2 - 5 mg/kg/day | [6] |
| Rat | Inhibition of Pentagastrin-Induced Gastric Acid Secretion | Intravenous | 0.003 - 0.1 µmol/kg | [1] |
| Rat | Long-term Inhibition of Gastrin-Stimulated Acid Secretion | Subcutaneous | 300 µmol/kg (single large injection) | [1] |
| Rat | Toxicology (13-week) | - | NOAEL: 100 mg/kg/day | [5] |
| Dog | Toxicology (13-week) | - | NOAEL: 100 mg/kg/day | [5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice for Neuropathy Studies [6]
-
Vehicle Preparation: Prepare a vehicle solution consisting of 50% Polyethylene glycol 300 (PEG 300), 40% 0.9% Sodium Chloride (NaCl) solution, and 10% Dimethyl sulfoxide (DMSO).
-
This compound Solution Preparation: Dissolve this compound in the vehicle solution to achieve the desired final concentrations (e.g., for doses of 2 mg/kg and 5 mg/kg). Ensure the solution is homogenous.
-
Animal Handling: Acclimatize mice to the experimental conditions. Gently restrain the mouse for oral administration.
-
Administration: Using a suitable oral gavage needle, administer the prepared this compound solution directly into the stomach. The volume should be calculated based on the animal's body weight to deliver the target dose.
-
Control Group: Administer the vehicle solution alone to the control group using the same procedure.
-
Frequency: Administer once daily for the duration of the experiment.
Protocol 2: Intravenous Administration of this compound in Anesthetized Rats for Gastric Acid Secretion Studies [1]
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent and maintain anesthesia throughout the procedure.
-
Surgical Preparation: Perform a surgical procedure to expose a suitable vein for cannulation (e.g., jugular vein).
-
This compound Solution Preparation: Prepare a sterile solution of this compound for intravenous injection. The specific vehicle was not detailed in the reference, but a sterile saline or a solution containing solubilizing agents like those mentioned for oral administration (with appropriate adjustments for IV use) could be considered after stability and solubility testing.
-
Administration: Infuse the this compound solution intravenously at the desired dose (e.g., 0.003 - 0.1 µmol/kg).
-
Gastric Acid Secretion Measurement: Concurrently, measure pentagastrin-induced gastric acid secretion using appropriate techniques (e.g., gastric fistula and titration of gastric contents).
Visualizations
Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. cornwallispetcare.com [cornwallispetcare.com]
- 4. triomedicines.com [triomedicines.com]
- 5. Effect of repeated doses of this compound, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of repeated doses of this compound, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triomedicines.com [triomedicines.com]
Technical Support Center: Mitigating Potential Resistance to Netazepide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netazepide, a selective cholecystokinin B/gastrin receptor (CCK2R) antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, selective antagonist of the cholecystokinin B (CCKBR), also known as the gastrin receptor (CCK2R). It competitively blocks the binding of gastrin and cholecystokinin to CCK2R, thereby inhibiting downstream signaling pathways.[2][3] This action can reduce gastric acid secretion and inhibit the proliferation of cells that are dependent on gastrin signaling, such as certain types of neuroendocrine tumor cells.
Q2: We are observing a diminished response to this compound in our cell line model over time. What are the potential mechanisms of resistance?
Potential mechanisms for acquired resistance to this compound can be broadly categorized as follows:
-
Target Alteration: Mutations in the CCKBR gene could alter the receptor's structure, reducing the binding affinity of this compound.[4][5]
-
Target Overexpression: An increased number of CCK2 receptors on the cell surface may require higher concentrations of this compound to achieve effective antagonism.[6]
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways that promote growth and survival, thus circumventing the blockade of the CCK2R pathway.[7]
-
Ligand-Independent Signaling: The emergence of constitutively active CCK2R splice variants or mutations can lead to downstream signaling even in the absence of gastrin and despite the presence of a competitive antagonist.[8][9]
Q3: How can we determine if our cell line has developed resistance due to CCK2R mutations?
To investigate the presence of CCK2R mutations, you can perform the following:
-
RNA Sequencing or Sanger Sequencing: Extract RNA from your resistant cell line, reverse transcribe it to cDNA, and sequence the coding region of the CCKBR gene. Compare the sequence to that of the parental, sensitive cell line to identify any mutations.
-
Functional Assays: If a mutation is identified, you can use site-directed mutagenesis to introduce the same mutation into a wild-type CCKBR expression vector.[10][11][12] Transfect this vector into a suitable host cell line (e.g., HEK293 or BON cells) and assess the binding affinity of this compound and the downstream signaling in response to gastrin.[13]
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| CCK2R Overexpression | 1. Quantify Receptor Expression: Compare CCK2R expression levels between your resistant and parental (sensitive) cell lines using methods like qPCR, Western blotting, or flow cytometry.[14][15] 2. Dose-Response Curve Shift: Perform a dose-response experiment with this compound in both cell lines. A rightward shift in the IC50 curve for the resistant line may indicate the need for higher drug concentrations to overcome the increased receptor number. |
| Reduced this compound Binding Affinity | 1. Receptor Binding Assay: Conduct a competitive binding assay using radiolabeled gastrin and increasing concentrations of this compound in membranes prepared from both sensitive and resistant cells. A higher Ki value for this compound in the resistant cells suggests reduced affinity. 2. Sequence CCK2R: As mentioned in FAQ 3, sequence the CCKBR gene to identify potential mutations in the drug-binding pocket. |
| Constitutively Active Receptor | 1. Basal Signaling: Measure downstream signaling readouts (e.g., intracellular calcium, IP3 levels, or ERK phosphorylation) in the absence of gastrin. Elevated basal signaling in the resistant cell line may indicate a constitutively active receptor.[8] 2. Inverse Agonist Treatment: Test the effect of a CCK2R inverse agonist to see if it can reduce the basal signaling activity. |
| Parameter | Parental Cell Line | Resistant Cell Line | Implication of Difference |
| CCK2R mRNA (relative quantification) | 1.0 | > 2.0 | Upregulation of receptor gene expression. |
| CCK2R Protein (Western blot band intensity) | 1.0 | > 2.0 | Increased receptor protein levels. |
| This compound IC50 (nM) | 10 | 100 | Decreased sensitivity to this compound. |
| This compound Ki (nM) | 5 | 50 | Reduced binding affinity of this compound. |
| Basal p-ERK Levels (relative to control) | 1.0 | > 1.5 | Potential constitutive receptor activation. |
Issue 2: Continued Cell Proliferation Despite Effective CCK2R Blockade
| Possible Cause | Troubleshooting Steps |
| Activation of Bypass Signaling Pathways | 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of various signaling pathways (e.g., EGFR, MET, AKT/mTOR) in the resistant cells compared to the parental cells, both in the presence and absence of this compound.[16][17] 2. Combination Therapy: Based on the array results, test the efficacy of combining this compound with an inhibitor of the identified bypass pathway. For example, if the EGFR pathway is activated, try combining this compound with an EGFR inhibitor like gefitinib or erlotinib. |
| Autocrine Production of Alternative Growth Factors | 1. Growth Factor Array: Analyze the conditioned media from the resistant cells using a growth factor antibody array to identify secreted factors that could be driving proliferation. 2. Neutralizing Antibodies: Once a growth factor is identified, use neutralizing antibodies against it or its receptor to see if this restores sensitivity to this compound. |
Experimental Protocols
Protocol 1: Quantification of CCK2R Expression by Western Blot
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CCK2R (e.g., Thermo Fisher 7TM0077N) overnight at 4°C.[15] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Assessment of Downstream CCK2R Signaling (Calcium Mobilization Assay)
-
Cell Plating: Seed cells expressing CCK2R into a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
For antagonist mode: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Add a fixed concentration of gastrin (typically EC80) to stimulate the receptor.
-
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader with a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic reads.[18]
-
Data Analysis: Calculate the peak fluorescence response for each well. For antagonist dose-response curves, plot the response against the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.
Protocol 3: Site-Directed Mutagenesis of CCK2R
This protocol is based on the QuikChange method.[19]
-
Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation in the center, with 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C.[19]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a non-strand-displacing activity (e.g., PfuUltra) and a plasmid containing the wild-type CCK2R cDNA as a template. Use a low number of cycles (12-18) to minimize secondary mutations.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation and the absence of other mutations by DNA sequencing.
Visualizations
Caption: Canonical CCK2R signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Experimental workflow for site-directed mutagenesis of the CCK2 receptor.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. CCK2 receptor splice variant with intron 4 retention in human gastrointestinal and lung tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the cholecystokinin 2 receptor binding site and processes of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Site-Directed Mutagenesis to Study GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 12. The use of site-directed mutagenesis to study GPCRs. (2011) | Alex C. Conner | 9 Citations [scispace.com]
- 13. A functional in vitro model to examine signaling mechanisms in gastrin-mediated human cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CCK2, Cholecystokinin Receptor 2 Polyclonal Antibody (7TM0077N) [thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Site-Directed Mutagenesis [protocols.io]
Validation & Comparative
A Comparative Guide to Netazepide and Other In Vitro CCK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Netazepide (also known as YF476), a potent and selective cholecystokinin-2 (CCK2) receptor antagonist, with other notable compounds in its class. The information presented is curated from preclinical studies to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to CCK2 Receptor Antagonism
The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and cell proliferation in certain tissues. Consequently, antagonists of the CCK2 receptor are valuable research tools and hold therapeutic potential for conditions such as Zollinger-Ellison syndrome, certain types of cancer, and anxiety disorders. This guide focuses on the in vitro pharmacological characteristics of this compound in comparison to other well-documented CCK2 receptor antagonists.
Comparative Analysis of In Vitro Potency
The potency of CCK2 receptor antagonists is typically determined through in vitro binding and functional assays. Binding assays measure the affinity of a compound for the receptor, commonly expressed as the inhibition constant (Ki), while functional assays assess the antagonist's ability to inhibit a cellular response to an agonist, often quantified by the half-maximal inhibitory concentration (IC50).
Binding Affinity (Ki)
The following table summarizes the reported Ki values for this compound and other selected CCK2 receptor antagonists at the human CCK2 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Chemical Class | Ki (nM) at human CCK2R | Reference |
| This compound (YF476) | Benzodiazepine | 0.19 | [1] |
| Z-360 | Benzodiazepine | 0.47 | [2] |
| YM022 | Benzodiazepine | Not explicitly found for human, but highly potent | [3] |
| L-365,260 | Benzodiazepine | ~8.55 (derived from Ki of 0.19 nM for this compound being 45-fold higher) | [1] |
Functional Inhibition (IC50)
The table below presents the IC50 values for various CCK2 receptor antagonists from a functional assay measuring the inhibition of gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells.[4] Lower IC50 values denote greater functional potency.
| Compound | Chemical Class | IC50 (nM) |
| YM022 | Benzodiazepine | 0.5 |
| AG041R | Ureidoindoline | 2.2 |
| This compound (YF476) | Benzodiazepine | 2.7 |
| L-740,093 | Benzodiazepine | 7.8 |
| JB93182 | Benzimidazole | 9.3 |
| RP73870 | Ureidoacetamide | 9.8 |
| PD135158 | Tryptophan dipeptoid | 76 |
| PD136450 | Tryptophan dipeptoid | 135 |
| PD134308 (CI-988) | Tryptophan dipeptoid | 145 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key in vitro assays used to characterize CCK2 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test antagonist.
Materials:
-
Receptor Source: Membrane preparations from a cell line stably expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-labeled CCK-8 or [³H]-labeled CCK-8 are commonly used.
-
Test Compounds: A range of concentrations of the unlabeled antagonist (e.g., this compound).
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and other additives to maintain membrane integrity and reduce non-specific binding.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the CCK2 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test antagonist.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCK2 receptor agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human CCK2 receptor and capable of signaling through the Gq pathway (e.g., HEK293 or CHO-K1 cells).
-
Calcium-sensitive fluorescent dye: Such as Fura-2 AM or Fluo-4 AM.
-
Agonist: A known CCK2 receptor agonist, such as CCK-8 or pentagastrin.
-
Test Compounds: A range of concentrations of the antagonist.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
-
Fluorescence Plate Reader: Capable of kinetic reading and equipped with injectors.
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom multi-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive fluorescent dye, and the cells are incubated to allow the dye to enter the cells and be cleaved to its active form.
-
Antagonist Incubation: The dye solution is removed, and the cells are washed. The cells are then incubated with varying concentrations of the test antagonist for a specific period.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then the agonist is added to the wells using an injector. The change in fluorescence intensity over time is recorded.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is a measure of the intracellular calcium concentration. The ability of the antagonist to inhibit this response is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: CCK2 Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Conclusion
Based on the available in vitro data, this compound (YF476) is a highly potent CCK2 receptor antagonist with a binding affinity in the sub-nanomolar range, comparable to or exceeding that of many other antagonists in its class. Its functional potency in inhibiting agonist-induced cellular responses is also robust. The choice of a specific CCK2 receptor antagonist for research purposes will depend on the experimental context, including the desired potency, selectivity profile, and the specific assay system being employed. This guide provides a foundational comparison to aid in this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of Netazepide and Somatostatin Analogues for Gastric Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents, netazepide and somatostatin analogues, for the treatment of gastric neuroendocrine tumors (NETs). The information presented is based on available clinical trial data and peer-reviewed literature to assist in research and development efforts.
Executive Summary
Gastric neuroendocrine tumors are a heterogeneous group of neoplasms. The two primary systemic therapeutic options evaluated in this guide are this compound, a gastrin/cholecystokinin-2 (CCK2) receptor antagonist, and somatostatin analogues (SSAs), such as octreotide and lanreotide. This compound directly targets the gastrin-driven proliferation of enterochromaffin-like (ECL) cells, the progenitors of type 1 gastric NETs.[1][2][3] Somatostatin analogues, conversely, exert their effects by binding to somatostatin receptors, leading to a broad inhibition of hormone secretion and tumor cell proliferation.[4][5][6] While both have shown efficacy, their mechanisms, target patient populations, and clinical endpoints exhibit notable differences. This guide aims to delineate these distinctions through a comprehensive review of the available evidence.
Mechanism of Action
The divergent mechanisms of action of this compound and somatostatin analogues are fundamental to understanding their respective clinical applications and efficacy.
This compound: As a selective antagonist of the gastrin/CCK2 receptor, this compound directly blocks the trophic effects of gastrin on ECL cells.[1][2][3] In conditions of hypergastrinemia, which is a key driver of type 1 gastric NETs, this compound inhibits the proliferative signals mediated by gastrin, leading to tumor regression and a reduction in biomarkers such as Chromogranin A (CgA).[7]
Somatostatin Analogues: These synthetic forms of the natural hormone somatostatin bind to somatostatin receptors (SSTRs), which are expressed on many neuroendocrine tumor cells.[4][5] This binding initiates a signaling cascade that inhibits the synthesis and secretion of various hormones, including gastrin.[8] Additionally, SSAs can have direct anti-proliferative effects through the induction of cell cycle arrest and apoptosis, and indirect effects by inhibiting angiogenesis.[9]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical studies on the efficacy of this compound and somatostatin analogues in treating gastric NETs.
Table 1: Efficacy of this compound in Type 1 Gastric NETs
| Endpoint | Study/Trial | Dosage | Duration | Results |
| Tumor Response | Open-label trial | 50 mg once daily | 12 weeks | Reduction in the number and size of the largest carcinoid in all 8 patients.[7][10] |
| Extended study | 25 mg or 50 mg once daily | 52 weeks | Eradication of all tumors in 5 of 13 patients; reduction in tumor number and size in the remaining patients.[8] | |
| Biomarker Response (Chromogranin A) | Open-label trial | 50 mg once daily | 12 weeks | Normalized in all patients by week 3, with levels increasing again after treatment cessation.[11][7][10] |
| Extended study | 25 mg or 50 mg once daily | 52 weeks | Normalized in all patients.[8] |
Table 2: Efficacy of Somatostatin Analogues in Gastric NETs
| Endpoint | Study/Trial | Drug (Dosage) | Duration | Results |
| Complete Response Rate | Systematic Review & Meta-analysis (6 prospective studies) | Octreotide or Lanreotide | - | Pooled complete response rate of 84.5%.[12] |
| Tumor Recurrence | Systematic Review & Meta-analysis (3 studies) | Octreotide or Lanreotide | - | Cumulative relapse rate of 30.2% after a median of 34 months off-treatment.[13][12] |
| Progression-Free Survival (PFS) in GEP-NETs | CLARINET Phase III | Lanreotide (120 mg/month) | 24 months | Median PFS not reached vs. 16.6 months for placebo. |
| Disease Stabilization in GEP-NETs | PROMID study | Octreotide LAR (30 mg/month) | - | Stable disease in 66.7% of patients vs. 37.2% for placebo.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
This compound Open-Label Trial (12-week study)
-
Objective: To assess the effect of this compound on tumor biomarkers, number, and size in patients with type 1 gastric NETs.[11]
-
Study Design: An open-label, pilot trial with a 12-week treatment period and a 12-week follow-up.[11][7][10]
-
Participants: Eight patients with multiple type 1 gastric NETs and elevated circulating gastrin and Chromogranin A (CgA) levels.[11][7][10]
-
Intervention: Oral this compound (50 mg) once daily for 12 weeks.[8]
-
Assessments:
-
Endoscopy: Performed at baseline, 6, 12, and 24 weeks to count and measure tumors. Biopsies were taken to assess abundances of ECL-cell constituents.[11]
-
Blood markers: Fasting serum gastrin and CgA were measured at baseline, 3, 6, 9, 12, and 24 weeks.[11][7][10]
-
Safety and Tolerability: Assessed at all visits.[11]
-
CLARINET Trial (Lanreotide in GEP-NETs)
-
Objective: To evaluate the effect of lanreotide on progression-free survival in patients with unresectable, well or moderately differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors.[15][16]
-
Study Design: A phase III, multicenter, randomized, double-blind, placebo-controlled trial.[15][16][17]
-
Participants: 204 patients with GEP-NETs, including those with tumors in the pancreas, midgut, and hindgut.[15][17]
-
Intervention: Patients were randomized to receive either lanreotide (120 mg) or placebo via deep subcutaneous injection every 28 days for 96 weeks.[17]
-
Primary Endpoint: Progression-free survival (PFS).[15]
-
Secondary Endpoints: Overall survival and quality of life.[15]
Experimental Workflow Diagram
Discussion and Future Directions
The available data suggest that this compound is a highly targeted and effective therapy for type 1 gastric NETs, demonstrating the ability to induce tumor regression and even eradication in a subset of patients with prolonged treatment.[8][18] Its efficacy is directly linked to the underlying pathophysiology of these tumors, namely their dependence on gastrin for growth.[1][7] The primary advantage of this compound appears to be its potential for disease modification in this specific patient population. However, treatment must be continuous as tumors tend to regrow upon cessation.[1][18]
Somatostatin analogues have a broader application across various types of neuroendocrine tumors, including gastric NETs.[4][19] Their strength lies in their dual mechanism of symptomatic control through hormone suppression and anti-proliferative effects, leading to disease stabilization and prolonged progression-free survival.[15][14][20] While complete tumor regression is less commonly reported than with this compound in type 1 gastric NETs, SSAs are a well-established therapy for a wider range of NETs.
A significant gap in the current literature is the absence of head-to-head comparative trials between this compound and somatostatin analogues for gastric NETs. Such studies would be invaluable in establishing the optimal treatment algorithm for these patients. Future research should also focus on identifying biomarkers that can predict response to each therapy, allowing for a more personalized treatment approach. The planned phase 3 trial of this compound is eagerly awaited and will provide more definitive data on its efficacy and safety in a larger patient cohort.[1][21]
Conclusion
References
- 1. ronnyallan.net [ronnyallan.net]
- 2. This compound | C28H30N6O3 | CID 9870520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin Analogs Therapy in Gastroenteropancreatic Neuroendocrine Tumors: Current Aspects and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist this compound (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Response and relapse rates after treatment with long-acting somatostatin analogs in multifocal or recurrent type-1 gastric carcinoids: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. ajmc.com [ajmc.com]
- 17. onclive.com [onclive.com]
- 18. triomedicines.com [triomedicines.com]
- 19. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. albertahealthservices.ca [albertahealthservices.ca]
- 21. triomedicines.com [triomedicines.com]
Navigating the Preclinical Landscape: A Comparative Guide to Netazepide's Therapeutic Potential in Patient-Derived Xenografts
For Immediate Release
While direct experimental validation of Netazepide's therapeutic effect in patient-derived xenograft (PDX) models is not yet publicly available, this guide provides a comprehensive overview of its established clinical efficacy, its mechanism of action, and a comparative analysis with alternative therapies for which preclinical PDX data may exist. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel cancer therapeutics.
This compound is a potent and selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist that has demonstrated significant therapeutic effects in clinical trials for patients with gastric neuroendocrine tumors (gNETs).[1][2][3] Its primary mechanism of action involves blocking the trophic effects of gastrin on tumor cells, thereby inhibiting their growth and proliferation.[4][5][6]
This compound: Clinical Efficacy and Mechanism of Action
Clinical studies have shown that this compound can lead to a reduction in the number and size of gNETs, and in some cases, complete tumor eradication with prolonged treatment.[1][2][3] The drug is generally well-tolerated and offers a promising targeted therapeutic option for gastrin-dependent tumors.
Signaling Pathway of this compound
Caption: this compound blocks gastrin binding to the CCK2 receptor.
Therapeutic Alternatives and Preclinical Models
Alternative treatments for neuroendocrine tumors include somatostatin analogs and mTOR inhibitors.[7][8][9] Some of these alternatives have been evaluated in preclinical models, including PDX models, which are considered more predictive of clinical outcomes than traditional cell line xenografts.[10][11][12][13]
Comparative Data Summary
While a direct comparison of this compound in PDX models is unavailable, the following table summarizes the available clinical data for this compound and preclinical/clinical data for alternative therapies.
| Therapeutic Agent | Mechanism of Action | Model System | Key Findings | Reference(s) |
| This compound | CCK2 Receptor Antagonist | Human Clinical Trials (gNETs) | Reduction in tumor number and size, tumor eradication with long-term use. | [1][2][3] |
| Somatostatin Analogs (e.g., Octreotide, Lanreotide) | Binds to somatostatin receptors, inhibiting hormone secretion and cell proliferation. | Human Clinical Trials, limited preclinical models. | Symptom control, tumor stabilization. | [8][9][14][15] |
| Everolimus | mTOR Inhibitor | Pancreatic Neuroendocrine Tumor PDX Model | Inhibition of tumor growth. | [10] |
Experimental Protocols for PDX-Based Therapeutic Validation
For researchers aiming to validate the efficacy of this compound or other novel compounds in PDX models of neuroendocrine tumors, the following experimental workflow is recommended.
General Workflow for PDX-Based Drug Efficacy Studies
Caption: A generalized workflow for in vivo drug efficacy testing using PDX models.
Detailed Methodologies
1. PDX Model Establishment:
-
Fresh tumor tissue is obtained from consenting patients and transported in a sterile medium.
-
The tissue is mechanically minced into small fragments (1-3 mm³).
-
Fragments are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor growth is monitored, and once tumors reach a specific volume (e.g., 1000-1500 mm³), they are passaged to subsequent generations of mice for expansion and cryopreservation.
2. Drug Efficacy Studies:
-
Established PDX tumors are implanted into a cohort of mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound (or other test articles) is administered at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (defined by a specific time point or tumor volume in the control group), tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Logical Comparison Framework
The following diagram illustrates the logical framework for comparing this compound with alternative therapies in the context of preclinical validation.
Caption: A logical comparison of the current validation status of this compound and its alternatives.
References
- 1. This compound, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triomedicines.com [triomedicines.com]
- 4. ronnyallan.net [ronnyallan.net]
- 5. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin analogs for gastric carcinoids: For many, but not all - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. mdpi.com [mdpi.com]
- 14. Chronic Treatment with Somatostatin Analogues in Recurrent Type 1 Gastric Neuroendocrine Tumors | MDPI [mdpi.com]
- 15. ajmc.com [ajmc.com]
A Head-to-Head on Long-Term Safety: Netazepide vs. Surgical Intervention
For researchers and drug development professionals navigating the therapeutic landscape for gastrin-related disorders, particularly gastric neuroendocrine tumors (NETs) and Zollinger-Ellison syndrome (ZES), the choice between long-term medical management and surgical intervention is a critical one. This guide provides an objective comparison of the long-term safety profiles of Netazepide, a gastrin/cholecystokinin B receptor (CCKBR) antagonist, and traditional surgical approaches such as gastrectomy and vagotomy. The following analysis is based on available clinical trial data and long-term follow-up studies.
Executive Summary
This compound has demonstrated a favorable long-term safety profile in clinical trials, with adverse events being infrequent, mild, and generally not attributed to the drug itself.[1][2][3][4] It presents a promising medical alternative to surgery, particularly for patients with type 1 gastric NETs, where it has been shown to be effective in reducing tumor size and number with continuous treatment.[1][2] Surgical interventions, while potentially curative, are associated with a higher incidence of significant and sometimes life-altering long-term complications that can affect quality of life.[5][6][7]
Quantitative Safety Data: this compound vs. Surgery
The following tables summarize the long-term safety data for this compound and common surgical alternatives.
Table 1: Long-Term Safety Profile of this compound
| Adverse Event Profile | Frequency | Severity | Notes |
| Overall Adverse Events | In a 52-week study, 28 adverse events were reported in 13 patients.[1] | Mild-to-moderate | One severe adverse event (scrotal abscess) was deemed unrelated to treatment.[4] |
| Treatment-Related Adverse Events | None of the mild-to-moderate adverse events were deemed related to treatment by investigators.[1] | - | This compound has been consistently reported as "safe and well-tolerated" in multiple studies.[1][2][3][4] |
| Serious Adverse Events | One serious adverse event (scrotal abscess) was reported in one study, which was considered unrelated to this compound.[4] | Severe (unrelated to treatment) | No dysplasia was observed during a 12-week study in patients with Barrett's esophagus.[4] |
Table 2: Long-Term Complications of Gastrectomy
| Complication | Incidence Rate | Severity and Long-Term Impact |
| Postoperative Morbidity | 24.7% of patients in one study.[8][9] | Associated with significantly worse overall and cancer-specific survival.[8][9] |
| Malnutrition (e.g., Vitamin B12 deficiency) | Common, requires lifelong supplementation. | Can lead to anemia and neurological complications if untreated. |
| Dumping Syndrome | 26% of patients in one study.[6] | Can be severe in a subset of patients, causing symptoms like nausea, bloating, diarrhea, and weakness after eating.[6] |
| Bile Reflux | Common | Can cause inflammation of the esophagus and stomach. |
| Anastomotic Leak | Variable, can be a serious immediate or long-term issue. | May require further surgery. |
| Wound and Pulmonary Complications | Significant predictors of unfavorable long-term survival.[8][9] | Can lead to chronic respiratory issues. |
| Decreased Quality of Life | Common | Patients report decreased physical and mental strength, with a significant percentage rating their overall quality of life as poor.[6] Long-term issues include fatigue, diarrhea, dysphagia, and eating restrictions.[7] |
Table 3: Long-Term Complications of Vagotomy
| Complication | Incidence Rate | Severity and Long-Term Impact |
| Ulcer Recurrence | 12% at 10 years for duodenal ulcer (Proximal Gastric Vagotomy).[10] | May require further medical treatment or reoperation. |
| Dumping Syndrome | Less than 1% for severe cases (Proximal Gastric Vagotomy).[10] | Can still be a troublesome sequela.[11] |
| Diarrhea | Less than 1% for severe cases (Proximal Gastric Vagotomy).[10] | |
| Gallstones | Rate not significantly increased compared to the general population in some studies.[11] | |
| Gastric Stasis | Uncommon | May require dietary changes or further intervention. |
| Increased Risk of Stomach Cancer | A potential long-term risk due to changes in the gastric environment.[12] | Requires long-term surveillance. |
Experimental Protocols
This compound Clinical Trial Safety Assessment
While specific protocols for each trial vary, the safety assessment in long-term this compound clinical trials generally adheres to standard practices for oral drug administration studies.
-
Patient Monitoring: Regular clinical assessments, including physical examinations and vital sign measurements, are conducted at baseline and at specified intervals throughout the study (e.g., every 3-6 months).[3]
-
Laboratory Tests: Comprehensive blood and urine analyses are performed to monitor hematology, clinical chemistry (including liver and renal function), and other relevant biomarkers.
-
Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are recorded and classified according to their severity and potential causality. Serious adverse events are reported to regulatory authorities in an expedited manner.[13]
-
Endoscopic Evaluation: For studies involving gastric NETs, upper endoscopy is performed periodically (e.g., every 6-12 months) to monitor tumor number and size, and to obtain biopsies for histological analysis.[3]
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are taken to measure plasma concentrations of this compound and relevant biomarkers like gastrin and chromogranin A (CgA) to assess drug exposure and biological activity.[1][4]
Surgical Safety Assessment (Long-Term Follow-up)
The long-term safety of surgical procedures is assessed through prospective and retrospective follow-up studies.
-
Postoperative Monitoring: In the immediate postoperative period, patients are monitored for complications such as infection, bleeding, and anastomotic leaks.
-
Long-Term Follow-up Clinics: Patients are followed up at regular intervals (e.g., annually) in outpatient clinics.
-
Symptom Questionnaires: Standardized questionnaires, such as the European Organisation for Research and Treatment of Cancer (EORTC) QLQ-C30 and its gastric module (STO22), are used to assess quality of life and specific symptoms like reflux, early satiety, and pain.[5]
-
Endoscopic and Imaging Surveillance: Regular endoscopic examinations are performed to monitor for ulcer recurrence, changes in the gastric mucosa, and the development of new tumors. Imaging studies like CT or MRI may be used to detect metastases.
-
Nutritional Status Assessment: Blood tests are conducted to monitor for nutritional deficiencies, particularly vitamin B12, iron, and calcium.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in blocking gastrin-mediated pathways.
Experimental Workflow for Long-Term Safety Assessment
References
- 1. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal Analysis of Quality of Life Recovery After Gastrectomy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term quality of life in patients after total gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronological Changes of Quality of Life in Long-Term Survivors after Gastrectomy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Different Types of Complications on Long-Term Survival After Total Gastrectomy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long term clinical results after proximal gastric vagotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term results of selective vagotomy plus pyloroplasty. 12 to 17 year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vagotomy and Gastric Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Netazepide and YF476: A Comprehensive Profile of a Potent Gastrin/CCK2 Receptor Antagonist
Researchers, scientists, and drug development professionals often encounter various designations for investigational compounds. A case in point is the relationship between Netazepide and its code name, YF476. It is crucial to clarify from the outset that this compound and YF476 are, in fact, the same chemical entity.[1][2][3] YF476 was the developmental code name for the compound now known as this compound. This guide provides a comprehensive overview of this potent and selective gastrin/cholecystokinin-B (CCK2) receptor antagonist, its mechanism of action, pharmacological effects, and supporting experimental data.
Mechanism of Action and Pharmacological Profile
This compound is a benzodiazepine derivative that acts as a highly selective and potent antagonist of the gastrin/CCK2 receptor.[4] This receptor is a key player in regulating gastric acid secretion and the growth of certain cells in the stomach lining, particularly enterochromaffin-like (ECL) cells.[5][6] Gastrin, a hormone, stimulates these receptors on ECL cells, which in turn release histamine.[7] The histamine then acts on adjacent parietal cells to stimulate the secretion of gastric acid.[2][7]
By blocking the gastrin/CCK2 receptor, this compound effectively inhibits this signaling cascade, leading to a reduction in gastric acid secretion.[2][3] This mechanism of action makes it a subject of investigation for treating gastric acid-related conditions and the trophic effects of hypergastrinemia (abnormally high levels of gastrin in the blood).[7][5]
In Vitro and In Vivo Efficacy
Extensive research has demonstrated the potent and selective action of this compound (YF476) in both laboratory and living models.
Receptor Binding Affinity
In vitro studies have quantified the high affinity of this compound for the gastrin/CCK2 receptor across different species.
| Receptor | Species | Ki Value (nM) |
| Gastrin/CCK-B Receptor | Rat (brain) | 0.068[8] |
| Gastrin/CCK-B Receptor | Canine (cloned) | 0.62[8] |
| Gastrin/CCK-B Receptor | Human (cloned) | 0.19[8] |
Table 1: In Vitro Binding Affinity of this compound (YF476) to Gastrin/CCK-B Receptors.
Notably, the affinity of YF476 for the rat brain gastrin/CCK-B receptor was found to be 4100-fold higher than for the rat pancreatic CCK-A receptor, highlighting its selectivity.[8]
Inhibition of Gastric Acid Secretion
In vivo studies in animal models have confirmed the potent inhibitory effect of this compound on gastric acid secretion stimulated by pentagastrin, a synthetic form of gastrin.
| Animal Model | Route of Administration | ED50 Value (µmol/kg) |
| Anesthetized Rats | Intravenous | 0.0086[8] |
| Heidenhain Pouch Dogs | Intravenous | 0.018[8] |
| Heidenhain Pouch Dogs | Oral | 0.020[8] |
Table 2: In Vivo Efficacy of this compound (YF476) in Inhibiting Pentagastrin-Induced Gastric Acid Secretion.
Importantly, this compound did not affect histamine- or bethanechol-induced gastric acid secretion, further confirming its specific action on the gastrin/CCK2 receptor pathway.[8]
Signaling Pathway and Experimental Workflow
To visualize the mechanism and experimental evaluation of this compound, the following diagrams are provided.
Caption: Signaling pathway of gastrin-stimulated gastric acid secretion and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (In Vitro)
The binding affinity of this compound (YF476) to gastrin/CCK-B receptors was determined using a radioligand binding assay. The general protocol involves:
-
Membrane Preparation: Membranes expressing the target receptor (e.g., from rat brain or cells with cloned human/canine receptors) are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Measurement of Pentagastrin-Stimulated Gastric Acid Secretion (In Vivo)
The in vivo efficacy of this compound was assessed by measuring its effect on pentagastrin-stimulated gastric acid secretion in animal models. A typical protocol is as follows:
-
Animal Preparation: Animals (e.g., anesthetized rats or dogs with a Heidenhain pouch) are surgically prepared for the collection of gastric secretions.
-
Drug Administration: this compound (YF476) is administered either intravenously or orally at various doses.
-
Stimulation: A continuous intravenous infusion of pentagastrin is initiated to stimulate gastric acid secretion.
-
Sample Collection: Gastric juice is collected at regular intervals.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.
-
Data Analysis: The dose of this compound that produces 50% of the maximum inhibition of acid secretion (ED50) is calculated from the dose-response curve.
Therapeutic Potential and Future Directions
This compound's ability to potently and selectively block the gastrin/CCK2 receptor has led to its investigation in various clinical contexts. Its primary focus has been on conditions characterized by hypergastrinemia, such as certain types of gastric neuroendocrine tumors (g-NETs).[5][9] Studies have shown that this compound can lead to the regression of these tumors, highlighting their gastrin-dependent nature.[9][10]
Furthermore, this compound has been explored for its potential in managing gastric acid-related disorders.[7] While tolerance to its effect on gastric pH has been observed with repeated dosing, the antagonism of the gastrin receptor persists.[7] This suggests a complex regulatory mechanism and warrants further investigation.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Facebook [cancer.gov]
- 3. This compound | C28H30N6O3 | CID 9870520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triomedicines.com [triomedicines.com]
- 6. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Netazepide in Vincristine-Induced Peripheral Neuropathy: A Comparative Analysis
A recent preclinical study highlights the potential of Netazepide, a selective cholecystokinin type 2 receptor (CCK2R) antagonist, in preventing the debilitating neurotoxic side effects of the chemotherapy agent vincristine. The research, conducted in a mouse model of vincristine-induced peripheral neuropathy (VIPN), demonstrated that this compound not only completely prevented the development of neuropathic pain but also protected against nerve damage. These findings position this compound as a promising candidate for neuroprotection during chemotherapy, warranting further investigation.
This guide provides a comparative analysis of the neuroprotective effects of this compound against other CCK2R antagonists, Proglumide and Ly225910, based on data from related studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCK2R pathway to mitigate chemotherapy-induced peripheral neuropathy (CIPN).
Comparative Efficacy of CCK2R Antagonists in a Vincristine-Induced Neuropathy Model
The neuroprotective and analgesic effects of this compound were evaluated in a mouse model where peripheral neuropathy was induced by the administration of vincristine. The outcomes were compared with previous studies using the same model to test Proglumide, a non-selective CCK1R/CCK2R antagonist, and Ly225910, a selective CCK2R antagonist.
Key Findings on Mechanical Allodynia and Nerve Fiber Integrity
| Compound | Dosage | Effect on Mechanical Allodynia | Effect on Intraepidermal Nerve Fiber (IENF) Density | Effect on Myelinated Axon Area | Effect on Myelinated Fiber Density |
| This compound | 2 mg/kg/d | Complete prevention | Prevented reduction | Prevented increase | Prevented reduction |
| This compound | 5 mg/kg/d | Complete prevention | Prevented reduction | Prevented increase | Prevented reduction |
| Proglumide | 30 mg/kg/d | Accelerated recovery | Prevented reduction | No significant effect | No significant effect |
| Ly225910 | 1 mg/kg/d | Complete prevention | Prevented reduction | Prevented increase | Prevented reduction |
| Vincristine (Vehicle) | - | Significant development | Significant reduction | Significant increase | Significant reduction |
Data synthesized from studies by Bernard et al. (2022 & 2024).[1][2][3][4]
The results indicate that both this compound and Ly225910, the selective CCK2R antagonists, offered superior neuroprotection compared to the non-selective antagonist Proglumide in this model.[1][2] While Proglumide showed a therapeutic effect on pain symptoms, it did not prevent the underlying nerve damage.[1][2] In contrast, this compound and Ly225910 completely prevented both the painful symptoms and the vincristine-induced nerve injuries.[1][2][3][4] Notably, this compound demonstrated these comprehensive neuroprotective effects at both tested doses of 2 and 5 mg/kg/day.[3][4]
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for the neuroprotective effects of this compound involves the blockade of the cholecystokinin type 2 receptor (CCK2R), which is upregulated in the dorsal root ganglia (DRG) following vincristine administration. By inhibiting this receptor, this compound is thought to mitigate the downstream signaling that leads to neuronal damage and neuropathic pain.
Caption: Proposed mechanism of this compound's neuroprotective action.
The experimental workflow for evaluating the neuroprotective agents in the vincristine-induced peripheral neuropathy model is depicted below.
Caption: Workflow for assessing neuroprotective agents in VIPN model.
Detailed Experimental Protocols
The following methodologies were employed in the key studies investigating the neuroprotective effects of CCK2R antagonists in vincristine-induced peripheral neuropathy.
Animal Model and Vincristine Administration
-
Animals: Male C57BL/6J mice were used in the studies.
-
Vincristine-Induced Peripheral Neuropathy (VIPN) Induction: Vincristine sulfate was administered via intraperitoneal (i.p.) injection at a dose of 100 µg/kg/day for 7 or 8 consecutive days.[1][3]
Drug Administration
-
This compound: Administered orally (per os) at doses of 2 mg/kg/day or 5 mg/kg/day. Treatment began one day before the first vincristine injection and continued daily throughout the vincristine administration period.[3][4]
-
Proglumide: Administered i.p. at a dose of 30 mg/kg/day.[1][2]
Behavioral Testing: Mechanical Allodynia
-
Method: Mechanical sensitivity was assessed using the von Frey filament test. Mice were placed in individual compartments on a wire mesh floor and acclimated. Calibrated von Frey filaments with increasing bending forces were applied to the plantar surface of the hind paw.
-
Endpoint: The paw withdrawal threshold, defined as the lowest force that elicited a withdrawal response, was determined.
-
Schedule: Testing was performed daily during the treatment period.[3][4]
Histological Analysis
-
Tissue Collection: At the end of the treatment period (day 7 or 8), skin biopsies from the hind paws and sciatic nerves were collected.
-
Intraepidermal Nerve Fiber (IENF) Density: Skin samples were processed for immunohistochemistry using an anti-PGP9.5 antibody to visualize nerve fibers. The number of IENFs crossing the basement membrane was counted, and the density was expressed as fibers per millimeter.
-
Myelinated Axon Morphology: Sciatic nerves were fixed, embedded, and sectioned for transmission electron microscopy. The density of myelinated fibers and the area of myelinated axons were quantified from the electron micrographs.[3][4]
Conclusion
The available preclinical data strongly suggest that selective blockade of the CCK2R is a viable strategy for preventing vincristine-induced peripheral neuropathy. This compound, a highly selective CCK2R antagonist, has demonstrated robust neuroprotective effects in a mouse model of VIPN, completely preventing both neuropathic pain and nerve fiber damage.[3][4] Its efficacy appears comparable, if not superior, to other selective CCK2R antagonists like Ly225910 and significantly better than the non-selective antagonist Proglumide.[1][2] These findings underscore the potential of this compound as a co-therapeutic agent to mitigate the neurotoxic side effects of vincristine, thereby potentially improving the quality of life and treatment outcomes for cancer patients. Further independent validation and clinical trials are warranted to translate these promising preclinical results into therapeutic applications.
References
- 1. Blockade of Cholecystokinin Type 2 Receptors Prevents the Onset of Vincristine-Induced Neuropathy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Cholecystokinin Type 2 Receptors Prevents the Onset of Vincristine-Induced Neuropathy in Mice | MDPI [mdpi.com]
- 3. This compound, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Netazepide for Neuroendocrine Tumors: Efficacy, Mechanism, and Clinical Data Compared to Standard Therapies
For Immediate Release
This guide provides a comprehensive comparative analysis of Netazepide, a gastrin/cholecystokinin-2 (CCK2) receptor antagonist, and its therapeutic effects on neuroendocrine tumor (NET) subtypes. The primary focus of available clinical data for this compound is on type 1 gastric neuroendocrine tumors (g-NETs). This document contrasts its efficacy and mechanism of action with established treatments for various NETs, including somatostatin analogs (SSAs), mTOR inhibitors (everolimus), tyrosine kinase inhibitors (sunitinib), and Peptide Receptor Radionuclide Therapy (PRRT). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological and procedural information.
Executive Summary
This compound has demonstrated significant efficacy in the treatment of type 1 gastric NETs, a subtype driven by hypergastrinemia.[1][2][3] Clinical studies have shown that by selectively blocking the gastrin/CCK2 receptor, this compound can lead to tumor regression and normalization of the biomarker Chromogranin A (CgA).[1][2][4] Its targeted mechanism offers a distinct therapeutic approach compared to the broader applications of somatostatin analogs, mTOR inhibitors, tyrosine kinase inhibitors, and PRRT, which are standards of care for other NET subtypes. While direct comparative trials are scarce, this guide synthesizes the available data to facilitate an objective comparison of these treatment modalities.
Mechanism of Action: A Comparative Overview
The therapeutic approach to neuroendocrine tumors is diverse, reflecting the heterogeneity of these malignancies. The mechanisms of action for this compound and its alternatives are fundamentally different, targeting distinct signaling pathways involved in tumor growth and proliferation.
This compound: This agent is a selective antagonist of the gastrin/CCK2 receptor.[2] In conditions like chronic atrophic gastritis, elevated gastrin levels stimulate the proliferation of enterochromaffin-like (ECL) cells, leading to the development of type 1 gastric NETs. This compound directly counteracts this by blocking the trophic effects of gastrin on these cells.[2][5]
Somatostatin Analogs (Octreotide, Lanreotide): These drugs bind to somatostatin receptors (SSTRs), which are overexpressed on many NET cells. This interaction inhibits the secretion of various hormones and has a direct antiproliferative effect, mediated through the activation of phosphotyrosine phosphatases and modulation of the MAP-kinase signaling pathway.[6][7][8][9]
Everolimus: As an mTOR inhibitor, everolimus targets the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, growth, and metabolism that is often upregulated in NETs.[1][10][11]
Sunitinib: This multi-targeted tyrosine kinase inhibitor blocks receptors such as VEGFR and PDGFR, thereby inhibiting tumor angiogenesis, a critical process for the growth of NETs, particularly pancreatic NETs (pNETs).[12][13][14][15]
Peptide Receptor Radionuclide Therapy (PRRT): PRRT utilizes a radiolabeled somatostatin analog (e.g., 177Lu-DOTATATE) to deliver targeted radiation to SSTR-positive tumor cells, inducing DNA damage and cell death.[16][17][18][19][20]
Signaling Pathway Diagrams
Caption: this compound blocks gastrin binding to the CCK2R on ECL cells.
References
- 1. Everolimus in treatment of neuroendocrine tumors: efficacy, side-effects, resistance and factors affecting its place in the treatment sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Everolimus in the management of metastatic neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib in advanced pancreatic neuroendocrine tumors: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pancreatic neuroendocrine tumors: approach to treatment with focus on sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Circulating Biomarkers of Response to Sunitinib in Gastroenteropancreatic Neuroendocrine Tumors: Current Data and Clinical Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide receptor radionuclide therapy - Wikipedia [en.wikipedia.org]
- 17. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. netrf.org [netrf.org]
- 20. cancercenter.com [cancercenter.com]
A Comparative Analysis of Netazepide and Traditional Anti-Seizure Medications
A juxtaposition of distinct mechanisms in neuroscience research
For Immediate Release
This guide provides a comparative overview of Netazepide, a gastrin/CCK2 receptor antagonist, and traditional anti-seizure medications (ASMs). It is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms of action and current research standing of these compounds. It is important to note that this compound is not an anti-seizure medication and has not been clinically evaluated for the treatment of epilepsy. The following information is for research and informational purposes only.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain.[1][2] The mainstay of epilepsy treatment is a diverse group of drugs known as anti-seizure medications (ASMs), which aim to suppress seizures by modulating neuronal excitability.[1][3] Traditional ASMs primarily act on voltage-gated ion channels, enhance inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), or reduce excitatory neurotransmission mediated by glutamate.[1][2][4]
This compound, in contrast, is a potent and selective gastrin/cholecystokinin type 2 (CCK2) receptor antagonist.[5][6][7] Its primary area of clinical investigation has been in conditions related to hypergastrinemia, such as gastric neuroendocrine tumors and Barrett's esophagus.[6][7] While not developed for epilepsy, preclinical research has suggested potential neuroprotective and analgesic effects of this compound in a mouse model of vincristine-induced peripheral neuropathy, indicating a role for the CCK2 receptor in neuronal pathways.[8] This guide will explore the established mechanisms of traditional ASMs and the distinct pathway targeted by this compound, providing a comparative framework for researchers.
Mechanisms of Action: A Comparative Overview
The therapeutic strategies for seizure control and the mechanism of this compound are fundamentally different. Traditional ASMs directly target the core components of neuronal excitability, while this compound's effects are mediated through the gastrin/CCK2 receptor pathway, which has a more modulatory and less direct role in seizure activity based on current knowledge.
Traditional Anti-Seizure Medications
The primary mechanisms of traditional ASMs can be categorized into three main groups:
-
Modulation of Voltage-Gated Ion Channels: Many ASMs, including phenytoin, carbamazepine, and lamotrigine, act by blocking voltage-gated sodium channels.[2][9] This action stabilizes the inactive state of the channel, thereby preventing high-frequency repetitive firing of neurons.[10] Other ASMs target voltage-gated calcium channels, which can reduce the release of neurotransmitters.[11]
-
Enhancement of GABAergic Inhibition: GABA is the primary inhibitory neurotransmitter in the central nervous system.[12] Benzodiazepines and barbiturates enhance the effect of GABA at the GABA-A receptor, leading to increased chloride influx and hyperpolarization of the neuronal membrane.[11][13] Vigabatrin increases GABA levels by inhibiting its breakdown.[14]
-
Reduction of Glutamatergic Excitation: Glutamate is the main excitatory neurotransmitter.[12] Some ASMs, like lamotrigine, can inhibit the release of glutamate.[9] Felbamate and topiramate can block the action of glutamate at its receptors.[11]
This compound: A Gastrin/CCK2 Receptor Antagonist
This compound's mechanism of action is centered on its antagonism of the CCK2 receptor.[5] The CCKergic system, which includes the neuropeptide cholecystokinin and its receptors (CCK1 and CCK2), is involved in various physiological processes.[8] In the context of the nervous system, the CCK2 receptor has been linked to nociceptive processes.[8]
A preclinical study has shown that this compound can prevent the onset of mechanical allodynia and reduce myelinated fiber density in a mouse model of vincristine-induced peripheral neuropathy.[8] This suggests that CCK2 receptor blockade may have neuroprotective effects. While the direct relevance to epilepsy is not established, the study points to a potential role of the CCKergic system in modulating neuronal health and response to injury.[8]
Data Presentation
The following tables summarize the mechanisms of action of selected traditional anti-seizure medications and this compound for comparative purposes.
| Table 1: Mechanisms of Action of Traditional Anti-Seizure Medications | |
| Mechanism Category | Specific Mechanism |
| Modulation of Voltage-Gated Ion Channels | Blockade of voltage-gated sodium channels |
| Blockade of voltage-gated calcium channels | |
| Enhancement of GABAergic Inhibition | Positive allosteric modulation of GABA-A receptors |
| Inhibition of GABA transaminase | |
| Inhibition of GABA reuptake | |
| Reduction of Glutamatergic Excitation | Inhibition of glutamate release |
| Blockade of NMDA and/or AMPA receptors |
| Table 2: Mechanism of Action of this compound | |
| Drug | Primary Mechanism |
| This compound | Selective antagonist of the gastrin/CCK2 receptor[5][7] |
Experimental Protocols
Vincristine-Induced Peripheral Neuropathy Model in Mice (Adapted from preclinical studies)
This section outlines a representative experimental protocol used to evaluate the neuroprotective effects of this compound.
1. Animals and Treatment:
-
Male C57BL/6J mice are used.
-
Vincristine is administered intraperitoneally (i.p.) to induce peripheral neuropathy.
-
This compound is administered daily, typically starting before the first vincristine injection and continuing throughout the experimental period.
2. Behavioral Testing (Mechanical Allodynia):
-
Mechanical sensitivity is assessed using von Frey filaments.
-
The withdrawal threshold of the hind paw to the application of the filaments is measured at baseline and at regular intervals after vincristine administration.
3. Histological Analysis:
-
At the end of the experiment, sciatic nerves are collected.
-
Nerve sections are prepared for transmission electron microscopy.
-
The density and morphology of myelinated and unmyelinated nerve fibers are quantified.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of traditional anti-seizure medications and this compound, as well as a typical experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Mechanisms of Traditional Anti-Seizure Medications.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow for this compound.
Conclusion
This compound and traditional anti-seizure medications operate through fundamentally different mechanisms. Traditional ASMs are designed to directly quell neuronal hyperexcitability in the brain through well-characterized pathways involving ion channels and major neurotransmitter systems. This compound, a gastrin/CCK2 receptor antagonist, has a distinct pharmacological profile and is not indicated for the treatment of epilepsy. The preclinical findings of neuroprotection in a peripheral neuropathy model suggest that the CCKergic system may play a role in neuronal health, warranting further investigation. This comparative guide highlights the importance of understanding these distinct mechanisms for researchers and clinicians in the field of neuroscience and drug development. Future research may explore whether the CCK2 receptor pathway has any relevance to the pathophysiology of epilepsy, but based on current evidence, this compound and traditional ASMs belong to separate therapeutic classes with distinct clinical applications.
References
- 1. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 5. bps.ac.uk [bps.ac.uk]
- 6. This compound, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. m.youtube.com [m.youtube.com]
- 11. media.sciltp.com [media.sciltp.com]
- 12. Frontiers | Antiseizure medication in early nervous system development. Ion channels and synaptic proteins as principal targets [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. epilepsy.com [epilepsy.com]
Unveiling the Role of Netazepide in the Gastropancreatic Axis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Netazepide, a selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist, with other alternatives in modulating the gastropancreatic axis. This document synthesizes experimental data on its efficacy, mechanism of action, and provides detailed experimental protocols to support further research and development in this field.
This compound has emerged as a significant investigational drug in the management of conditions characterized by hypergastrinemia, such as gastric neuroendocrine tumors (g-NETs) and Zollinger-Ellison syndrome. Its primary mechanism involves the competitive blockade of the CCK2 receptor, also known as the gastrin receptor, thereby inhibiting the physiological effects of gastrin.[1][2] This guide will delve into the quantitative performance of this compound, compare it with alternative therapeutic strategies, and provide the necessary technical information for its experimental validation.
Performance Comparison: this compound vs. Alternatives
The therapeutic landscape for conditions influenced by the gastropancreatic axis has traditionally been dominated by proton pump inhibitors (PPIs) and somatostatin analogs. This section presents a comparative analysis of this compound against these established treatments, supported by clinical and preclinical data.
This compound vs. Proton Pump Inhibitors (PPIs)
A key alternative to this compound in controlling gastric acid secretion are PPIs, such as rabeprazole and omeprazole. While both drug classes effectively reduce gastric acid, their mechanisms and long-term implications differ significantly.
A double-blind, randomized trial in healthy subjects compared the effects of this compound, rabeprazole, and a combination of both on gastric acid secretion and hormone levels.[3] The study revealed that while both this compound and rabeprazole similarly inhibited pentagastrin-stimulated gastric acid secretion, their effects on basal acid secretion and circulating biomarkers diverged.[3] Notably, rabeprazole treatment led to an increase in plasma chromogranin A (CgA), a marker of enterochromaffin-like (ECL) cell activity, whereas this compound reduced plasma CgA.[3][4] This suggests that this compound, by directly blocking the gastrin receptor on ECL cells, can mitigate the hypergastrinemia-induced trophic effects on these cells, a known concern with long-term PPI use.[4]
| Parameter | This compound | Rabeprazole (PPI) | Combination (this compound + Rabeprazole) | Source |
| Pentagastrin-Stimulated Gastric Acid Secretion | Similar inhibition to rabeprazole | Similar inhibition to this compound | - | [3] |
| Basal Acid Secretion | Less effective than combination | Less effective than combination | More effective reduction | [3] |
| Serum Gastrin Levels | Increased | Increased (more than this compound alone) | Increased (more than this compound alone) | [3] |
| Plasma Chromogranin A (CgA) Levels | Reduced | Increased | Reduced | [3][4] |
This compound in Gastric Neuroendocrine Tumors (g-NETs)
This compound has shown significant promise in the treatment of type 1 gastric neuroendocrine tumors, which are often associated with hypergastrinemia. Clinical trials have demonstrated its ability to induce tumor regression and normalize biomarkers.
In a study involving patients with autoimmune chronic atrophic gastritis and multiple g-NETs, 12 weeks of this compound treatment resulted in a significant reduction in the number and size of tumors.[5] Furthermore, a longer-term study of 52 weeks showed that this compound could lead to the complete eradication of tumors in a subset of patients.[6]
| Outcome | 12-Week this compound Treatment | 52-Week this compound Treatment | Source |
| Tumor Number | Significantly reduced | Further reduction, complete clearance in some patients | [5][6] |
| Largest Tumor Size | Significantly reduced | Further reduction | [5][6] |
| Plasma/Serum CgA | Normalized | Normalized | [5][6] |
| Serum Gastrin | Unaffected (in achlorhydric patients) | Unaffected (in achlorhydric patients) | [6] |
Currently, somatostatin analogs are a treatment option for some neuroendocrine tumors. While they can reduce gastrin levels and lead to the disappearance of gastric carcinoids, treatment needs to be continuous to prevent tumor regrowth.[7] this compound offers a targeted approach by directly blocking the gastrin receptor, which is the primary driver of ECL cell proliferation and tumor growth in this context.
Signaling Pathways and Experimental Workflows
To fully understand the role of this compound, it is crucial to visualize its mechanism of action at the molecular level and the experimental designs used to validate its effects.
CCK2 Receptor Signaling Pathway
Gastrin and cholecystokinin (CCK) binding to the CCK2 receptor initiates a cascade of intracellular signaling events. This pathway is central to the physiological effects of gastrin on gastric acid secretion and cell growth. The following diagram illustrates the key components of this signaling cascade.
Caption: CCK2 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro CCK2 Receptor Binding Assay
Validating the affinity and selectivity of a compound like this compound for its target receptor is a fundamental step in drug development. A common method is the in vitro radioligand binding assay. The following diagram outlines a typical workflow for such an experiment.
Caption: Workflow for an in vitro CCK2 receptor radioligand binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section provides protocols for key experiments cited in the evaluation of this compound.
Protocol 1: In Vitro CCK2 Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Ki) of this compound for the human CCK2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CCK2 receptor.
-
Radioligand: ¹²⁵I-labeled gastrin or a suitable CCK2 receptor agonist.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the radioligand in binding buffer to a final concentration typically at or below its Kd value.
-
Resuspend the cell membranes in binding buffer to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound solution at various concentrations (or vehicle for total binding).
-
Radioligand solution.
-
Cell membrane suspension to initiate the binding reaction.
-
-
For non-specific binding determination, add a high concentration of unlabeled gastrin or another CCK2 receptor antagonist.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Measurement of Gastric Acid Secretion in a Rat Model
Objective: To evaluate the inhibitory effect of this compound on gastric acid secretion in vivo.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Surgical instruments.
-
Gastric perfusion pump.
-
pH electrode and meter.
-
Saline solution (0.9% NaCl).
-
Gastric acid secretagogue (e.g., pentagastrin or histamine).
-
This compound.
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats and maintain body temperature with a heating pad.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the esophagus and the duodenum for gastric perfusion.
-
-
Gastric Perfusion:
-
Perfuse the stomach with warm saline at a constant flow rate (e.g., 1 ml/min).
-
Collect the gastric effluent at regular intervals (e.g., every 15 minutes).
-
-
Basal Acid Secretion:
-
After a stabilization period, collect baseline gastric effluent samples to determine the basal acid output.
-
-
Stimulation of Acid Secretion:
-
Administer a continuous intravenous infusion of a secretagogue (e.g., pentagastrin) to induce a stable level of gastric acid secretion.
-
-
Drug Administration:
-
Once a stable stimulated acid secretion is achieved, administer this compound intravenously or orally.
-
-
Measurement of Acid Output:
-
Continue to collect the gastric effluent at regular intervals after drug administration.
-
Determine the acid concentration in each sample by titration with a standard NaOH solution to a pH of 7.0.
-
Calculate the acid output (μmol/min) by multiplying the acid concentration by the perfusion rate.
-
-
Data Analysis:
-
Express the acid output as a percentage of the pre-treatment stimulated level.
-
Compare the acid output in the this compound-treated group with a vehicle-treated control group to determine the inhibitory effect of the drug.
-
Conclusion
This compound represents a targeted therapeutic approach for managing conditions driven by the gastrin-CCK2 receptor pathway. Its selective antagonism offers distinct advantages over traditional acid-suppressive therapies, particularly in mitigating the trophic effects of hypergastrinemia on ECL cells. The provided data and experimental protocols serve as a valuable resource for the scientific community to further explore and validate the role of this compound and other CCK2 receptor antagonists in the complex interplay of the gastropancreatic axis. Further head-to-head comparative studies with other selective CCK2R antagonists are warranted to fully delineate the therapeutic potential of this class of compounds.
References
- 1. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triomedicines.com [triomedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Data from Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist this compound in Patients with Barrett's Esophagus - Cancer Prevention Research - Figshare [aacr.figshare.com]
- 7. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Netazepide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Netazepide are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.
This compound is a selective cholecystokinin B (CCK-B) receptor antagonist investigated for its potential therapeutic effects. As with many research and pharmaceutical compounds, specific disposal guidelines are often found in the Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it is critical to adopt a conservative approach and treat the compound as potentially hazardous pharmaceutical waste.
Key Disposal Principles
Proper disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) in the United States. The core principles of pharmaceutical waste management involve segregation, containment, and appropriate final disposal, often through licensed facilities.
| Disposal Consideration | Guideline | Regulatory Bodies |
| Waste Classification | In the absence of specific data, treat as hazardous pharmaceutical waste. | EPA |
| Segregation | Separate this compound waste from non-hazardous trash and other chemical waste streams. | EPA, State Regulations |
| Containment | Use clearly labeled, sealed, and appropriate waste containers. Hazardous pharmaceutical waste is often collected in black containers. | DOT, EPA |
| Final Disposal | Utilize a licensed hazardous waste disposal contractor. Incineration at a permitted facility is a common method for pharmaceutical waste. | EPA, State and Local Regulations |
| Documentation | Maintain accurate records of waste inventory and disposal for regulatory compliance. | EPA |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for disposing of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated vials).
-
Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Containment:
-
For solid this compound waste, place it directly into the designated hazardous waste container.
-
For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) before placing it in the solid hazardous waste container.
-
Ensure the container is kept closed when not in use and is stored in a designated, secure area away from general laboratory traffic.
4. Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the approximate quantity. Follow your institution's specific labeling requirements.
5. Disposal Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.
6. Spills and Decontamination:
-
In the event of a spill, contain the area.
-
For small spills of solid this compound, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context: Why Proper Disposal Matters
This compound acts as a gastrin/CCK-B receptor antagonist. This means it blocks the signaling pathway of gastrin, a hormone that stimulates gastric acid secretion. By interfering with this biological pathway, this compound has been investigated for its potential to treat certain types of gastric tumors. The biological activity of such compounds underscores the importance of preventing their release into the environment, where they could have unintended ecological effects.
Caption: Simplified Gastrin Signaling Pathway and the inhibitory action of this compound.
By adhering to these disposal procedures, laboratory professionals can ensure a safe working environment and contribute to the responsible management of chemical and pharmaceutical waste. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Essential Safety and Logistical Information for Handling Netazepide
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Netazepide. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent, orally active pharmaceutical compound, appropriate personal protective equipment must be worn at all times during handling to prevent accidental exposure. The recommended PPE is detailed in the table below.[1][2][3][4][5][6]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Prevents dermal absorption. Double gloving provides an extra layer of protection. Powder-free gloves are recommended to avoid aerosolization of the compound.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | Disposable, long-sleeved, with elastic cuffs | Provides a barrier against contamination of personal clothing. Disposable coats prevent cross-contamination. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[1][4] |
| Footwear | Closed-toe shoes | Protects feet from potential spills. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step handling procedures is mandatory to ensure operator safety and prevent contamination.
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[2][7]
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a calibrated analytical balance. Tare a pre-labeled, sealed container before adding the compound.
-
Spill Control: Have a spill kit readily available. In case of a small spill, gently cover it with absorbent material and then decontaminate the area. For larger spills, evacuate the area and follow institutional emergency procedures.
2.2. Solution Preparation:
-
Solvent Information: this compound is soluble in DMSO.[8][9]
-
Procedure:
-
In the designated containment area, slowly add the desired solvent to the pre-weighed this compound powder in the sealed container.
-
Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
If necessary, sonication can be used to aid dissolution.[8][9]
-
2.3. Storage:
-
Pure Form: Store at -20°C for up to 3 years.[8]
-
In Solvent: Store at -80°C for up to 1 year.[8]
-
Light Sensitivity: this compound is light-sensitive. All containers with this compound, both in solid and solution form, should be protected from light by using amber vials or by wrapping them in aluminum foil.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste through your institution's hazardous waste management program. Do not discard in regular trash or down the drain.[10][11][12][13][14] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for incineration. |
| Empty Stock Vials | Rinse the empty container three times with a suitable solvent (e.g., ethanol or the solvent used for dissolution). Collect the rinsate as chemical waste. Deface the label and dispose of the rinsed container in the appropriate laboratory glass or solid waste stream, according to institutional guidelines.[14] |
| Aqueous Solutions (if permissible) | Neutralize to a pH between 5 and 9, if necessary. Check with your institution's environmental health and safety office before disposing of any chemical down the drain. Some institutions may prohibit the drain disposal of any amount of certain chemicals.[12] |
Signaling Pathway
This compound is a selective antagonist of the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[10] By blocking this receptor, this compound inhibits the signaling pathways activated by gastrin and cholecystokinin.
Caption: this compound blocks the CCK2 receptor, inhibiting downstream signaling.
Experimental Workflow: General Handling
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Standard workflow for handling this compound in a laboratory setting.
References
- 1. pppmag.com [pppmag.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. realsafety.org [realsafety.org]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. escopharma.com [escopharma.com]
- 8. Sograzepide | this compound | Gastrin/CCK-B antagonist | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
